Triethylsilicon
Description
Properties
InChI |
InChI=1S/C6H15Si/c1-4-7(5-2)6-3/h4-6H2,1-3H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTIBZLKQPJVII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870702 | |
| Record name | Silane, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
617-86-7 | |
| Record name | Triethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617867 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIETHYLSILANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Silane, triethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20870702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRIETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0F9429873L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Chemical Properties of Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Triethylsilane ((C₂H₅)₃SiH), often abbreviated as TES, is a versatile organosilicon compound widely utilized in organic synthesis.[1] Its significance stems from the reactive silicon-hydrogen (Si-H) bond, which makes it a valuable mild reducing agent and a precursor for various silicon-containing molecules.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, experimental protocols, and key applications of triethylsilane.
Core Physicochemical Properties
Triethylsilane is a colorless, volatile liquid with a characteristic odor.[3][4] It is a trialkylsilane that is liquid at room temperature, which makes it convenient for use in many chemical reactions.[5] The fundamental physicochemical properties of triethylsilane are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₆H₁₆Si | [1][6][7][8] |
| Molecular Weight | 116.28 g/mol | [1][6][7] |
| Appearance | Colorless liquid | [1][7] |
| Density | 0.726 - 0.73 g/mL at 25 °C | [1][7][9] |
| Boiling Point | 107-108 °C | [1][3][7] |
| Melting Point | -157 °C | [3] |
| Flash Point | -3 °C | [3] |
| Refractive Index | n25/D 1.412 | [7] |
| Solubility | Soluble in organic solvents like hexane, ethyl acetate, and benzene. Insoluble in water. | [10] |
Reactivity and Chemical Behavior
The chemical utility of triethylsilane is dominated by the reactivity of its Si-H bond.[1] It serves as a mild reducing agent, making it suitable for reactions with sensitive substrates that might be degraded by harsher reagents like lithium aluminum hydride (LiAlH₄).[1]
Key Chemical Reactions:
-
Ionic Hydrogenation: In the presence of a strong Brønsted or Lewis acid, triethylsilane acts as a hydride donor.[11] This is a cornerstone of its use in the reduction of various functional groups.
-
Hydrosilylation: Triethylsilane undergoes addition reactions across carbon-carbon multiple bonds (alkenes and alkynes), a process catalyzed by transition metals.[1] This is a fundamental method for creating organosilicon compounds.[1]
-
Protecting Group Chemistry: It is used in the formation of triethylsilyl (TES) ethers, which serve as protecting groups for alcohols.[1][3] These protecting groups are stable under basic conditions and can be removed under acidic conditions.[3]
-
Reduction of Functional Groups: Triethylsilane is widely used for the chemoselective reduction of aldehydes, ketones, imines, and sulfoxides.[1][3]
Below is a diagram illustrating the primary reaction pathways involving triethylsilane.
Caption: Key reaction pathways of triethylsilane.
Experimental Protocols
Detailed methodologies for the synthesis and application of triethylsilane are crucial for reproducible and safe laboratory work.
1. Synthesis of Triethylsilane via Reduction of Chlorotriethylsilane
This protocol describes a common laboratory-scale synthesis of triethylsilane.
-
Method 1: Using Lithium Aluminum Hydride (LiAlH₄) [3]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a suitable anhydrous ether solvent (e.g., diethyl ether or THF).
-
Addition of Precursor: Cool the suspension in an ice bath. Slowly add a solution of chlorotriethylsilane ((C₂H₅)₃SiCl) in the same anhydrous solvent to the stirred suspension via the dropping funnel.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then gently reflux for a specified period to ensure the reaction goes to completion.
-
Quenching: Cautiously quench the reaction by the slow addition of water or an aqueous acid solution, followed by extraction with an organic solvent.
-
Purification: Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄), filter, and purify by fractional distillation to obtain pure triethylsilane.
-
-
Method 2: From Sodium Hydride and Trimethyl Borate [12][13]
-
Preparation of Reducing Agent: In a reaction flask under a nitrogen atmosphere, add sodium hydride to an appropriate anhydrous solvent. Cool the mixture and slowly add trimethyl borate while maintaining a low temperature.[12] Allow this to react to form sodium trihydroxyborohydride in solution.[12]
-
Addition of Chlorotriethylsilane: Slowly add chlorotriethylsilane to the prepared sodium trihydroxyborohydride solution under a nitrogen atmosphere.[12]
-
Purification: After the reaction is complete, filter the mixture to remove insoluble by-products. The resulting filtrate is then subjected to fractional distillation to isolate the pure triethylsilane.[12]
-
The following diagram outlines a general workflow for the synthesis and purification of triethylsilane.
Caption: General workflow for triethylsilane synthesis.
2. Protocol for Reductive Amination of a Ketone [11]
This protocol provides an example of using triethylsilane in a common organic transformation.
-
Reaction Setup: To a solution of the ketone (1.0 equivalent) and the desired amine (1.0-1.2 equivalents) in a suitable solvent (e.g., dichloromethane or dichloroethane) at room temperature, add triethylsilane (1.5-2.0 equivalents).
-
Acid Addition: Slowly add a Lewis or Brønsted acid (e.g., trifluoroacetic acid, 2.0 equivalents) to the stirred solution. An exotherm may be observed.[11]
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within a few hours.[11]
-
Workup: Upon completion, cool the reaction to room temperature and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[11]
-
Extraction and Purification: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with the organic solvent.[11] Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Analytical Characterization
The purity and identity of triethylsilane are typically confirmed using standard analytical techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Used to determine purity and identify any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the ethyl groups (a quartet and a triplet) and a distinct signal for the silicon-hydride proton.
-
¹³C NMR: Will show signals corresponding to the two carbon atoms of the ethyl groups.
-
²⁹Si NMR: A signal characteristic of the silicon environment in triethylsilane will be observed.
-
-
Infrared (IR) Spectroscopy: A prominent Si-H stretching band is typically observed in the region of 2100-2200 cm⁻¹.
Safety and Handling
Triethylsilane is a flammable liquid and should be handled with appropriate safety precautions.[14][15]
| Hazard | Precaution | References |
| Flammability | Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces. Use in a well-ventilated area. | [15] |
| Reactivity | Reacts with strong oxidizing agents, acids, and bases. Generates flammable hydrogen gas in contact with water, acids, and bases. Stable but moisture sensitive. | [16][17] |
| Health Hazards | May cause eye and respiratory tract irritation. Can be harmful if inhaled or absorbed through the skin. | [15][16][18] |
| Handling | Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle under an inert atmosphere. | [15][18] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container. Store below +30°C. | [4][17] |
Applications in Research and Drug Development
Triethylsilane's role as a mild and selective reducing agent makes it an invaluable tool in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[7][11][19]
-
Pharmaceutical Synthesis: It is used for the reduction of functional groups in the synthesis of APIs, where chemoselectivity is crucial.[7][19]
-
Protecting Group Strategies: The use of the triethylsilyl group to protect alcohols is a common tactic in multi-step syntheses of natural products and pharmaceuticals.[3]
-
Materials Science: Triethylsilane is a precursor for the synthesis of silicone-based polymers and is used for surface modification to create hydrophobic coatings.[7][10][20]
References
- 1. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 2. dakenchem.com [dakenchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Triethylsilane - Wikipedia [en.wikipedia.org]
- 6. Triethylsilane | C6H16Si | CID 12052 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. Silane, triethyl- [webbook.nist.gov]
- 9. Page loading... [guidechem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. benchchem.com [benchchem.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Triethylsilane synthesis - chemicalbook [chemicalbook.com]
- 14. Triethylsilane: General description,Application and Production_Chemicalbook [chemicalbook.com]
- 15. aksci.com [aksci.com]
- 16. Page loading... [guidechem.com]
- 17. Triethylsilane | 617-86-7 [chemicalbook.com]
- 18. gelest.com [gelest.com]
- 19. nbinno.com [nbinno.com]
- 20. nbinno.com [nbinno.com]
triethylsilicon reactivity with common functional groups
An In-Depth Technical Guide to the Reactivity of Triethylsilicon Compounds with Common Functional Groups
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, organosilanes, particularly triethylsilane (Et₃SiH), have emerged as indispensable reagents.[1] Triethylsilane is an organosilicon compound featuring a reactive silicon-hydrogen (Si-H) bond, which makes it a versatile and mild reducing agent.[1][2] Its utility is most pronounced when activated by a Brønsted or Lewis acid, a combination that facilitates "ionic hydrogenation."[1] This method allows for the highly chemoselective reduction of a wide array of functional groups under gentle conditions, a critical advantage in the multi-step synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][3] Beyond its role in reductions, triethylsilane is also fundamental in forming triethylsilyl (TES) ethers, which serve as robust protecting groups for alcohols.[2] This guide provides a comprehensive overview of the reactivity of triethylsilane with common functional groups, complete with quantitative data, detailed experimental protocols, and mechanistic diagrams to support researchers in their synthetic endeavors.
Reactivity with Alcohols: Protection and Reduction
Triethylsilane exhibits dual reactivity with alcohols. It is widely used to form triethylsilyl (TES) ethers, a common strategy for protecting hydroxyl groups.[2] Additionally, under strong acid conditions, it can reduce certain types of alcohols to the corresponding alkanes.[4]
Silylation of Alcohols (TES Ether Formation)
The direct silylation of alcohols with triethylsilane is an effective method for installing the TES protecting group.[5] This transformation is typically promoted by various catalysts. By forming a silyl ether, the alcohol's reactivity is masked, allowing for chemical transformations at other sites within the molecule.[2]
Caption: General workflow for the catalytic silylation of an alcohol using triethylsilane.
Reduction of Alcohols to Alkanes
Alcohols that can form stable carbocations, such as benzylic, tertiary, and some secondary alcohols, can be reduced to alkanes.[4][6] This reaction is typically performed using triethylsilane in the presence of a strong Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid.[4][6] Primary aliphatic alcohols are generally not reduced under these conditions.[6]
| Substrate Type | Catalyst/Acid | Solvent | Conditions | Yield (%) | Reference |
| Benzylic Alcohols | TFA | Dichloromethane | Room Temp | High | [6] |
| Secondary Alcohols | B(C₆F₅)₃ | Dichloromethane | Room Temp | Good to High | [7] |
| Tertiary Alcohols | TFA | Dichloromethane | Room Temp | High | [4] |
Table 1: Summary of conditions for the reduction of alcohols.
Experimental Protocol: Deprotection of a TES Ether
An efficient and selective method for the deprotection of triethylsilyl (TES) ethers involves using formic acid in methanol.[8]
-
Materials : TES-protected compound (1.0 eq), Methanol (MeOH), Formic Acid.
-
Procedure :
-
Dissolve the TES-protected compound (e.g., 0.58 mmol) in methanol (10 mL) in a round-bottom flask and cool the solution to 5-10°C.[8]
-
Stir the solution for 5 minutes, then add a 10% solution of formic acid in methanol (10 mL) dropwise.[8]
-
After the addition is complete, remove the cooling bath and stir the reaction mixture vigorously at room temperature for 1-2 hours.[8]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[8]
-
Upon completion, quench the reaction and perform a standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.[9]
-
Reactivity with Carbonyl Compounds
Triethylsilane is a premier agent for the reduction of carbonyl compounds like aldehydes and ketones.[3] The reaction outcome can be tuned by the choice of catalyst and conditions to yield alcohols, ethers, or fully reduced methylene groups.
Reduction to Alcohols
The reduction of aldehydes and ketones to their corresponding primary and secondary alcohols is a cornerstone application of triethylsilane.[2] This transformation is typically catalyzed by Lewis acids.
Caption: Mechanism of ionic hydrogenation of a ketone using triethylsilane and an acid catalyst.
Reductive Etherification
In a one-pot reaction, carbonyl compounds can be converted directly to ethers. This reductive etherification is achieved by reacting an aldehyde or ketone with triethylsilane in the presence of an alcohol or an alkoxytrimethylsilane, catalyzed by a Lewis acid like iron(III) chloride.[7]
Reduction of Carboxylic Acids and Esters
Aliphatic carboxylic acids, acyl chlorides, and esters can be efficiently reduced to the corresponding methyl or methylene groups using Et₃SiH with a catalytic amount of B(C₆F₅)₃.[7] Aromatic carboxylic acids, however, typically undergo partial reduction to the TES-protected benzylic alcohols.[7] Aliphatic esters and lactones can also be reduced to ethers using a combination of TiCl₄, TMSOTf, and Et₃SiH.[5][10]
| Substrate | Catalyst/Reagent | Product | Yield (%) | Reference |
| Aliphatic Aldehyde | B(C₆F₅)₃ | Methyl group | High | [7] |
| Aromatic Ketone | TiCl₄ | Methylene group | High | [6] |
| Aliphatic Ester | TiCl₄/TMSOTf | Ether | Good | [5][10] |
| Aromatic Carboxylic Acid | B(C₆F₅)₃ | TES-protected alcohol | Good | [7] |
Table 2: Summary of conditions for the reduction of carbonyls and carboxylic acid derivatives.
Reactivity with Nitrogen-Containing Functional Groups
Triethylsilane is highly effective for the reduction of various nitrogen-containing functional groups, including amides and imines (often formed in situ).
Reductive Amination
Reductive amination is a powerful method for synthesizing secondary and tertiary amines. An aldehyde or ketone reacts with a primary or secondary amine to form an iminium ion intermediate, which is then reduced by triethylsilane.[7] The reaction is often promoted by acids like TFA or Lewis acids such as InCl₃.[1][7]
| Carbonyl | Amine | Catalyst/Reagent | Solvent | Conditions | Yield (%) | Reference |
| Aldehydes/Ketones | Various | InCl₃/MeOH | Dichloromethane | Room Temp | High | [7] |
| Aldehydes/Ketones | Various | Pd/C | Water (micellar) | Mild | High | [7] |
| Aldehydes | Secondary Amines | Iridium Complex | Toluene | 80°C | 85-99 | [7] |
Table 3: Quantitative data for reductive amination reactions.
Reduction of Amides
The reduction of amides to amines typically requires amide activation. A common method involves in situ activation of a secondary amide with triflic anhydride (Tf₂O), followed by reduction with triethylsilane.[7][11] This approach is chemoselective and tolerates many other functional groups.[11] Depending on the workup, this reaction can yield imines, aldehydes, or amines.[7][11]
Experimental Protocol: Reductive Amination of an Aldehyde
This protocol describes a typical procedure for the synthesis of a tertiary amine via reductive amination.[1]
-
Materials : Aldehyde (1.0 eq), Secondary Amine (1.0 eq), Triethylsilane (1.5 eq), Trifluoroacetic Acid (TFA, 2.0 eq), Dichloromethane (DCM).
-
Procedure :
-
In a round-bottom flask, dissolve the aldehyde and the amine in dichloromethane (to a concentration of approx. 0.2 M).[1]
-
Add triethylsilane to the solution.[1]
-
Under stirring, slowly add trifluoroacetic acid to the mixture. The reaction may be exothermic.[1]
-
Heat the reaction to reflux (approx. 40°C) and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]
-
Once complete, cool the mixture to room temperature.
-
Neutralize the acid with a saturated aqueous solution of NaHCO₃ and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude amine, which can be purified by column chromatography if necessary.
-
Reactivity with Unsaturated Bonds: Hydrosilylation
Hydrosilylation involves the addition of the Si-H bond across a carbon-carbon double or triple bond.[3] This reaction is a fundamental transformation for creating organosilicon compounds and is typically catalyzed by transition metal complexes.[3]
Hydrosilylation of Alkenes
The hydrosilylation of alkenes using triethylsilane, often catalyzed by platinum or nickel complexes, results in the formation of alkyltriethylsilanes.[12] The reaction generally proceeds with anti-Markovnikov selectivity.
Hydrosilylation of Alkynes
The hydrosilylation of alkynes is a direct and atom-economical route to vinylsilanes, which are valuable synthetic intermediates.[13][14] The regioselectivity and stereoselectivity (cis or trans addition) are highly dependent on the choice of catalyst.[13][15] For example, cationic ruthenium complexes can catalyze the trans-addition of triethylsilane to internal alkynes to exclusively yield (Z)-vinylsilanes.[13]
Caption: Catalyst-dependent stereochemical outcomes in the hydrosilylation of alkynes.
| Alkyne Type | Catalyst | Selectivity | Product | Reference |
| Terminal | [CpRu(MeCN)₃]PF₆ | Good regioselectivity | α-Vinylsilane | [13][15] |
| Internal | [CpRu(MeCN)₃]PF₆ | Absolute trans-addition | (Z)-Vinylsilane | [13][15] |
| α,β-Alkynyl Esters | [Cp*Ru(MeCN)₃]PF₆ | trans-addition, β-silyl | (Z)-β-Silyl-α,β-unsaturated ester | [15] |
Table 4: Summary of catalysts and selectivity in alkyne hydrosilylation.
Reactivity with Halides
Triethylsilane can be used for the reductive dehalogenation of alkyl and aryl halides, offering a less toxic alternative to organotin hydrides.[16][17]
Reduction of Alkyl Halides
The reduction of alkyl halides requires catalysis. A highly active system utilizes a cationic iridium pincer complex, which can reduce a broad spectrum of alkyl halides, including chlorides, bromides, and iodides.[16][18] The reaction mechanism involves the activation of the silane by the iridium catalyst.[18] Strong Lewis acids like AlCl₃ can also be used, but this may lead to skeletal rearrangements.[16]
Reduction of Aryl Halides
Aryl halides can be efficiently dehalogenated using triethylsilane in the presence of a palladium catalyst, such as palladium chloride.[17] This reaction can be significantly accelerated using microwave irradiation.[17]
| Halide | Catalyst | Reagent | Conditions | Time | Yield (%) | Reference |
| 1-Bromopentane | Cationic Ir Complex (0.5%) | Et₃SiH (3 eq) | 60°C | 15 min | >98 | [16] |
| 1-Chloropentane | Cationic Ir Complex (0.5%) | Et₃SiH (3 eq) | 60°C | 7 h | >98 | [16] |
| Aryl Bromides | PdCl₂ (cat.) | Et₃SiH | Microwave | 5-15 min | 80-95 | [17] |
Table 5: Conditions for the reductive dehalogenation of halides.
Conclusion
Triethylsilane is a powerful and versatile reagent in organic synthesis, distinguished by its efficacy as a mild reducing agent and its role in protecting group chemistry. Its reactivity can be precisely controlled by the judicious choice of catalysts and reaction conditions, enabling the chemoselective transformation of a wide range of functional groups. This guide provides a foundational understanding of its reactivity, offering quantitative data and established protocols to assist researchers in leveraging the full potential of triethylsilane in the development of novel synthetic routes for pharmaceuticals and other complex chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 3. nbinno.com [nbinno.com]
- 4. Alcohol to Methylene - Common Conditions [commonorganicchemistry.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Silane Reduction of... - Gelest [technical.gelest.com]
- 7. Triethylsilane (TES) [organic-chemistry.org]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine synthesis by amide reduction [organic-chemistry.org]
- 12. Verification Required - Princeton University Library [oar.princeton.edu]
- 13. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scientificspectator.com [scientificspectator.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Pioneering Steps in Organosilicon Chemistry: The Early Research and Discovery of Triethylsilicon Compounds
A deep dive into the foundational 19th-century research that first brought triethylsilicon compounds to light, this technical guide illuminates the seminal discoveries of chemists such as Charles Friedel, James Crafts, and Albert Ladenburg. The following sections detail the initial syntheses, key experimental protocols, and early characterizations of these novel organometallic substances, providing a window into the birth of organosilicon chemistry.
The mid-19th century marked the dawn of organosilicon chemistry, a field that would eventually give rise to a vast array of materials with profound impacts on science and technology. Among the earliest and most significant achievements in this nascent discipline was the synthesis and characterization of this compound compounds. These discoveries not only introduced a new class of chemical entities but also laid the groundwork for the systematic exploration of the carbon-silicon bond.
The Dawn of Organosilicon Chemistry: Tetraethylsilane
The first organosilicon compound to be synthesized was tetraethylsilane, ((C₂H₅)₄Si), a discovery credited to Charles Friedel and James Crafts in 1863.[1] Their work, a landmark in the history of chemistry, demonstrated that organic groups could be directly bonded to silicon, opening up a new frontier of chemical synthesis. While not a this compound compound in the strictest sense, its discovery was the immediate precursor and essential foundation for the subsequent synthesis of triethylsilane and its derivatives.
The First this compound Compound: Triethylsilane
The first true this compound compound, triethylsilane ((C₂H₅)₃SiH), was discovered by Albert Ladenburg in 1872.[2] Ladenburg's work, published in Justus Liebigs Annalen der Chemie, described the reduction of tetraethyl orthosilicate.[2] He also prepared it through a stepwise reduction of ethoxytriethylsilane.[2] Ladenburg named the compound "silicoheptyl hydride," drawing an analogy to a seven-carbon hydrocarbon, which highlights the early efforts to understand the relationship between organosilicon and organic compounds.[2]
Early Experimental Protocols
The experimental techniques of the 19th century were rudimentary by modern standards, yet they were sufficient to isolate and characterize these novel compounds. The following are reconstructions of the early experimental protocols based on available historical records.
Synthesis of Tetraethylsilane (Friedel and Crafts, 1863)
Reaction: 2 Zn(C₂H₅)₂ + SiCl₄ → Si(C₂H₅)₄ + 2 ZnCl₂
The reaction was likely carried out in a sealed glass tube heated to a high temperature, a common technique for reactions involving volatile and reactive reagents at the time.
Synthesis of Triethylsilane (Ladenburg, 1872)
Ladenburg reported two methods for the synthesis of triethylsilane in his 1872 publication.[2]
Method 1: Reduction of Tetraethyl Orthosilicate
This method involved the reaction of tetraethyl orthosilicate with sodium in the presence of diethylzinc.[2]
Reaction: Si(OC₂H₅)₄ + 4 Na + 2 Zn(C₂H₅)₂ → Si(C₂H₅)₃H + ... (and other products)
Method 2: Stepwise Reduction of Ethoxytriethylsilane
Ladenburg also described a more controlled, stepwise synthesis starting from triethylchlorosilane, which was first converted to ethoxytriethylsilane.
-
Preparation of Triethylchlorosilane: While not explicitly detailed in the 1872 paper, this would have likely been prepared by the reaction of tetraethylsilane with a chlorinating agent or by the direct reaction of silicon with ethyl chloride at high temperatures.
-
Formation of Ethoxytriethylsilane: Triethylchlorosilane was reacted with ethanol. (C₂H₅)₃SiCl + C₂H₅OH → (C₂H₅)₃SiOC₂H₅ + HCl
-
Reduction to Triethylsilane: The ethoxytriethylsilane was then reduced to yield triethylsilane. The exact reducing agent used in this stepwise process is not clearly specified in readily available summaries of the original paper.
Quantitative Data from Early Discoveries
Obtaining precise quantitative data from these early publications is challenging. However, subsequent characterizations and modern measurements provide the physical properties of these foundational compounds.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |
| Tetraethylsilane | Si(C₂H₅)₄ | 144.33 | 153-154 | 0.761 |
| Triethylsilane | (C₂H₅)₃SiH | 116.28 | 107-108 | 0.728 |
Note: The data presented is based on modern measurements, as the precision of the original 19th-century data is not consistently documented in accessible sources.[4][5]
The Contribution of Frederic Kipping
At the turn of the 20th century, the English chemist Frederic Stanley Kipping began a systematic and extensive investigation into organosilicon compounds.[6][7] His work, spanning over four decades, was instrumental in elucidating the chemistry of these compounds and correcting some of the early misconceptions. Kipping and his research group synthesized a wide range of organosilicon derivatives and were the first to coin the term "silicone."[8][9] While his initial focus was not solely on this compound compounds, his development of new synthetic methods, including the use of Grignard reagents, greatly advanced the field and provided more reliable ways to prepare and study these substances.[6]
Synthesis Pathways and Logical Relationships
The early discoveries of this compound compounds can be visualized as a progression of chemical transformations.
Figure 1: Early synthesis routes to tetraethylsilane and triethylsilane.
This diagram illustrates the foundational synthetic pathways that led to the first this compound compounds.
Conclusion
The pioneering work of Friedel, Crafts, and Ladenburg in the latter half of the 19th century laid the cornerstone for the entire field of organosilicon chemistry. Their discoveries of tetraethylsilane and triethylsilane, achieved with the limited experimental means of their time, sparked further research that, through the meticulous work of chemists like Frederic Kipping, burgeoned into the vast and vital area of science we know today. The early syntheses and characterizations of this compound compounds stand as a testament to the spirit of scientific inquiry and the enduring impact of foundational research.
References
- 1. Silicon - Wikipedia [en.wikipedia.org]
- 2. Triethylsilane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. TETRAETHYLSILANE | 631-36-7 [m.chemicalbook.com]
- 5. Triethylsilane | 617-86-7 [chemicalbook.com]
- 6. Kipping Discovers Silicones | Research Starters | EBSCO Research [ebsco.com]
- 7. Frederic Stanley Kipping | Organic Chemistry, Polymer Chemistry, Synthetic Chemistry | Britannica [britannica.com]
- 8. Frederic Kipping - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Spectroscopic Analysis of Triethylsilicon: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and analysis of triethylsilicon, also known as triethylsilane. The information is curated for professionals in research and development who require a comprehensive understanding of the characterization of this organosilicon compound. This document presents quantitative spectroscopic data in structured tables, details experimental protocols for key analytical techniques, and includes visualizations of relevant workflows and conceptual pathways.
Spectroscopic Data of this compound
The following tables summarize the key spectroscopic data for this compound, providing a ready reference for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: 1H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ~3.62 | Multiplet | - | Si-H |
| ~0.98 | Triplet | ~7.9 | Si-CH2-CH3 |
| ~0.59 | Quartet | ~7.9 | Si-CH2 -CH3 |
| Solvent: CDCl3, Reference: Tetramethylsilane (TMS) at 0.00 ppm. Data is compiled from multiple sources and may show slight variations based on experimental conditions. |
Table 2: 13C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~7.4 | Si-CH2-C H3 |
| ~3.5 | Si-C H2-CH3 |
| Solvent: CDCl3, Reference: TMS at 0.00 ppm. Data is compiled from multiple sources. |
Table 3: 29Si NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| ~ -18.1 |
| Reference: TMS at 0.00 ppm.[1] |
Mass Spectrometry Data
Table 4: Electron Ionization Mass Spectrometry (EI-MS) Data for this compound
| m/z | Relative Intensity (%) | Putative Fragment |
| 116 | ~3 | [M]+, [C6H16Si]+ |
| 87 | ~88 | [M - C2H5]+, [C4H11Si]+ |
| 59 | 100 | [M - C2H5 - C2H4]+, [C2H7Si]+ |
| 29 | ~5 | [C2H5]+ |
| Ionization energy: 70 eV. Fragmentation patterns can vary with instrumentation. |
Vibrational Spectroscopy Data
Table 5: Key Infrared (IR) and Raman Spectroscopy Bands for this compound
| Wavenumber (cm-1) | Spectroscopy | Assignment |
| ~2100 | IR, Raman | Si-H stretch |
| ~2950-2850 | IR, Raman | C-H stretch |
| ~1460, 1380 | IR, Raman | C-H bending |
| ~1240 | IR, Raman | CH2 wag (Si-CH2) |
| ~1010 | IR, Raman | C-C stretch |
| ~970 | IR, Raman | CH3 rock |
| ~730 | IR, Raman | Si-C stretch |
Experimental Protocols
Detailed methodologies for the spectroscopic analysis of this compound are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Prepare a solution of this compound in a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube. A typical concentration is 1-5% (v/v).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm for 1H, 13C, and 29Si NMR).[2]
-
-
1H NMR Acquisition:
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and 8-16 scans.
-
-
13C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Due to the lower natural abundance and gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for good signal-to-noise.
-
-
29Si NMR Acquisition:
-
29Si has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can complicate spectral acquisition.[3]
-
Use a pulse sequence designed for insensitive nuclei, such as INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) or DEPT (Distortionless Enhancement by Polarization Transfer), to enhance signal intensity.[3]
-
A longer relaxation delay (e.g., 10-30 seconds) is often necessary. The use of a chromium(III) acetylacetonate (Cr(acac)3) solution as a relaxation agent can shorten this delay.
-
Mass Spectrometry (MS)
-
Sample Introduction:
-
For volatile compounds like this compound, direct injection via a gas chromatography (GC) system is the preferred method for sample introduction (GC-MS).
-
Use a non-polar capillary column (e.g., DB-1 or equivalent).
-
-
Ionization:
-
Electron Ionization (EI) at a standard energy of 70 eV is typically used to generate characteristic fragment ions.
-
-
Mass Analysis:
-
Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 20-200).
-
Infrared (IR) and Raman Spectroscopy
-
Sample Preparation:
-
As this compound is a liquid, the spectrum can be acquired neat.
-
For IR spectroscopy, a small drop of the liquid can be placed between two KBr or NaCl plates.[4]
-
For Raman spectroscopy, the liquid can be placed in a glass capillary tube.
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-IR range (4000-400 cm-1).
-
For Raman, a standard laser excitation wavelength (e.g., 785 nm) can be used.
-
Accumulate multiple scans to improve the signal-to-noise ratio.
-
Visualizations: Workflows and Pathways
Analytical Workflow for this compound Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an organosilicon compound such as this compound.
Caption: A generalized workflow for the synthesis, purification, and spectroscopic characterization of this compound.
Conceptual Signaling Pathway for Organosilicon Compounds in a Biological Context
While this compound itself is not typically studied for its role in biological signaling, organosilicon compounds can have biological activities.[5] The diagram below presents a generalized and conceptual pathway illustrating how an organosilicon compound might interact within a biological system, potentially leading to a cellular response. This is a hypothetical representation for illustrative purposes.
Caption: A conceptual diagram of a potential interaction of an organosilicon compound with a cell signaling pathway.
References
The Unassuming Hydride: An In-depth Technical Guide to the Si-H Bond Reactivity in Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Triethylsilane (Et3SiH), a seemingly simple organosilicon compound, holds a pivotal role in the landscape of modern organic synthesis and drug development. Its utility stems almost entirely from the reactivity of its silicon-hydrogen (Si-H) bond, a feature that allows it to act as a mild and selective reducing agent. This technical guide delves into the core of the Si-H bond's reactivity in triethylsilane, providing a comprehensive overview of its applications, quantitative data, detailed experimental protocols, and the underlying mechanistic pathways. In an environment where precision and selectivity are paramount, such as in the synthesis of complex active pharmaceutical ingredients (APIs), understanding the nuances of this versatile reagent is indispensable.[1][2]
Core Properties and Reactivity of the Si-H Bond
Triethylsilane is a colorless liquid with a boiling point of 107°C.[1] The key to its synthetic utility lies in the Si-H bond, which has a bond dissociation energy (BDE) of approximately 92.8 kJ/mol. This moderate BDE allows the Si-H bond to act as a hydride donor, particularly when activated by a Brønsted or Lewis acid.[3] This activation is crucial for one of the most common applications of triethylsilane: ionic hydrogenation . In this process, the acid protonates a substrate, generating a carbocation intermediate, which is then quenched by the hydride transfer from triethylsilane.[3] This mechanism imparts a high degree of chemoselectivity, allowing for the reduction of specific functional groups while leaving others untouched, a critical advantage in multi-step syntheses of complex molecules.[2][3]
Quantitative Data Summary
The following tables summarize quantitative data for key reactions involving triethylsilane, providing a comparative overview of reaction conditions and yields.
Table 1: Reduction of Carbonyl Compounds
| Substrate | Catalyst/Acid | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | Reference |
| Acetophenone | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 | Room Temp | Ethylbenzene | >95 | [4] |
| Benzophenone | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1 | Room Temp | Diphenylmethane | >95 | [4] |
| 4-Nitrobenzaldehyde | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | 40 | 4-Nitrobenzyl alcohol | - | [1] |
| Cyclohexanone | Boron Trifluoride Etherate | - | - | Room Temp | Cyclohexanol | - | [5] |
Table 2: Reductive Amination
| Aldehyde/Ketone | Amine | Catalyst/Acid | Solvent | Time (h) | Temperature (°C) | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 | 40 | N-(4-Nitrobenzyl)pyrimidin-2-amine | - | [1] |
| Various | Various | Pd/C | Water (in nanomicelles) | - | Mild | Secondary/Tertiary Amines | High | [6] |
| Various | Secondary Amines | Iridium Complex | - | - | - | Tertiary Amines | - | [6] |
Table 3: Deprotection of Benzyl Ethers
| Substrate | Reagent System | Solvent | Time (min) | Temperature (°C) | Product | Yield (%) | Reference |
| 2-(Benzyloxy)naphthalene | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | 2-Naphthol | 99 | [7][8] |
| Phenyl Benzyl Ether | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | Phenol | 81 | [7] |
| 4-Methylphenyl Benzyl Ether | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | 4-Methylphenol | 86 | [7] |
| 4-(Trifluoromethyl)phenyl Benzyl Ether | I2/Et3SiH | Ethyl Acetate | 30 | Room Temp | 4-(Trifluoromethyl)phenol | 80 | [7] |
Table 4: Hydrosilylation of Alkenes and Alkynes
| Substrate | Catalyst | Silane | Product | Yield (%) | Reference |
| 1-Octene | SiliaCat Pt(0) | Triethoxysilane | Octyltriethoxysilane | 82 (isolated) | [9] |
| Phenylacetylene | Karstedt's catalyst | Triethylsilane | (E)-β-(triethylsilyl)styrene | - | [10] |
| Diphenylacetylene | - | Triethylsilane | Et3Si(Ph)C=CH(Ph) | - | [11] |
Key Experimental Protocols
Detailed methodologies for key reactions are provided below to facilitate reproducibility and adaptation in a research setting.
Protocol 1: General Procedure for the Reductive Amination of an Aldehyde
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0 equiv)
-
Triethylsilane (1.5 equiv)
-
Trifluoroacetic acid (TFA) (2.0 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).
-
Dissolve the starting materials in dichloromethane (approximately 0.2 M concentration).
-
Add triethylsilane (1.5 equiv) to the solution.
-
Slowly add trifluoroacetic acid (2.0 equiv) to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary or tertiary amine.[1]
Protocol 2: Deprotection of Aryl Benzyl Ethers using the I2-Triethylsilane System
Materials:
-
Aryl benzyl ether (1.0 mmol)
-
Iodine (I2) (1.0 equiv)
-
Triethylsilane (1.0 equiv)
-
Ethyl acetate (EtOAc)
-
0.5 M aqueous Na2S2O3 solution
-
Brine
-
Anhydrous Na2SO4
Procedure:
-
To a flask at room temperature, successively add the aryl benzyl ether (1.0 mmol, 1.0 equiv), ethyl acetate (2.0 mL), triethylsilane (1.0 mmol, 1.0 equiv), and iodine (1.0 mmol, 1.0 equiv).
-
Stir the mixture for 30 minutes at room temperature.[12]
-
Add ethyl acetate (20.0 mL) and 0.5 M aqueous Na2S2O3 (10 mL) to the flask to quench the reaction.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give the desired phenol.[12]
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key mechanisms and workflows involving triethylsilane.
Conclusion
Triethylsilane, through the nuanced reactivity of its Si-H bond, offers a powerful and versatile tool for organic chemists, particularly in the synthesis of complex molecules and pharmaceuticals. Its capacity for mild and selective reductions, facilitated by acid-catalyzed ionic hydrogenation, and its participation in hydrosilylation reactions, make it an indispensable reagent. By understanding the quantitative aspects of its reactivity, adhering to detailed experimental protocols, and appreciating the underlying mechanistic pathways, researchers can fully harness the synthetic potential of this unassuming yet highly effective molecule. The continued exploration of triethylsilane's reactivity is poised to unlock even more efficient and selective transformations, further solidifying its place in the synthetic chemist's toolkit.
References
- 1. benchchem.com [benchchem.com]
- 2. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Silane Reduction of... - Gelest [technical.gelest.com]
- 5. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 6. Triethylsilane (TES) [organic-chemistry.org]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 9. qualitas1998.net [qualitas1998.net]
- 10. researchgate.net [researchgate.net]
- 11. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
An In-depth Technical Guide on the Core Physical and Chemical Characteristics of Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental physical and chemical properties of triethylsilane. The information is curated for researchers, scientists, and professionals in drug development who utilize organosilicon compounds in their work. This document summarizes key quantitative data, details experimental methodologies for characteristic determination, and visualizes important reaction pathways involving triethylsilane.
Physical Properties of Triethylsilane
Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a trialkylsilane that presents as a colorless liquid at room temperature.[1] It is a volatile and flammable compound with a mild, characteristic odor.[2][3] Key physical data are summarized in the table below for easy reference and comparison.
| Property | Value | References |
| Molecular Formula | C₆H₁₆Si | [3][4][5] |
| Molecular Weight | 116.28 g/mol | [1][3][4] |
| Appearance | Colorless liquid | [1][5] |
| Boiling Point | 107-108 °C | [1][2][5] |
| Melting Point | -156.1 °C | [1] |
| Density | 0.728 g/mL at 25 °C | [1][2][6] |
| Refractive Index | n20/D 1.412 | [6][7] |
| Vapor Pressure | 31 hPa at 20 °C; 75 hPa at 38 °C; 126 hPa at 50 °C | [1] |
| Flash Point | -3 °C | [2][4] |
| Solubility | Insoluble in water; soluble in organic solvents like hydrocarbons, ethers, and acetone.[4][8][9] |
Chemical Properties and Reactivity of Triethylsilane
The chemical behavior of triethylsilane is primarily dictated by the reactive silicon-hydrogen (Si-H) bond.[1] This bond makes triethylsilane a versatile and mild reducing agent in organic synthesis.[2][10] It is stable under a dry inert atmosphere but is sensitive to moisture and can react with strong oxidants.[10][11]
| Property | Description | References |
| Reactivity | The Si-H bond is highly reactive and participates in reactions such as hydrosilylation and ionic hydrogenation.[1][10] | |
| Stability | Stable in sealed containers under a dry, inert atmosphere.[11] It is sensitive to moisture.[12] | |
| Use as a Reducing Agent | Acts as a mild and selective reducing agent for a variety of functional groups, often in the presence of a Lewis or Brønsted acid.[13] | |
| Hydrosilylation | Undergoes addition reactions across double and triple bonds, a process catalyzed by transition metals.[10] |
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties of triethylsilane are outlined below.
The boiling point of triethylsilane can be determined using the capillary method.[14]
Materials:
-
Thiele tube or similar heating apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Triethylsilane sample
-
Heating oil (e.g., mineral oil)
-
Bunsen burner or heating mantle
Procedure:
-
A small amount of triethylsilane is placed in the small test tube.
-
The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.[14]
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a heating oil bath within the Thiele tube.[15]
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will escape, followed by the vapor of the triethylsilane, forming a steady stream of bubbles.[14][16]
-
The heat source is removed, and the bath is allowed to cool slowly.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point of triethylsilane.[15][16]
The solubility of triethylsilane in various solvents can be determined by direct observation.[17][18]
Materials:
-
Test tubes with stoppers
-
Graduated cylinder or pipette
-
Triethylsilane sample
-
Various solvents (e.g., water, hexane, ethanol, acetone)
-
Vortex mixer or shaker
Procedure:
-
A measured volume of the solvent (e.g., 5 mL) is placed into a test tube.
-
A small, known volume of triethylsilane (e.g., 0.5 mL) is added to the test tube.
-
The test tube is stoppered and shaken vigorously or vortexed for a set period.[17]
-
The mixture is allowed to stand and is observed for the presence of a single, clear phase (soluble) or two distinct layers/cloudiness (insoluble).
-
The process can be repeated with increasing amounts of triethylsilane to determine the approximate saturation point. For quantitative analysis, the mass of the dissolved solute is determined at saturation.[18]
3.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are crucial for the structural confirmation of triethylsilane.
Sample Preparation:
-
A small amount of triethylsilane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
¹H NMR Spectroscopy Protocol:
-
The prepared NMR tube is placed in the NMR spectrometer.
-
The instrument is tuned and the magnetic field is shimmed to achieve homogeneity.
-
A standard ¹H NMR pulse sequence is executed.
-
The resulting Free Induction Decay (FID) is Fourier transformed, and the spectrum is phase and baseline corrected.
-
Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[16]
¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR analysis, the spectrometer is tuned to the ¹³C frequency.
-
A standard ¹³C NMR experiment (e.g., with proton decoupling) is performed.[19]
-
The data is processed similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).[16]
3.3.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in triethylsilane, most notably the Si-H bond.
Sample Preparation:
-
For a liquid sample like triethylsilane, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
Procedure:
-
A drop of triethylsilane is placed on one salt plate, and the second plate is placed on top to create a thin film.
-
The plates are mounted in the IR spectrometer.
-
The IR spectrum is recorded over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
The characteristic absorption peak for the Si-H stretch is observed (typically around 2100 cm⁻¹).
Key Reaction Pathways and Mechanisms
The utility of triethylsilane in organic synthesis is primarily due to its role in reduction and hydrosilylation reactions. The following diagrams illustrate the generalized mechanisms of these processes.
Caption: Generalized mechanism of ionic hydrogenation using triethylsilane.
Caption: Simplified Chalk-Harrod mechanism for hydrosilylation.
Caption: General experimental workflow for the synthesis and purification of triethylsilane.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. chemistry.msu.edu [chemistry.msu.edu]
- 3. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. Triethylsilane (TES) [organic-chemistry.org]
- 10. Hydrosilylation - Wikipedia [en.wikipedia.org]
- 11. Protocols - Research Technology Support Facility [rtsf.natsci.msu.edu]
- 12. dakenam.com [dakenam.com]
- 13. Silane, triethyl- [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. TRIETHYLSILANOL(597-52-4) 1H NMR spectrum [chemicalbook.com]
- 16. scienceopen.com [scienceopen.com]
- 17. rsc.org [rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. chem.uiowa.edu [chem.uiowa.edu]
Triethylsilicon: A Cornerstone Precursor in Modern Organosilicon Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Triethylsilicon hydride, commonly known as triethylsilane ((C₂H₅)₃SiH or Et₃SiH), has emerged as a versatile and indispensable precursor in organosilicon chemistry. Its unique reactivity, centered around the polar silicon-hydrogen (Si-H) bond, coupled with its mild and selective nature, has established it as a crucial reagent in a myriad of synthetic transformations.[1] This technical guide provides a comprehensive overview of triethylsilane, detailing its synthesis, physicochemical properties, and extensive applications, with a focus on experimental protocols and quantitative data to support its use in research and development, particularly within the pharmaceutical industry.[2]
Physicochemical and Spectroscopic Data
Triethylsilane is a colorless, volatile liquid at room temperature.[1] Its physical and chemical properties make it a convenient reagent for a variety of laboratory and industrial applications.[3]
Table 1: Physicochemical Properties of Triethylsilane
| Property | Value | Reference(s) |
| Chemical Formula | C₆H₁₆Si | [1] |
| Molecular Weight | 116.28 g/mol | [3] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 107-108 °C | [3] |
| Density | 0.726 g/mL | [3] |
| CAS Number | 617-86-7 | [2] |
Spectroscopic analysis is essential for the characterization of triethylsilane and its derivatives. The following table summarizes key spectroscopic data.
Table 2: Spectroscopic Data for Triethylsilane
| Spectroscopic Technique | Key Features |
| ¹H NMR | Signals corresponding to the ethyl groups (triplet and quartet) and a characteristic signal for the Si-H proton. |
| ¹³C NMR | Resonances for the ethyl carbons. |
| IR Spectroscopy | A strong Si-H stretching vibration typically observed in the range of 2100-2200 cm⁻¹. |
Synthesis of Triethylsilane
The most common laboratory and industrial synthesis of triethylsilane involves the reduction of triethylchlorosilane (Et₃SiCl). Several reducing agents can be employed, with lithium aluminum hydride being a prominent example.[1]
Experimental Protocol: Synthesis of Triethylsilane
This protocol details the synthesis of triethylsilane from triethylchlorosilane using a sodium hydride-based reducing agent, which offers a cost-effective alternative to lithium aluminum hydride.
Materials:
-
Sodium hydride (NaH)
-
Trimethyl borate (B(OCH₃)₃)
-
Triethylchlorosilane (Et₃SiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
To a reaction flask under a nitrogen atmosphere, add sodium hydride and anhydrous THF.
-
Cool the mixture to between -50 °C and 10 °C.
-
Slowly add trimethyl borate to the cooled suspension while stirring, maintaining the low temperature. This step prepares sodium trihydroxyborohydride in situ.
-
Allow the reaction to stir for 1-5 hours to ensure complete formation of the reducing agent.
-
Slowly add triethylchlorosilane to the reaction mixture.
-
Stir the mixture for an additional 1-5 hours at room temperature.
-
Filter the reaction mixture to remove insoluble byproducts (e.g., NaCl).
-
Purify the filtrate by fractional distillation, collecting the fraction boiling at 107-108 °C to yield pure triethylsilane.
Key Applications and Experimental Protocols
The utility of triethylsilane in organic synthesis is extensive, primarily revolving around its function as a mild reducing agent and its role in hydrosilylation and protecting group chemistry.
Reductive Transformations
Triethylsilane, often in the presence of a Brønsted or Lewis acid catalyst, is a highly effective reagent for the selective reduction of a wide array of functional groups.[4] This process, known as ionic hydrogenation, proceeds through the formation of a carbocation intermediate followed by hydride transfer from the silane.[4]
Table 3: Reductive Transformations using Triethylsilane
| Substrate Functional Group | Product Functional Group | Catalyst/Acid | Typical Yield (%) | Reference(s) |
| Aldehyde/Ketone | Alcohol | TFA or BF₃·OEt₂ | 85-95 | [4] |
| Aldehyde/Ketone + Amine | Secondary/Tertiary Amine | TFA | 70-95 | [4] |
| Aldehyde/Ketone + Alcohol | Ether | FeCl₃ or InBr₃ | 80-98 | [5] |
| Aromatic Nitro Compound | Amine | Pd/C | High | [5] |
| Aromatic Azide | Amine | Thiol catalyst | Quantitative | [6][7] |
| Ester | Ether | InBr₃ | Good to Excellent | [5] |
| Amide (secondary) | Amine | Tf₂O, then NaBH₄ | Good to Excellent | [8] |
| Sulfoxide | Sulfide | - | High | [3] |
This protocol describes a general procedure for the reductive amination of an aldehyde with a primary amine using triethylsilane and trifluoroacetic acid (TFA).[4]
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Triethylsilane (1.5 equiv)
-
Trifluoroacetic acid (2.0 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and the primary amine in dichloromethane.
-
Add triethylsilane to the solution.
-
Slowly add trifluoroacetic acid to the stirred solution. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired secondary amine.[4]
Hydrosilylation Reactions
Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as a carbon-carbon double or triple bond.[9] This reaction, typically catalyzed by transition metal complexes, is a powerful method for the synthesis of organosilicon compounds. Triethylsilane is a common reagent in these transformations.
References
- 1. dakenam.com [dakenam.com]
- 2. nbinno.com [nbinno.com]
- 3. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 4. benchchem.com [benchchem.com]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by amide reduction [organic-chemistry.org]
- 9. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Solubility of Triethylsilane in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of triethylsilane (TES), a vital organosilicon compound used extensively as a reducing agent and silylating agent in organic synthesis. Understanding its solubility is critical for reaction optimization, solvent selection, and process design in pharmaceutical and chemical research.
Core Principles of Triethylsilane Solubility
Triethylsilane, with the chemical formula (C₂H₅)₃SiH, is a non-polar molecule.[1] Its structure consists of a central silicon atom bonded to three ethyl groups and one hydrogen atom. The hydrophobic nature of the ethyl groups dictates its solubility behavior, which is governed by the principle of "like dissolves like." Consequently, triethylsilane exhibits high solubility in non-polar organic solvents and low solubility in polar solvents like water.[1][2]
Solubility Profile of Triethylsilane
While precise quantitative solubility data (e.g., g/100 mL) is not extensively documented in publicly available literature, a comprehensive qualitative profile has been established from various chemical and safety data sources. The following tables summarize the known solubility of triethylsilane in a range of common organic solvents and water.
Table 1: Solubility in Common Organic Solvents
| Solvent Class | Solvent Name | Solubility | Reference(s) |
| Hydrocarbons | Hexane | Soluble | [2] |
| Benzene | Soluble | [2] | |
| General Hydrocarbons | Soluble | [1] | |
| Ethers | Diethyl Ether | Soluble | [1][3] |
| Halocarbons | Chloroform | Insoluble | [3] |
| General Halocarbons | Soluble | [1] | |
| Esters | Ethyl Acetate | Soluble | [2] |
| Ketones | Acetone | Soluble | [3] |
| Alcohols | Ethanol | Soluble | [3] |
Table 2: Solubility in Aqueous Systems
| Solvent | Solubility Description | Key Considerations | Reference(s) |
| Water | Insoluble / Sparingly Soluble | The hydrophobic nature of the ethyl groups limits solubility. | [2] |
| Miscible (Conflicting Report) | Some sources report miscibility, but this should be treated with caution. Triethylsilane is moisture-sensitive and reacts with water, acids, and bases to generate highly flammable hydrogen gas. This reactivity is a more critical factor than miscibility in practical applications. | [4] |
Note on Temperature Dependency: The solubility of triethylsilane in organic solvents is expected to increase with temperature, a typical characteristic that can be leveraged to enhance reaction rates or dissolve higher concentrations of reactants.[2]
Experimental Protocol: Determining Equilibrium Solubility via the Shake-Flask Method
The saturation shake-flask method is the gold standard for determining the true equilibrium solubility of a compound in a solvent.[5][6] The following protocol is adapted for determining the solubility of a liquid solute (triethylsilane) in a liquid solvent.
Objective: To determine the maximum concentration of triethylsilane that can be dissolved in a specific organic solvent at a controlled temperature to achieve thermodynamic equilibrium.
Materials and Reagents:
-
Triethylsilane (≥99% purity)
-
Selected organic solvent (HPLC grade)
-
Scintillation vials or flasks with tight-sealing caps
-
Orbital shaker with temperature control
-
Volumetric flasks and pipettes
-
Centrifuge (if required for phase separation)
-
Syringe filters (PTFE, compatible with the solvent)
-
Analytical instrument for quantification (e.g., Gas Chromatography with Flame Ionization Detector, GC-FID, or High-Performance Liquid Chromatography, HPLC)[6][7]
Procedure:
-
Preparation: Add a measured volume of the organic solvent to several flasks.
-
Addition of Solute: Add an excess amount of triethylsilane to each flask. An excess is confirmed by the presence of a separate, undissolved phase of triethylsilane after initial mixing.
-
Equilibration: Seal the flasks securely and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 300 RPM).[8] Allow the mixtures to equilibrate for an extended period, typically 24 to 72 hours, to ensure thermodynamic equilibrium is reached.[8]
-
Phase Separation: After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the two phases separate. Carefully collect an aliquot from the solvent phase (the saturated solution), ensuring no part of the undissolved triethylsilane phase is transferred. This can be achieved by:
-
Quantification:
-
Prepare a series of calibration standards of triethylsilane in the chosen solvent at known concentrations.
-
Dilute the collected saturated solution sample with the solvent to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the diluted sample using a suitable analytical method (e.g., GC-FID).
-
-
Calculation: Use the calibration curve to determine the concentration of triethylsilane in the diluted sample. Account for the dilution factor to calculate the final solubility concentration in units such as g/L or mol/L.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Applications in Drug Development and Research
The high solubility of triethylsilane in a broad range of aprotic organic solvents makes it an exceptionally versatile reagent.[4]
-
Organic Synthesis: In drug development, intermediates often require reduction or protection steps. Triethylsilane's solubility in common reaction solvents like ethers and hydrocarbons ensures homogeneous reaction conditions, leading to cleaner reactions and higher yields.
-
Purification: Its distinct solubility profile can be exploited during workup and purification steps to separate it from more polar products or impurities.
-
Formulation: While not a direct component of final drug products, its use in synthesizing active pharmaceutical ingredients (APIs) requires knowledge of its solubility for removal to meet stringent purity standards.
References
- 1. Triethylsilane | 617-86-7 [chemicalbook.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. biosynth.com [biosynth.com]
- 4. Triethylsilane CAS#: 617-86-7 [m.chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. enamine.net [enamine.net]
Methodological & Application
Application Notes and Protocols for the Use of Triethylsilane as a Reducing Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triethylsilane (Et₃SiH) has emerged as a versatile and mild reducing agent in organic synthesis, offering a high degree of chemoselectivity for various transformations.[1] Unlike powerful reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), triethylsilane's reactivity can be tuned, making it compatible with sensitive functional groups.[1] Its utility is primarily derived from the silicon-hydrogen (Si-H) bond, which can act as a hydride donor, particularly when activated by a Brønsted or Lewis acid in a process known as ionic hydrogenation.[1] This method allows for the reduction of a wide array of functional groups under mild conditions, proving invaluable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[1][2][3] Triethylsilane is a liquid, which makes it easy to handle, and its byproducts are often volatile and easily removed.[1]
It is important to distinguish triethylsilane (Et₃SiH) from its oxidized by-product, triethylsilanol (Et₃SiOH), which is not a reducing agent.[1]
Key Applications in Organic Synthesis
Triethylsilane is a preferred reagent for several reductive transformations due to its mild nature.[1][2] Key applications include:
-
Reduction of Carbonyl Compounds: Aldehydes and ketones can be selectively reduced to the corresponding alcohols or, under stronger acidic conditions, to the methylene (-CH₂-) group.[1][2][4][5]
-
Reductive Amination: A one-pot reaction that converts aldehydes and ketones into amines in the presence of an amine.[1][6]
-
Reductive Etherification: A one-pot reaction that transforms aldehydes or ketones into ethers in the presence of an alcohol or an alkoxytrimethylsilane.[1][6]
-
Deoxygenation of Alcohols and Ethers: Alcohols and ethers that can form stable carbocation intermediates are readily reduced to the corresponding alkanes.[1][7]
-
Reduction of Imines: Imines can be efficiently reduced to their corresponding amines.[3][8]
-
Protecting Group Chemistry: Triethylsilane is instrumental in the formation of silyl ethers, which act as protecting groups for alcohols.[2][3]
Safety Precautions
Triethylsilane is a highly flammable liquid and vapor and can release flammable hydrogen gas upon contact with water, acids, or bases.[9][10][11] It is crucial to handle this reagent with appropriate safety measures:
-
Handling: Always work in a well-ventilated fume hood.[9][10] Avoid contact with skin, eyes, and clothing by wearing chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[9][10][12] Use only non-sparking tools and take precautionary measures against static discharge.[9][12]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[9][10][11][13] Keep the container tightly closed to prevent moisture ingress.[10][12]
-
Fire Safety: Have appropriate fire extinguishers (e.g., CO₂, dry chemical, or foam) readily available.[10][12] Do not use a heavy water stream.[11]
-
Spills: In case of a spill, remove all ignition sources and ventilate the area.[12][13] Absorb the spill with an inert material and place it into a suitable disposal container.[9][12]
-
First Aid: In case of inhalation, move to fresh air.[11][12] If on skin, wash with plenty of soap and water.[12] In case of eye contact, rinse immediately with plenty of water for at least 15 minutes.[11][12] If ingested, rinse your mouth with water.[11] Seek medical attention if symptoms persist.[12][13]
Quantitative Data
The following tables summarize typical reaction conditions and yields for various reductions using triethylsilane.
Table 1: Reductive Amination of Aldehydes and Ketones [1]
| Substrate (Aldehyde/Ketone) | Amine | Acid Catalyst (equiv) | Et₃SiH (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | TFA (2.0) | 1.5 | CH₂Cl₂ | 40 | 1-2 | 95 |
| Cyclohexanone | Aniline | TFA (2.0) | 1.5 | CH₂Cl₂ | 40 | 2 | 92 |
| Acetophenone | Morpholine | TFA (2.0) | 1.5 | CH₂Cl₂ | 40 | 1.5 | 90 |
Table 2: Reduction of Ketones to Alcohols and Alkanes
| Substrate | Acid Catalyst | Et₃SiH (equiv) | Solvent | Product | Temp (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | TFA (1.0) | 2.0 | CH₂Cl₂ | 1-Phenylethanol | 25 | 0.5 | 98 | [1] |
| m-Nitroacetophenone | BF₃ (gas) | 1.1 | CH₂Cl₂ | m-Nitroethylbenzene | 25 | 1 | 91 | [14] |
| Cyclohexanone | TiCl₄ (1.0) | 2.0 | CH₂Cl₂ | Cyclohexane | 0-25 | 1 | 85 | [5] |
Table 3: Reductive Etherification of Aldehydes [6]
| Aldehyde | Alcohol/Alkoxysilane | Catalyst | Et₃SiH (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Methanol | FeCl₃ | 1.5 | Ethyl Acetate | 25 | 3 | 94 |
| 4-Chlorobenzaldehyde | Trimethoxymethylsilane | FeCl₃ | 1.5 | Ethyl Acetate | 25 | 4 | 92 |
| Heptanal | Ethanol | FeCl₃ | 1.5 | Ethyl Acetate | 25 | 3 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination of an Aldehyde [1]
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde (1.0 equiv) and the amine (1.0 equiv).
-
Dissolve the starting materials in dichloromethane (to a concentration of approximately 0.2 M).
-
Add triethylsilane (1.5 equiv) to the solution.
-
Slowly add trifluoroacetic acid (TFA) (2.0 equiv) to the stirred solution. An exotherm may be observed.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to afford the desired secondary amine.
Protocol 2: General Procedure for the Reduction of a Ketone to an Alkane (Ionic Hydrogenation) [14]
Caution: Boron trifluoride gas is highly corrosive; this procedure should be conducted in a well-ventilated hood.
-
Equip a dry, three-necked, round-bottomed flask with a magnetic stirring bar, a gas-inlet tube, a pressure-equalizing dropping funnel, and a condenser fitted with a drying tube.
-
Place a solution of triethylsilane (1.1-2.5 equiv) in dichloromethane in the flask.
-
Cool the solution in an ice bath.
-
Add a solution of the ketone (1.0 equiv) in dichloromethane to the dropping funnel.
-
Bubble boron trifluoride gas through the stirred triethylsilane solution.
-
Add the ketone solution dropwise to the flask.
-
After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or Gas Chromatography (GC).
-
Upon completion, cautiously pour the reaction mixture into a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for triethylsilane reductions.
References
- 1. benchchem.com [benchchem.com]
- 2. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 6. Triethylsilane (TES) [organic-chemistry.org]
- 7. Silane Reduction of... - Gelest [technical.gelest.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. aksci.com [aksci.com]
- 10. nbinno.com [nbinno.com]
- 11. lobachemie.com [lobachemie.com]
- 12. gelest.com [gelest.com]
- 13. fishersci.co.uk [fishersci.co.uk]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes: Triethylsilyl (TES) as a Selective Alcohol Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the strategic use of protecting groups is paramount. The triethylsilyl (TES) group is a versatile and widely utilized protecting group for hydroxyl functionalities. Its intermediate stability, greater than that of the trimethylsilyl (TMS) group but more labile than the tert-butyldimethylsilyl (TBDMS) group, allows for its strategic application and selective removal, a critical aspect in syntheses requiring differential protection of multiple hydroxyl groups.[1][2]
Triethylsilyl ethers are formed by the reaction of an alcohol with a triethylsilylating agent, such as triethylsilyl chloride (TES-Cl) or triethylsilyl trifluoromethanesulfonate (TESOTf).[1][3] The resulting TES ether exhibits significant stability under a variety of reaction conditions, including exposure to nucleophiles, bases, and oxidizing agents, which would otherwise react with an unprotected alcohol.[2] This unique stability profile makes the TES group an indispensable tool for synthetic chemists.[1]
Key Applications
-
Protection of Alcohols: Prevents unwanted reactions of hydroxyl groups during chemical transformations on other parts of a molecule.[1][4]
-
Intermediate Stability for Sequential Deprotection: Its stability allows for the selective deprotection of other silyl ethers (like TMS) while the TES group remains, or the selective removal of the TES group in the presence of more robust silyl ethers (like TBDMS, TIPS, and TBDPS).[1][5] This is crucial in the synthesis of complex natural products and pharmaceuticals.[5]
-
Drug Development: The precision offered by TES protection helps maintain the structural integrity of nascent drug molecules during synthesis.[4]
Relative Stability of Common Silyl Ethers
The stability of silyl ethers is primarily influenced by the steric bulk of the substituents on the silicon atom. Larger, more sterically hindered groups impede the approach of reagents for cleavage.[1] The generally accepted order of stability is as follows:
TMS < TES < TBDMS < TIPS < TBDPS (Less Stable → More Stable)[1][6]
This hierarchy is fundamental to developing selective deprotection strategies in complex synthetic routes.[1]
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical conditions and reported yields for the protection of alcohols as TES ethers and their subsequent deprotection.
Table 1: Protection of Alcohols with Triethylsilylating Agents [7]
| Reagent | Base/Promoter | Solvent | Temperature (°C) | Time | Yield (%) |
| TES-Cl | Imidazole | DMF | 0 | 60 min | 99 |
| TES-Cl | Imidazole, DMAP | DMF | 0 to RT | 16 h | 85 |
| TES-Cl | Pyridine | CH₂Cl₂ | -78 to -20 | 10 h | 92 |
| TESOTf | 2,6-Lutidine | CH₂Cl₂ | RT | 30 min | 83 - 92 |
| TESOTf | Pyridine | Not Specified | -23 | 10 min | 98 |
| TESOTf | Et₃N | CH₂Cl₂ | -78 | 30 min | 92 |
| TESOTf | i-Pr₂NEt | CH₂Cl₂ | -60 to 0 | 2.5 h | 71 |
Table 2: Deprotection of Triethylsilyl Ethers [7]
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Yield (%) |
| HCl | H₂O, THF | RT | 60 min | 89 |
| K₂CO₃ | MeOH | 0 to RT | 13 h | 92 |
| Pyridine·HF | MeCN | 0 | 11 h | 100 |
| Pyridine·HF | THF | RT | 1 - 72 h | 80 - 100 |
| n-Bu₄N⁺F⁻ (TBAF) | THF | RT | 2 - 4 h | 72 - 88 |
| AcOH, n-Bu₄N⁺F⁻ | THF | RT | 18 h | 87 |
| CF₃CO₂H | H₂O, MeCN | 0 | 4 h | 93 |
Table 3: Selective Deprotection of TES Ethers in the Presence of TBDMS Ethers [8][9]
| Reagent(s) | Solvent | Temperature | Time | Yield (%) |
| 5-10% Formic Acid | Methanol | Ambient | 2 - 3 h | 70 - 85 |
| 2-5% Formic Acid | Methylene Chloride | Ambient | 20 - 24 h | 50 - 60 |
Experimental Protocols
Protocol 1: General Protection of a Primary Alcohol using TES-Cl and Imidazole
This protocol describes the formation of a triethylsilyl ether from a primary alcohol using triethylsilyl chloride and imidazole.[1]
Materials:
-
Alcohol (1.0 equivalent)
-
Triethylsilyl chloride (TES-Cl) (1.2 equivalents)
-
Imidazole (1.5 equivalents)[1]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether or Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.0 equivalent) and imidazole (1.5 equivalents).[1]
-
Dissolve the solids in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (1.2 equivalents) dropwise to the stirred solution.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Selective Deprotection of a TES Ether in the Presence of a TBDMS Ether using Formic Acid
This protocol details a mild and efficient method for the selective cleavage of a TES ether while a TBDMS ether remains intact.[8][10]
Materials:
-
TES-protected compound (containing a TBDMS ether) (1.0 equivalent)
-
Methanol (MeOH), anhydrous
-
Formic acid (HCOOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
Dissolve the TES-protected compound (1.0 equivalent) in methanol to a concentration of approximately 0.05 M.[5]
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of 5-10% formic acid in methanol (v/v) to the reaction mixture.[5][8]
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion (typically 2-3 hours), quench the reaction by the slow, dropwise addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.[9]
-
Remove the methanol under reduced pressure.
-
Dilute the residue with water and extract the product with ethyl acetate or dichloromethane (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the product by silica gel column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Silyl Groups - Gelest [technical.gelest.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 7. synarchive.com [synarchive.com]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Catalyst Selection in Hydrosilylation Reactions with Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a cornerstone of organosilicon chemistry with wide-ranging applications in materials science, organic synthesis, and the development of pharmaceuticals. The choice of catalyst is paramount in controlling the efficiency, regioselectivity, and stereoselectivity of this transformation. This document provides a comprehensive overview of catalyst selection for the hydrosilylation of alkenes and alkynes using triethylsilane, a commonly employed hydrosilane. It details the performance of various catalysts, provides standardized experimental protocols, and visualizes key processes to aid in experimental design and execution.
Catalyst Selection Guide
The selection of an appropriate catalyst for a hydrosilylation reaction is contingent on several factors, including the nature of the unsaturated substrate, the desired product regiochemistry (e.g., α- vs. β-adduct), and economic considerations. The most commonly employed catalysts are based on platinum, rhodium, ruthenium, and, more recently, earth-abundant iron.
Platinum-Based Catalysts
Platinum complexes are the most widely used and highly active catalysts for hydrosilylation.[1]
-
Speier's Catalyst (H₂PtCl₆): One of the earliest and most traditional catalysts, it is highly active for a wide range of alkenes.[2] It is typically prepared as a solution in isopropanol.
-
Karstedt's Catalyst (Pt₂(dvtms)₃): A platinum(0) complex that is highly soluble in organic solvents and exhibits exceptional activity, often at very low catalyst loadings.[3][4] It is generally considered more active than Speier's catalyst.[2]
Key Characteristics:
-
High Activity: Both Speier's and Karstedt's catalysts are known for their high turnover numbers (TONs).[2]
-
Selectivity: Generally provide the anti-Markovnikov (β-adduct) product with high selectivity.
-
Mechanism: The catalytic cycle is generally understood to proceed via the Chalk-Harrod mechanism or a modified version thereof.[1][5]
Rhodium-Based Catalysts
Rhodium complexes are also effective catalysts for hydrosilylation and can offer different selectivity compared to platinum. Wilkinson's catalyst (RhCl(PPh₃)₃) is a well-known example.
Key Characteristics:
-
Regioselectivity: The regioselectivity can be influenced by the solvent and ligands. For instance, with Wilkinson's catalyst, polar solvents tend to favor the trans-β-vinylsilane product in the hydrosilylation of terminal alkynes.
-
Mechanism: The reaction can proceed through either the Chalk-Harrod or the modified Chalk-Harrod mechanism, with the latter being favored in some cases, particularly for the hydrosilylation of alkenes.[6]
Ruthenium-Based Catalysts
Ruthenium complexes have emerged as versatile catalysts, often providing unique selectivity profiles.
Key Characteristics:
-
Regioselectivity: Cationic ruthenium complexes, such as [Cp*Ru(MeCN)₃]PF₆, can catalyze the hydrosilylation of terminal alkynes to afford the α-vinylsilane (Markovnikov product) with good regioselectivity.[7]
-
Mechanism: The mechanism for ruthenium-catalyzed hydrosilylation can differ from the classical Chalk-Harrod pathway. For some ruthenium silylene complexes, a mechanism involving the direct addition of an alkene to the silylene Si-H bond has been proposed.[8][9]
Iron-Based Catalysts
Driven by the desire for more sustainable and economical processes, iron-based catalysts have gained significant attention.
Key Characteristics:
-
Cost-Effectiveness: Iron is an earth-abundant and inexpensive metal.
-
Selectivity: The selectivity can be tuned by the ligand environment of the iron center.
-
Mechanism: The mechanism of iron-catalyzed hydrosilylation is still an active area of research, with proposed pathways including σ-bond metathesis and Chalk-Harrod-type mechanisms.[10][11]
Quantitative Data Summary
The following tables summarize the performance of various catalysts in the hydrosilylation of alkenes with triethylsilane. It is important to note that direct comparison can be challenging due to variations in reaction conditions across different studies.
Table 1: Catalyst Performance in the Hydrosilylation of 1-Octene with Triethylsilane
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (β-adduct) (%) | Reference |
| Platinum-Based | |||||||
| Karstedt's Catalyst | 1 x 10⁻⁴ | Toluene | 25 | 1 | >99 | >98 | [12] |
| Rhodium-Based | |||||||
| [Rh(SiSiBu)] | 0.5 | Neat | 25 | 24 | >99 | Not specified | [13] |
| Ruthenium-Based | |||||||
| [Cp*Ru(MeCN)₃]PF₆ | 1 | CH₂Cl₂ | 25 | 1 | High | α-adduct favored for alkynes | [7] |
| Iron-Based | |||||||
| Fe-3/LiOtBu | 5 | Toluene | 25 | 24 | 96 (for 1,2-diphenylethyne) | anti-Markovnikov | [14] |
Table 2: Catalyst Performance in the Hydrosilylation of Phenylacetylene with Triethylsilane
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Product(s) | Reference |
| Platinum-Based | |||||||
| Pt Nanoparticles (7.0 nm)/SBA-15 | ~0.25 mg Pt | THF | 70 | 6 | 6.8 | α- and β-(E)-vinylsilanes | [15] |
| Ruthenium-Based | |||||||
| [Cp*Ru(MeCN)₃]PF₆ | 1 | CH₂Cl₂ | 25 | 0.5 | >95 | α-vinylsilane | [7] |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening in the Hydrosilylation of an Alkene with Triethylsilane
This protocol outlines a general method for screening different catalysts for the hydrosilylation of a terminal alkene, such as 1-octene, with triethylsilane.
Materials:
-
Alkene (e.g., 1-octene), purified and inhibitor-free
-
Triethylsilane
-
Anhydrous solvent (e.g., toluene, dichloromethane)
-
Catalyst (e.g., Karstedt's catalyst, Speier's catalyst, Rhodium complex, Ruthenium complex, Iron complex)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flasks, syringes, etc.)
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.
-
Reaction Setup:
-
In a dry Schlenk flask equipped with a magnetic stir bar, add the alkene (1.0 mmol).
-
Under an inert atmosphere, add the anhydrous solvent (e.g., 2 mL).
-
Add triethylsilane (1.1 mmol, 1.1 equiv) via syringe.
-
Prepare a stock solution of the catalyst in the chosen anhydrous solvent to facilitate accurate dispensing.
-
Add the calculated volume of the catalyst stock solution to achieve the desired mol% (e.g., 0.01, 0.1, 1.0 mol%).
-
-
Reaction:
-
Seal the flask and stir the reaction mixture at the desired temperature (e.g., room temperature, 50 °C, or 80 °C).
-
-
Monitoring:
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the aliquot by passing it through a short plug of silica gel with a suitable solvent (e.g., diethyl ether).
-
Analyze the quenched sample by Gas Chromatography (GC) or ¹H NMR to determine the conversion and product distribution.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel to isolate the hydrosilylated product.
-
Protocol 2: Optimization of Catalyst Loading
This protocol describes a systematic approach to determine the optimal catalyst loading for a specific hydrosilylation reaction.
Procedure:
-
Parallel Reactions: Set up a series of small-scale parallel reactions as described in Protocol 1.
-
Vary Catalyst Loading: In each reaction vial, vary the catalyst loading systematically (e.g., 0.001, 0.01, 0.1, 0.5, 1.0 mol%).
-
Monitor Progress: Monitor the conversion in each reaction over time using GC or NMR analysis.
-
Analyze Results: Plot conversion versus time for each catalyst loading. The optimal loading will be the lowest concentration that provides a satisfactory reaction rate and high yield of the desired product in an acceptable timeframe.
Visualizations
Logical Workflow for Catalyst Selection
Caption: A logical workflow for selecting a suitable catalyst for a hydrosilylation reaction.
Experimental Workflow for a Hydrosilylation Reaction
References
- 1. Fifty Years of Hydrosilylation in Polymer Science: A Review of Current Trends of Low-Cost Transition-Metal and Metal-Free Catalysts, Non-Thermally Triggered Hydrosilylation Reactions, and Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Karstedt catalysts | Johnson Matthey [matthey.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Alkyne Hydrosilylation Catalyzed by a Cationic Ruthenium Complex: Efficient and General Trans Addition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic hydrosilylation of alkenes by a ruthenium silylene complex. Evidence for a new hydrosilylation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Iron-catalyzed (E)-selective hydrosilylation of alkynes: scope and mechanistic insights - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Iron-catalyzed sequential hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Triethylsilicon in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of triethylsilicon compounds, primarily triethylsilane (TES) and triethylsilyl (TES) protecting groups, in the synthesis of Active Pharmaceutical Ingredients (APIs). The content includes experimental protocols, quantitative data, and visual diagrams to facilitate understanding and application in a laboratory setting.
Introduction to this compound in Pharmaceutical Synthesis
This compound derivatives are versatile reagents in modern organic synthesis, offering mild and selective transformations crucial for the construction of complex molecules like APIs.[1][2][3]
-
Triethylsilane (TES) : A mild reducing agent, valued for its high selectivity in processes such as the reduction of carbonyls and imines.[3][4][5] Its utility under gentle reaction conditions is paramount for preserving the integrity of sensitive functional groups within intricate drug molecules.[3][4]
-
Triethylsilyl (TES) Protecting Group : The triethylsilyl group is a moderately stable protecting group for hydroxyl functionalities.[6] It is more stable than the trimethylsilyl (TMS) group but more easily cleaved than the more robust tert-butyldimethylsilyl (TBDMS) group, allowing for strategic, selective deprotection in multi-step syntheses.[7][8]
Application: TES Protecting Group in the Synthesis of Paclitaxel Analogues
The semi-synthesis of the anticancer drug Paclitaxel (Taxol) and its analogues often involves the strategic use of protecting groups to differentiate the various hydroxyl groups on the complex baccatin III core. The triethylsilyl (TES) group is frequently employed for the protection of the C-7 hydroxyl group.[3][9][10]
Experimental Protocol: Selective TES Protection of 10-Deacetylbaccatin III (10-DAB)
This protocol describes the selective protection of the C-7 hydroxyl group of 10-deacetylbaccatin III (10-DAB), a key intermediate in the semi-synthesis of Paclitaxel.[9]
Reaction Scheme:
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylsilyl chloride (1.1 to 1.5 equivalents).
-
Stir the reaction mixture at 0 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the desired 7-O-TES-10-deacetylbaccatin III.
Quantitative Data for TES Protection in Paclitaxel Synthesis
| Intermediate | Reagents | Solvent | Time | Temperature | Yield | Reference |
| 10-Deacetylbaccatin III | TESCl, Pyridine | Pyridine | 5 min | Room Temp. | - | [3] |
| Paclitaxel | TESCl, Imidazole | DMF | 1.5 h | 0 °C | 94% | [11] |
| Baccatin III derivative | TESCl, Pyridine | DCM | 1 h | Room Temp. | 91% | [12] |
Experimental Workflow for TES Protection in Paclitaxel Analogue Synthesis
Signaling Pathway of Paclitaxel
Paclitaxel's primary mechanism of action is the stabilization of microtubules, which are crucial for cell division. By binding to the β-tubulin subunit, it prevents the disassembly of microtubules, leading to mitotic arrest and ultimately apoptosis (programmed cell death) in cancer cells.[1][2] This disruption of microtubule dynamics activates various downstream signaling pathways, including the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) pathway.[2]
Application: Reductive Amination with Triethylsilane in Sitagliptin Synthesis
Sitagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used to treat type 2 diabetes. Its synthesis involves the formation of a key amine intermediate. While various reducing agents can be used for the reductive amination step, triethylsilane in the presence of an acid offers a mild and effective option.[13]
General Protocol: Reductive Amination using Triethylsilane
This protocol outlines a general procedure for the reductive amination of a ketone with an amine using triethylsilane and an acid catalyst.
Reaction Scheme:
Materials:
-
Ketone (e.g., 4-oxo-4-(2,4,5-trifluorophenyl)butanal)
-
Amine (e.g., 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][14]triazolo[4,3-a]pyrazine)[15]
-
Triethylsilane
-
Organic Acid (e.g., Acetic Acid or Trifluoroacetic Acid)[13]
-
Organic Solvent (e.g., Dichloromethane)
Procedure:
-
In a reaction vessel, dissolve the ketone and the amine in the organic solvent.
-
Add triethylsilane to the mixture.
-
Slowly add the organic acid.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, neutralize the reaction with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data for Reductive Amination
| Substrate 1 | Substrate 2 | Reducing Agent | Catalyst | Solvent | Yield | Reference |
| Aldehyde/Ketone | Primary Amine | NaBH(OAc)3, TES | Pd/C | DMF | >90% | [10] |
| Aldehyde/Ketone | Amine | NaBH4 | - | THF | 33% (for R-sitagliptin) | [3] |
| Ketone | Amine | NaBH4 or NaCNBH3 | Acetic Acid | Organic Solvent | - | [13] |
Logical Workflow for Reductive Amination
Signaling Pathway of Sitagliptin
Sitagliptin inhibits the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[11][16] By inhibiting DPP-4, sitagliptin increases the levels of active GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner, leading to improved glycemic control.[16][17]
Other Notable Applications
-
Oseltamivir (Tamiflu) Synthesis : While many syntheses of the antiviral drug oseltamivir rely on azide-based chemistry, alternative routes have been explored.[8][18][19] Reductive methods are employed in various stages of different synthetic approaches to oseltamivir, and a mild reducing agent like triethylsilane could be advantageous in preserving the molecule's stereochemistry and functional groups.[6] Oseltamivir functions by inhibiting the neuraminidase enzyme of the influenza virus, preventing the release of new virus particles from infected cells.[20][21][22]
-
Sofosbuvir Synthesis : The synthesis of the hepatitis C virus (HCV) inhibitor sofosbuvir involves the use of protecting groups for the nucleoside's hydroxyl functions.[23] The selective protection and deprotection of these groups are critical. The intermediate stability of the TES group makes it a candidate for such transformations, allowing for its removal while more robust protecting groups remain intact.[7][24] Sofosbuvir is a prodrug that, once metabolized, inhibits the HCV NS5B RNA-dependent RNA polymerase, acting as a chain terminator and halting viral replication.[14][23][25]
General Protocol: Selective Deprotection of TES Ethers
This protocol describes a method for the selective deprotection of a TES ether in the presence of a more stable silyl ether like TBDMS, which is a common requirement in nucleoside chemistry.[7][26]
Materials:
-
TES-protected compound
-
Formic acid
-
Methanol
-
Saturated sodium bicarbonate solution
-
Dichloromethane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve the TES-protected compound in methanol.
-
Cool the solution to 5-10 °C.
-
Slowly add a solution of 5-10% formic acid in methanol dropwise.
-
Allow the reaction to warm to room temperature and stir vigorously for 1-2 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Quantitative Data for TES Deprotection
| Substrate | Reagents | Solvent | Time | Temperature | Yield | Reference |
| Protected Thymidine Dinucleoside | 10% Formic Acid/Methanol | Methanol | 1-2 h | Room Temp. | High | [7][26] |
| Protected Thymidine Dinucleoside | 4% HF:Pyridine | Pyridine | 1-2 h | Room Temp. | - | [7] |
| Aryl TES Ether | NaH | DMF | 8 min | Room Temp. | 96% | [18] |
| TES Ether | Catalytic FeCl3 | Acetonitrile | Minutes | Room Temp. | - | [27] |
Oseltamivir and Sofosbuvir Mechanism of Action Diagrams
Conclusion
This compound-based reagents are indispensable tools in the synthesis of APIs. Triethylsilane serves as a mild and selective reducing agent, while the triethylsilyl group offers a versatile option for hydroxyl protection with its intermediate stability. The protocols and data presented herein provide a foundation for the application of these reagents in the development of complex pharmaceutical molecules. Careful consideration of reaction conditions and substrate sensitivity is key to the successful implementation of these methods.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. medshadow.org [medshadow.org]
- 7. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 7-O-(Triethylsilyl) Paclitaxel synthesis - chemicalbook [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Dipeptidyl peptidase-4 (DPP4) inhibitor sitagliptin alleviates liver inflammation of diabetic mice by acting as a ROS scavenger and inhibiting the NFκB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Taxol®: The First Microtubule Stabilizing Agent | MDPI [mdpi.com]
- 15. 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride | C6H8ClF3N4 | CID 11961371 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Frontiers | DPP-4 Inhibition and the Path to Clinical Proof [frontiersin.org]
- 17. Modulating microtubule stability enhances the cytotoxic response of cancer cells to paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 18. iiste.org [iiste.org]
- 19. Development of a concise synthesis of (-)-oseltamivir (Tamiflu) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. A Drug-Disease Model Describing the Effect of Oseltamivir Neuraminidase Inhibition on Influenza Virus Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Binding mechanism of oseltamivir and influenza neuraminidase suggests perspectives for the design of new anti-influenza drugs | PLOS Computational Biology [journals.plos.org]
- 23. Sofosbuvir, a NS5B polymerase inhibitor in the treatment of hepatitis C: a review of its clinical potential - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 25. search.library.uq.edu.au [search.library.uq.edu.au]
- 26. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Application Notes and Protocols for Reductive Amination Using Triethylsilane and Trifluoroacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for conducting reductive amination reactions using triethylsilane (Et₃SiH) as a reducing agent and trifluoroacetic acid (TFA) as a catalyst. This method is a powerful tool for the formation of carbon-nitrogen (C-N) bonds, a critical transformation in the synthesis of pharmaceuticals and other biologically active molecules.[1]
The combination of triethylsilane and TFA offers a mild and efficient system for the reduction of imines, formed in situ from the condensation of aldehydes or ketones with primary or secondary amines.[2][3] This protocol has been shown to be robust, scalable, and applicable to a wide range of substrates, including electron-poor heterocyclic amines.[1][4][5]
Reaction Principle
The reductive amination process involves two key steps that occur in a single pot:
-
Imine/Iminium Ion Formation: The aldehyde or ketone reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an imine. In the acidic environment provided by TFA, the imine is protonated to form a reactive iminium ion.
-
Hydride Reduction: Triethylsilane acts as a hydride donor, transferring a hydride ion to the electrophilic carbon of the iminium ion. This reduction step yields the final secondary or tertiary amine product.
The overall transformation is a highly efficient method for amine alkylation, avoiding common issues such as over-alkylation that can be problematic in direct alkylation with alkyl halides.[3]
Data Presentation
The following tables summarize quantitative data from representative reductive amination reactions using triethylsilane and TFA.
Table 1: Reductive Amination of Various Aldehydes and Amines
| Aldehyde/Ketone | Amine | Product | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | N-(4-Nitrobenzyl)pyrimidin-2-amine | 95 | [6] |
| Benzaldehyde | Aniline | N-Benzylaniline | 92 | [7] |
| Cyclohexanone | Benzylamine | N-Benzylcyclohexanamine | 88 | [8] |
| Acetophenone | Morpholine | 4-(1-Phenylethyl)morpholine | 90 | [6] |
| 4-Methoxybenzaldehyde | Piperidine | 1-(4-Methoxybenzyl)piperidine | 94 | [6] |
Table 2: Scalability of the Reductive Amination Protocol
| Starting Aldehyde Scale | Product | Isolated Yield (%) | Purity (HPLC) | Reference |
| 750 g | 2-((4-(trifluoromethyl)benzyl)amino)pyrimidine | 93 | >99% | [1][4] |
| 44.8 kg | 2-((4-(trifluoromethyl)benzyl)amino)pyrimidine | 93 | 99.8% | [4] |
Experimental Protocols
General Protocol for Reductive Amination of an Aldehyde with a Primary Amine
This protocol is adapted from a robust and scalable procedure for the reductive amination of electron-poor heterocyclic amines.[4][6]
Materials:
-
Aldehyde (1.0 equiv)
-
Amine (1.0-1.2 equiv)
-
Triethylsilane (Et₃SiH) (1.5-2.0 equiv)
-
Trifluoroacetic Acid (TFA) (2.0-3.0 equiv)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (if heating is required)
-
Separatory funnel
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the aldehyde (1.0 equiv) and the amine (1.0-1.2 equiv).
-
Dissolution: Dissolve the starting materials in anhydrous dichloromethane (to a concentration of approximately 0.2-0.5 M).
-
Addition of Reducing Agent: Add triethylsilane (1.5-2.0 equiv) to the solution at room temperature.
-
Acid Addition: Slowly add trifluoroacetic acid (2.0-3.0 equiv) to the stirred solution. An exotherm may be observed. For reactions that require heating, attach a reflux condenser.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or heat to reflux (approximately 40°C for dichloromethane).[6] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-4 hours.[6]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to afford the desired amine.
-
Visualizations
Reaction Mechanism
The following diagram illustrates the general mechanism for the reductive amination of an aldehyde with a primary amine using triethylsilane and TFA.
Caption: Mechanism of Reductive Amination.
Experimental Workflow
The diagram below outlines the general experimental workflow for the reductive amination protocol.
Caption: Reductive Amination Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. How does the reduction mechanism of triethylsilane and trans fatty acids work?_Chemicalbook [chemicalbook.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Age… [ouci.dntb.gov.ua]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Notes and Protocols for One-Pot Reductive Etherification of Ketones with Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The one-pot reductive etherification of ketones is a highly efficient and atom-economical method for the synthesis of ethers, which are crucial structural motifs in many pharmaceuticals and functional materials. This process combines the reduction of a ketone to an alcohol and its subsequent etherification in a single synthetic operation, thereby reducing reaction time, solvent waste, and purification steps. Triethylsilane (Et₃SiH) has emerged as a mild and selective reducing agent for this transformation, often in the presence of a Lewis acid catalyst. This document provides detailed application notes, experimental protocols, and data for the one-pot reductive etherification of ketones with triethylsilane, utilizing various catalytic systems.
Catalytic Systems and Scope
Several catalytic systems have been developed for this transformation, each with its own advantages in terms of reactivity, selectivity, and substrate scope. Commonly employed catalysts include salts of iron, ytterbium, indium, and scandium. These Lewis acids activate the ketone carbonyl group towards nucleophilic attack by the alcohol and facilitate the subsequent reduction by triethylsilane. The reaction generally proceeds under mild conditions and demonstrates good functional group tolerance.[1][2]
Data Presentation
The following tables summarize the quantitative data for the one-pot reductive etherification of various ketones with different alcohols using prominent catalytic systems.
Table 1: Iron-Catalyzed Reductive Etherification [3][4]
| Ketone Substrate | Alcohol | Catalyst System | Solvent | Time (h) | Yield (%) |
| Acetophenone | Benzyl Alcohol | FeCl₃ (5 mol%) | CH₃NO₂ | 12 | 85 |
| 4'-Methoxyacetophenone | Benzyl Alcohol | FeCl₃ (5 mol%) | CH₃NO₂ | 10 | 92 |
| Cyclohexanone | Methanol | Fe(OAc)O / TMSCl | EtOAc | 24 | 78 |
| Propiophenone | Ethanol | FeCl₃ (5 mol%) | CH₃NO₂ | 15 | 88 |
| 4'-Chloroacetophenone | Benzyl Alcohol | FeCl₃ (5 mol%) | CH₃NO₂ | 12 | 90 |
Table 2: Ytterbium-Catalyzed Reductive Etherification [5][6]
| Ketone Substrate | Alcohol | Catalyst | Solvent | Time (h) | Yield (%) |
| Acetophenone | Benzyl Alcohol | Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 6 | 95 |
| Cyclohexanone | Methanol | Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 8 | 88 |
| 4'-Bromoacetophenone | Ethanol | Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 7 | 91 |
| 2-Acetonaphthone | Benzyl Alcohol | Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 8 | 89 |
| Cyclopentanone | Propanol | Yb(OTf)₃ (5 mol%) | CH₂Cl₂ | 8 | 85 |
Table 3: Indium and Scandium-Catalyzed Reductive Etherification [7][8]
| Ketone Substrate | Alcohol | Catalyst | Solvent | Time (h) | Yield (%) |
| Acetophenone | Benzyl Alcohol | InBr₃ (5 mol%) | CHCl₃ | 4 | 92 |
| Cyclohexanone | Methanol | InBr₃ (5 mol%) | CHCl₃ | 6 | 85 |
| 4'-Methylacetophenone | Ethanol | InBr₃ (5 mol%) | CHCl₃ | 5 | 90 |
| Acetophenone | Benzyl Alcohol | Sc(OTf)₃ (2 mol%) | CH₂Cl₂ | 5 | 94 |
| Cyclohexanone | Methanol | Sc(OTf)₃ (2 mol%) | CH₂Cl₂ | 7 | 89 |
Experimental Protocols
This section provides a general, representative protocol for the one-pot reductive etherification of a ketone. Specific modifications to reagent stoichiometry, temperature, and reaction time may be necessary depending on the chosen substrate and catalyst, as detailed in the literature.
General Protocol for Iron-Catalyzed Reductive Etherification of Acetophenone with Benzyl Alcohol [3]
Materials:
-
Acetophenone
-
Benzyl alcohol
-
Triethylsilane (Et₃SiH)
-
Anhydrous Iron(III) chloride (FeCl₃)
-
Anhydrous Nitromethane (CH₃NO₂)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add anhydrous iron(III) chloride (5 mol%).
-
Add anhydrous nitromethane to dissolve the catalyst.
-
To this solution, add acetophenone (1.0 equiv.), followed by benzyl alcohol (1.2 equiv.).
-
Stir the mixture at room temperature for 10 minutes.
-
Slowly add triethylsilane (1.5 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired ether.
Visualizations
The following diagrams illustrate the proposed reaction mechanism and a general experimental workflow for this transformation.
Caption: Proposed mechanism for the one-pot reductive etherification.
Caption: General experimental workflow for one-pot reductive etherification.
References
- 1. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Etherification via Anion-Binding Catalysis. | Semantic Scholar [semanticscholar.org]
- 3. Yb(OTf)3-Catalyzed and Di-tert-butyl Dicarbonate-Mediated Decarboxylative Etherification and Esterification Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Ethers from Carbonyl Compounds by Reductive Etherification Catalyzed by Iron(III) and Silyl Chloride [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Deoxygenation of Alcohols to Alkanes using Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The deoxygenation of alcohols to the corresponding alkanes is a fundamental transformation in organic synthesis, crucial for the removal of hydroxyl functionalities in natural product synthesis, medicinal chemistry, and the generation of hydrocarbon scaffolds. Triethylsilane (Et₃SiH), in combination with a suitable acid catalyst, offers a powerful and often chemoselective method for this reduction. This protocol, a type of ionic hydrogenation, proceeds through the formation of a carbocation intermediate, which is subsequently reduced by the hydride transfer from triethylsilane.[1][2] The choice of acid—typically a strong Brønsted acid like trifluoroacetic acid (TFA) or a Lewis acid such as tris(pentafluorophenyl)borane (B(C₆F₅)₃)—is critical and dictates the substrate scope and reaction mechanism.[1][3]
This document provides detailed application notes, experimental protocols, and quantitative data for the deoxygenation of primary, secondary, and tertiary alcohols using triethylsilane.
Mechanism of Action
The deoxygenation of alcohols with triethylsilane is acid-catalyzed and generally proceeds via one of two primary mechanisms, depending on the nature of the alcohol and the acid employed.
-
Sɴ1-type Mechanism (Brønsted and Lewis Acids for Secondary/Tertiary Alcohols): For secondary and tertiary alcohols, which can form relatively stable carbocations, the reaction typically follows an Sɴ1-type pathway.[4] The acidic catalyst protonates or coordinates to the hydroxyl group, converting it into a good leaving group (e.g., H₂O or a coordinated species). Subsequent departure of the leaving group generates a carbocation, which is then quenched by a hydride ion delivered from triethylsilane.[5]
-
Sɴ2-type Mechanism (Lewis Acids for Primary Alcohols): In the case of primary alcohols, where the formation of a primary carbocation is highly unfavorable, a different mechanism is operative, particularly with Lewis acids like B(C₆F₅)₃. The Lewis acid activates the triethylsilane, which is then attacked by the alcohol. This is followed by an Sɴ2-type displacement of the resulting silyloxy group by a hydride delivered from the borohydride species formed in the activation step.[3]
Substrate Scope and Reactivity
The reactivity of alcohols in triethylsilane-mediated deoxygenation is highly dependent on the stability of the potential carbocation intermediate and the choice of catalyst.
-
Tertiary Alcohols: These are readily deoxygenated in the presence of Brønsted acids like TFA or Lewis acids due to the formation of stable tertiary carbocations.[5]
-
Secondary Alcohols: Benzylic and allylic secondary alcohols are good substrates for deoxygenation with both Brønsted and Lewis acids. Simple aliphatic secondary alcohols are more challenging to deoxygenate and may require stronger Lewis acids or prior conversion to a better leaving group.[4][6]
-
Primary Alcohols: Primary alcohols are generally unreactive under Brønsted acid conditions. However, they can be effectively deoxygenated using B(C₆F₅)₃ as a catalyst, which proceeds through an Sɴ2-type mechanism.[3]
Quantitative Data
The following tables summarize the reaction conditions and yields for the deoxygenation of various alcohols using triethylsilane.
Table 1: Deoxygenation of Primary Alcohols with Et₃SiH and B(C₆F₅)₃
| Entry | Substrate (Alcohol) | Product (Alkane) | Et₃SiH (equiv.) | B(C₆F₅)₃ (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Dodecanol | n-Dodecane | 3.0 | 5 | CH₂Cl₂ | 25 | 24 | 95 |
| 2 | Benzyl alcohol | Toluene | 3.0 | 2 | CH₂Cl₂ | 25 | 12 | 98 |
| 3 | 4-Methoxybenzyl alcohol | 4-Methylanisole | 3.0 | 2 | CH₂Cl₂ | 25 | 12 | 97 |
| 4 | 1-Phenylethanol | Ethylbenzene | 3.0 | 5 | CH₂Cl₂ | 25 | 24 | 96 |
Table 2: Deoxygenation of Secondary and Tertiary Alcohols with Et₃SiH and Acid Catalysts
| Entry | Substrate (Alcohol) | Product (Alkane) | Acid Catalyst | Et₃SiH (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 1-Adamantanol | Adamantane | TFA | 2.0 | CH₂Cl₂ | 25 | 1 | 98 |
| 2 | 2-Adamantanol | Adamantane | TFA | 2.0 | CH₂Cl₂ | 25 | 2 | 95 |
| 3 | Diphenylmethanol | Diphenylmethane | TFA | 1.5 | CH₂Cl₂ | 25 | 0.5 | 99 |
| 4 | 1-Methylcyclohexanol | Methylcyclohexane | TFA | 2.0 | CH₂Cl₂ | 25 | 1 | 97 |
| 5 | 2-Phenyl-2-butanol | 2-Phenylbutane | TFA | 1.2 | CHCl₃ | 25 | - | Racemic |
| 6 | 1-Phenyl-1-cyclohexanol | Phenylcyclohexane | Sn-Montmorillonite | 2.0 | 1,2-Dichloroethane | 80 | 1 | 98 |
| 7 | 1-Naphthalenemethanol | 1-Methylnaphthalene | Sn-Montmorillonite | 2.0 | 1,2-Dichloroethane | 80 | 1 | 95 |
Experimental Protocols
Protocol 1: Deoxygenation of a Primary Alcohol using Et₃SiH and B(C₆F₅)₃
This protocol is adapted from the work of Gevorgyan et al. for the deoxygenation of primary alcohols.[3]
Materials:
-
Primary alcohol (e.g., 1-dodecanol)
-
Triethylsilane (Et₃SiH)
-
Tris(pentafluorophenyl)borane (B(C₆F₅)₃)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Argon or Nitrogen for inert atmosphere
-
Standard laboratory glassware (round-bottom flask, syringe, magnetic stirrer)
-
Silica gel for chromatography
Procedure:
-
To a dry, argon-flushed round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 mmol).
-
Dissolve the alcohol in anhydrous dichloromethane (5 mL).
-
Add triethylsilane (3.0 mmol, 3.0 equiv.) to the solution via syringe.
-
In a separate vial, prepare a stock solution of B(C₆F₅)₃ in anhydrous dichloromethane (e.g., 0.05 M).
-
Add the B(C₆F₅)₃ solution (0.05 mmol, 5 mol%) to the reaction mixture dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by adding a few drops of water.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to afford the pure alkane.
Protocol 2: Deoxygenation of a Tertiary Alcohol using Et₃SiH and Trifluoroacetic Acid (TFA)
This protocol is a general procedure for the ionic hydrogenation of tertiary alcohols.
Materials:
-
Tertiary alcohol (e.g., 1-adamantanol)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the tertiary alcohol (1.0 mmol) in dichloromethane (5 mL).
-
Cool the solution in an ice bath (0 °C).
-
Add triethylsilane (2.0 mmol, 2.0 equiv.) to the stirred solution.
-
Slowly add trifluoroacetic acid (5.0 mmol, 5.0 equiv.) dropwise to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 1-2 hours, monitoring the reaction by TLC or GC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure. The crude product can be purified by crystallization or column chromatography if necessary.
Visualizations
Reaction Mechanisms
Caption: Sɴ1-type deoxygenation of tertiary alcohols.
Caption: Sɴ2-type deoxygenation of primary alcohols.
Experimental Workflow
Caption: General experimental workflow for deoxygenation.
References
- 1. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 2. Ionic Hydrogenation | Semantic Scholar [semanticscholar.org]
- 3. A Novel B(C6F5)3-Catalyzed Reduction of Alcohols and Cleavage of Aryl and Alkyl Ethers with Hydrosilanes [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Triethylsilane (TES) [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Triethoxysilane in the Synthesis of Silane Coupling Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silane coupling agents are organosilicon compounds that act as molecular bridges between inorganic substrates (e.g., glass, silica, metal oxides) and organic polymers.[1] This bridging function is critical for improving the adhesion, durability, and overall performance of composite materials, coatings, and adhesives. While the term "triethylsilicon" might be misconstrued, the core of many important silane coupling agents is a silicon atom bonded to hydrolyzable ethoxy groups and a functional organic group. Triethoxysilane (HSi(OC₂H₅)₃) is a key precursor in the synthesis of these vital compounds.[2] Its reactive silicon-hydride (Si-H) bond allows for the introduction of a wide array of functionalities through processes like hydrosilylation.[2][3]
This document provides detailed application notes and experimental protocols for the synthesis of common silane coupling agents derived from triethoxysilane and their application in surface modification.
Synthesis of Functional Silane Coupling Agents
The most common method for synthesizing functional triethoxysilanes is the hydrosilylation of an alkene or alkyne containing the desired functional group. This reaction involves the addition of the Si-H bond of triethoxysilane across the carbon-carbon double or triple bond, typically catalyzed by a platinum complex.[3][4]
Key Synthesis Reactions:
-
Vinyltriethoxysilane Synthesis: The addition of triethoxysilane to acetylene.[3]
-
γ-Aminopropyltriethoxysilane (APTES) Synthesis: The addition of triethoxysilane to allylamine.[5]
-
γ-Glycidoxypropyltriethoxysilane (GPTMS) Synthesis: The hydrosilylation of allyl glycidyl ether with triethoxysilane.[6]
The following diagram illustrates the general hydrosilylation reaction for producing a functionalized triethoxysilane.
Caption: General schematic of the hydrosilylation of a functional alkene with triethoxysilane.
Quantitative Data on Silane Coupling Agent Synthesis
The following table summarizes typical reaction conditions and outcomes for the synthesis of common triethoxysilane-based coupling agents.
| Silane Coupling Agent | Precursors | Catalyst | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference(s) |
| Vinyltrimethoxysilane | Trimethoxysilane, Acetylene | - | 88 | - | 94.2 | >99 | [7] |
| Vinyltriethoxysilane | Trichlorosilane, Ethanol, Vinyl Chloride | - | 10 - 40 | - | 70 - 95 | 98 | [8] |
| γ-Aminopropyltriethoxysilane | Triethoxysilane, Allylamine | - | 50 - 55 | 5 - 6 | ~85 | - | [5] |
| γ-Glycidoxypropyltriethoxysilane | Triethoxysilane, Allyl glycidyl ether | SiO₂-CS-Pt | 130 | 2 | 76 | - | [6] |
| Triethoxy(vinylphenethyl)silane | Triethoxysilane, Divinylbenzene | Karstedt's catalyst | - | - | - | - | [9] |
Experimental Protocols
Protocol 1: Synthesis of Vinyltrimethoxysilane
This protocol is adapted from a described industrial synthesis process.[7]
Materials:
-
Trimethoxysilane
-
Acetylene
-
Bis(trimethoxy)silylethane (solvent)
-
Catalyst (specific catalyst not detailed in the reference, but typically a platinum-based catalyst)
-
Reaction vessel equipped with heating, stirring, and gas inlet/outlet
-
Distillation apparatus
Procedure:
-
Charge the reactor with the solvent, bis(trimethoxy)silylethane, and the catalyst.
-
Heat the mixture to 88°C.
-
Introduce trimethoxysilane into the synthesis tank.
-
Simultaneously, open the acetylene intake valve to start the reaction, maintaining a reactor pressure of 30 kPa.
-
Monitor the reaction progress. The reaction is considered complete when the reactor pressure begins to slowly rise to 50 kPa.
-
Transfer the reaction mixture to a distillation column.
-
Distill the product, collecting the vinyltrimethoxysilane fraction. The bottom product, bis(trimethoxysilyl)ethane, can be recovered and reused as a solvent.
-
The expected product yield is approximately 94.2% with a purity of over 99%.[7]
Protocol 2: Surface Modification of Glass Substrates with γ-Aminopropyltriethoxysilane (APTES)
This protocol provides a general method for the functionalization of glass surfaces with amine groups.[1][10]
Materials:
-
Glass substrates (e.g., microscope slides)
-
γ-Aminopropyltriethoxysilane (APTES)
-
Acetone (anhydrous) or Ethanol
-
Deionized water
-
Acetic acid (optional, for pH adjustment)
-
Beakers or staining jars
-
Oven or hot plate
Procedure:
-
Cleaning the Substrate: Thoroughly clean the glass substrates by sonicating in a detergent solution, followed by extensive rinsing with deionized water and then acetone. Dry the substrates in an oven at 110-120°C for at least 1 hour to ensure a dry surface and activate surface silanol groups.
-
Preparation of Silanization Solution:
-
Anhydrous Method: In a fume hood, prepare a 2% (v/v) solution of APTES in anhydrous acetone.[10] For example, add 2 mL of APTES to 98 mL of anhydrous acetone.
-
Aqueous Alcohol Method: Prepare a 95% ethanol / 5% water solution. Adjust the pH to 4.5-5.5 with acetic acid. Add APTES with stirring to a final concentration of 2%. Allow the solution to hydrolyze for at least 5 minutes.[11]
-
-
Silanization:
-
Rinsing:
-
Curing:
-
Allow the slides to air-dry.
-
Cure the slides in an oven at 110-120°C for 30-45 minutes to promote the formation of covalent siloxane bonds between the APTES and the glass surface.
-
-
Storage: The functionalized slides can be stored in a desiccator for future use.
The following diagram outlines the workflow for surface modification.
Caption: Workflow for the surface modification of glass with APTES.
Characterization of Silane Coupling Agents and Modified Surfaces
The success of the synthesis and surface modification can be evaluated using various analytical techniques.
| Analysis Technique | Purpose | Expected Outcome | Reference(s) |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the synthesized silane coupling agent. | Confirmation of the expected chemical structure and purity. | [12][13] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirmation of functional groups on the synthesized silane and the modified surface. | Appearance of characteristic peaks for the functional group (e.g., N-H for APTES) and Si-O-Si bonds. | [12] |
| Thermogravimetric Analysis (TGA) | Quantification of the amount of silane grafted onto a surface. | Weight loss corresponding to the decomposition of the organic functional groups. | [14] |
| Contact Angle Goniometry | Assessment of the change in surface hydrophobicity/hydrophilicity after modification. | An increase in contact angle for hydrophobic silanes and a decrease for hydrophilic ones. | [1] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental analysis of the modified surface. | Detection of silicon and elements from the functional group (e.g., nitrogen for APTES). | [14] |
Signaling Pathways and Mechanisms
The fundamental mechanism of action for silane coupling agents involves a two-step process:
-
Hydrolysis: The ethoxy groups on the silicon atom hydrolyze in the presence of water to form reactive silanol groups (Si-OH). This step is often catalyzed by acid or base.[15]
-
Condensation: The silanol groups condense with hydroxyl groups on the inorganic substrate to form stable siloxane (Si-O-Si) bonds. Additionally, adjacent silanol groups can condense with each other to form a cross-linked polysiloxane layer on the surface.[15]
The organofunctional group of the silane coupling agent is then available to interact with the organic polymer matrix through covalent bonding, hydrogen bonding, or van der Waals forces.
The following diagram illustrates the hydrolysis and condensation mechanism of a triethoxysilane coupling agent on a silica surface.
Caption: Mechanism of silane coupling agent hydrolysis and condensation on a silica surface.
Conclusion
Triethoxysilane is a versatile and fundamental precursor for the synthesis of a wide range of silane coupling agents. The hydrosilylation reaction provides an efficient route to introduce various organic functionalities, enabling the tailoring of surface properties for specific applications in materials science, drug delivery, and diagnostics. The protocols and data presented here offer a comprehensive guide for researchers and scientists working in these fields.
References
- 1. benchchem.com [benchchem.com]
- 2. Triethoxysilane - Wikipedia [en.wikipedia.org]
- 3. CN100368416C - Production process of triethoxy silane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. CN105669739A - Synthesis method of aminopropyl triethoxysilane - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Vinyltrimethoxysilane synthesis - chemicalbook [chemicalbook.com]
- 8. CN1107852A - Process of preparing neutral vinyl triethoxyl silane - Google Patents [patents.google.com]
- 9. science2016.lp.edu.ua [science2016.lp.edu.ua]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. gelest.com [gelest.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Study on the graft modification mechanism of macroporous silica gel surface based on silane coupling agent vinyl triethoxysilane - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04296C [pubs.rsc.org]
- 15. Kinetics of Alkoxysilanes and Organoalkoxysilanes Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Reduction of Aldehydes and Ketones using Triethylsilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, the selective reduction of carbonyl functionalities is a critical transformation. While potent hydride reagents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are staples in the chemist's toolbox, their high reactivity can often lead to poor chemoselectivity and incompatibility with sensitive functional groups. Triethylsilane (Et₃SiH), a mild and selective reducing agent, has emerged as a powerful alternative for the reduction of aldehydes and ketones, particularly when utilized in conjunction with an acid promoter. This combination facilitates ionic hydrogenation, a process that offers a high degree of control and is amenable to a wide range of substrates encountered in pharmaceutical and fine chemical synthesis.[1]
The utility of triethylsilane stems from the hydridic nature of its silicon-hydrogen bond, which, upon activation by a Brønsted or Lewis acid, can deliver a hydride to an activated carbonyl group.[1][2] This method is not only effective for the reduction of aldehydes and ketones to their corresponding alcohols but can also be tailored for complete deoxygenation to the methylene group under stronger acidic conditions.[1] Furthermore, the reaction can be adapted for one-pot reductive etherifications and aminations, showcasing its versatility.[1][3]
These application notes provide a comprehensive overview of the use of triethylsilane for the reduction of aldehydes and ketones, including detailed mechanistic insights, experimental protocols, and quantitative data to guide the synthetic chemist in leveraging this valuable reagent.
Mechanism of Reduction
The reduction of aldehydes and ketones with triethylsilane is typically facilitated by a strong acid, proceeding via an ionic hydrogenation pathway.[1][2] This mechanism involves the protonation or coordination of the carbonyl oxygen by the acid, which activates the carbonyl group towards nucleophilic attack. The weakly nucleophilic triethylsilane then delivers a hydride to the electrophilic carbonyl carbon.
Brønsted Acid Catalysis (e.g., Trifluoroacetic Acid - TFA)
In the presence of a strong Brønsted acid like trifluoroacetic acid (TFA), the carbonyl oxygen is protonated, generating a highly electrophilic oxonium ion. This is followed by the transfer of a hydride from triethylsilane to the carbonyl carbon. The resulting silyl ether intermediate is then hydrolyzed upon workup to yield the corresponding alcohol.
Caption: Mechanism of Brønsted acid-catalyzed reduction of a ketone.
Lewis Acid Catalysis (e.g., BF₃·OEt₂, TiCl₄)
Lewis acids activate the carbonyl group by coordinating to the oxygen atom, thereby increasing the electrophilicity of the carbonyl carbon.[4][5] Similar to the Brønsted acid pathway, this is followed by hydride transfer from triethylsilane. The choice of Lewis acid can significantly influence the reactivity and selectivity of the reduction. For instance, the combination of triethylsilane and titanium tetrachloride is particularly effective for the reduction of aryl ketones to the corresponding methylene group.[4][6]
Caption: Mechanism of Lewis acid-catalyzed reduction of a ketone.
Quantitative Data Summary
The following tables summarize representative data for the reduction of various aldehydes and ketones using triethylsilane under different conditions.
Table 1: Reduction of Aldehydes and Ketones to Alcohols
| Entry | Substrate | Acid/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | TFA (2.0 eq) | CH₂Cl₂ | 0 to rt | 1 | 95 | [7] |
| 2 | Acetophenone | TFA (2.0 eq) | CH₂Cl₂ | 0 to rt | 1 | 98 | [7] |
| 3 | Cyclohexanone | TFA (2.0 eq) | CH₂Cl₂ | rt | 2 | 92 | [1] |
| 4 | 4-Nitrobenzaldehyde | B(C₆F₅)₃ (cat.) | CH₂Cl₂ | rt | 0.5 | 96 | [3] |
| 5 | 2-Adamantanone | InBr₃ (cat.) | CH₂Cl₂ | rt | 3 | 85 | [8] |
Table 2: Chemoselective Reductions and Other Transformations
| Entry | Transformation | Substrate | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Reductive Amination | Benzaldehyde, Aniline | Et₃SiH, TFA | CH₂Cl₂ | 40 | 1.5 | N-Benzylaniline | 94 |[1] | | 2 | Reductive Etherification | Benzaldehyde, MeOH | Et₃SiH, TMSCl, FeCl₃ | EtOAc | rt | 2 | Benzyl methyl ether | 91 |[3] | | 3 | 1,4-Reduction | Cyclohexenone | Et₃SiH, B(C₆F₅)₃ | CH₂Cl₂ | rt | 1 | Cyclohexanone | 90 |[3] | | 4 | Deoxygenation | Acetophenone | Et₃SiH, TiCl₄ | CH₂Cl₂ | rt | 3 | Ethylbenzene | 85 |[4][6] |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for triethylsilane reductions.
Protocol 1: Reduction of a Ketone to an Alcohol using TFA
This protocol describes the reduction of acetophenone to 1-phenylethanol.[7]
Materials:
-
Acetophenone
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, syringe
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add acetophenone (1.0 mmol, 1.0 eq) and dissolve it in anhydrous dichloromethane (5 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add triethylsilane (1.5 mmol, 1.5 eq) to the stirred solution.
-
Slowly add trifluoroacetic acid (2.0 mmol, 2.0 eq) dropwise via syringe. An exotherm may be observed.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding the reaction mixture to a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the TFA.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous phase with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 1-phenylethanol.
Protocol 2: Reductive Amination of an Aldehyde using TFA
This protocol details the synthesis of a secondary amine from an aldehyde and a primary amine.[1]
Materials:
-
Aldehyde (e.g., benzaldehyde)
-
Primary amine (e.g., aniline)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde (1.0 eq) and the amine (1.0 eq).
-
Dissolve the starting materials in dichloromethane to a concentration of approximately 0.2 M.
-
Add triethylsilane (1.5 eq) to the solution.
-
Slowly and carefully add trifluoroacetic acid (2.0 eq) to the stirred solution.
-
Heat the reaction mixture to reflux (approximately 40 °C).
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization to obtain the desired secondary amine.
Conclusion
Triethylsilane, in combination with a suitable acid catalyst, provides a mild, selective, and versatile methodology for the reduction of aldehydes and ketones. Its applications extend beyond simple reductions to alcohols and include valuable transformations such as reductive aminations and etherifications. The operational simplicity and the ability to tune the reactivity by the choice of acid make triethylsilane an indispensable tool in the synthesis of complex organic molecules, particularly within the pharmaceutical and fine chemical industries. The protocols and data presented herein serve as a practical guide for researchers to effectively implement this powerful reducing agent in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Ionic hydrogenation - Wikipedia [en.wikipedia.org]
- 3. Triethylsilane (TES) [organic-chemistry.org]
- 4. Silane Reduction of... - Gelest [technical.gelest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Troubleshooting & Optimization
Triethylsilane Reaction Optimization: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing reaction yield and selectivity when using triethylsilane (Et₃SiH).
Troubleshooting Guide
This section addresses common issues encountered during experiments with triethylsilane, offering potential causes and solutions in a question-and-answer format.
Low or No Reaction Yield
Q1: My reduction reaction with triethylsilane is resulting in a low yield or is not proceeding at all. What are the potential causes and how can I address this?
A1: Low or no yield in triethylsilane reductions can stem from several factors, primarily related to reagent quality, substrate suitability, and reaction conditions.[1]
-
Inactive Reagents: Triethylsilane and the acid catalyst can degrade if not stored properly, particularly with exposure to moisture.[1]
-
Solution: Always use freshly opened or properly stored reagents. Ensure triethylsilane is stored under an inert atmosphere and away from moisture.[1]
-
-
Unsuitable Substrate: The reaction is most effective for substrates that can form stable carbocation intermediates, such as benzylic or tertiary alcohols and ketones.[1] Primary aliphatic alcohols, for instance, are generally not reduced under these conditions.[1]
-
Solution: Verify that your substrate is appropriate for this type of reduction. For unreactive substrates, consider alternative reduction methods.[1]
-
-
Insufficient Catalyst Activity: The amount or strength of the acid catalyst may be inadequate for your specific substrate.[1]
-
Solution: You can try increasing the amount of the acid catalyst or switching to a stronger Lewis acid, such as boron trifluoride etherate.[1]
-
-
Moisture Contamination: Both triethylsilane and the acid catalyst are sensitive to moisture.[1]
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents to maintain a moisture-free environment.[1]
-
Poor Selectivity
Q2: I am observing poor selectivity in my reaction. How can I improve the chemoselectivity of my triethylsilane reduction?
A2: Achieving high selectivity depends on the substrate, the choice of catalyst, and the reaction conditions.
-
Functional Group Compatibility: Triethylsilane, in combination with a Lewis acid, can reduce a variety of functional groups. The selectivity can sometimes be an issue if multiple reducible groups are present.
-
Solution: The choice of catalyst can significantly influence selectivity. For instance, in the reduction of α,β-unsaturated ketones, using triethylsilane with a rhodium catalyst can lead to 1,4-addition (reduction of the double bond), while other catalysts might favor 1,2-addition (reduction of the carbonyl group).[2][3]
-
-
Steric Hindrance: The steric environment around the functional group can affect the selectivity.
-
Solution: Modifying the silane reagent to one with different steric bulk, such as triisopropylsilane (TIPS), can sometimes improve selectivity.
-
Formation of Side Products
Q3: I am observing the formation of unexpected side products in my reaction. What are these byproducts and how can I minimize them?
A3: A common side product is hexaethyldisiloxane, which forms from the condensation of triethylsilanol.[1]
-
Cause: This byproduct is generated from the reaction of triethylsilane with any moisture present in the reaction mixture or during the workup.[1]
-
Solution: To minimize its formation, it is crucial to maintain strictly anhydrous conditions throughout the experiment.[1]
-
-
Silyl Ether Intermediates: In some cases, silyl ethers may form as intermediates and may not be fully hydrolyzed back to the desired alcohol during workup.
-
Solution: An acidic workup is often necessary to ensure the complete hydrolysis of any silyl ether intermediates.[1]
-
-
Over-reduction: In some instances, the desired product can be further reduced. For example, ketones can be reduced to alcohols and then further to the corresponding alkanes under stronger acidic conditions.[4]
-
Solution: Careful control of reaction time, temperature, and the stoichiometry of the acid catalyst can help prevent over-reduction. Monitoring the reaction progress by TLC or LC-MS is recommended.[4]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of triethylsilane in organic synthesis?
A1: Triethylsilane is primarily used as a mild and selective reducing agent.[5][6] Its Si-H bond can act as a hydride donor, particularly when activated by a Brønsted or Lewis acid.[4] It is also utilized in protecting group chemistry, for instance, in the formation of silyl ethers to protect alcohol functional groups.[5][7]
Q2: What is the mechanism of a typical triethylsilane reduction?
A2: In the presence of a strong acid like trifluoroacetic acid (TFA), the most common mechanism is ionic hydrogenation.[4] The process begins with the protonation of the substrate (e.g., a ketone) by the acid, which generates a carbocation intermediate. This is followed by the transfer of a hydride from triethylsilane to the carbocation, yielding the reduced product.[4]
Q3: What types of functional groups can be reduced by triethylsilane?
A3: Triethylsilane is a versatile reducing agent capable of reducing a wide range of functional groups, including:
-
Imines to amines.[7]
-
Alcohols and ethers that can form stable carbocation intermediates to the corresponding alkanes.[4]
-
Reductive amination of aldehydes and ketones.[4]
-
Reductive deoxygenation of sulfoxides to sulfides.[5]
Q4: How does the choice of acid catalyst affect the reaction?
A4: The acid catalyst is crucial for activating the substrate towards hydride attack from triethylsilane.[1] The strength and type of acid can influence the reaction rate and selectivity. Common acids used include Brønsted acids like trifluoroacetic acid (TFA) and Lewis acids such as boron trifluoride (BF₃), aluminum chloride (AlCl₃), and titanium tetrachloride (TiCl₄).[2][4] Stronger Lewis acids may be required for the reduction of less reactive substrates, such as secondary alcohols.[2]
Q5: What are the typical reaction conditions for a triethylsilane reduction?
A5: Typical reaction conditions involve dissolving the substrate in a suitable anhydrous solvent, such as dichloromethane (DCM), followed by the addition of triethylsilane and an acid catalyst.[1][4] The reaction is often carried out at room temperature, but gentle heating may be required for less reactive substrates.[1][4] The progress of the reaction is typically monitored by TLC or LC-MS.[4]
Data Presentation
Table 1: Effect of Catalyst on the Reduction of Various Substrates with Triethylsilane
| Substrate | Catalyst | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Benzophenone | TFA | Dichloromethane | Room Temp. | 1 | 95 | [1] |
| Benzyl chloride | AlCl₃ | Dichloromethane | 0 to Room Temp. | 1 | 90 | [1] |
| 1-Bromoadamantane | TFA | Dichloromethane | Room Temp. | 0.5 | 97 | [1] |
| 4-Nitrobenzaldehyde (Reductive Amination with 2-Aminopyrimidine) | TFA | Dichloromethane | Reflux | 1-2 | Not specified | [4] |
Experimental Protocols
General Protocol for the Reduction of an Aromatic Ketone to the Corresponding Alkane
This protocol provides a general procedure for the triethylsilane-mediated reduction of an aromatic ketone to the corresponding alkane using trifluoroacetic acid as a catalyst.[1]
Materials:
-
Aromatic ketone (1.0 eq)
-
Triethylsilane (2.0 - 3.0 eq)
-
Trifluoroacetic acid (TFA) (5.0 - 10.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Brine
Procedure:
-
Dissolve the aromatic ketone in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Add triethylsilane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for triethylsilane-mediated reductions.
Caption: A logical decision tree for troubleshooting low-yield reactions.
Caption: Mechanism of ionic hydrogenation of a ketone with triethylsilane.
References
- 1. benchchem.com [benchchem.com]
- 2. Silane Reduction of... - Gelest [technical.gelest.com]
- 3. Applications of Triethylsilane_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 6. dakenam.com [dakenam.com]
- 7. nbinno.com [nbinno.com]
Technical Support Center: Purification of Triethylsilicon Reaction Mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying triethylsilicon reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound reaction mixtures?
A1: Common impurities include unreacted starting materials (e.g., chlorotriethylsilane), solvents, and byproducts from side reactions. The most prevalent byproducts arise from the reaction of triethylsilane with water, which leads to the formation of triethylsilanol (Et₃SiOH) and its subsequent condensation product, hexaethyldisiloxane (Et₃SiOSiEt₃).[1] In certain reactions, other silicon-containing byproducts like triethylfluorosilane may also be present.[2] Insoluble salts, such as sodium chloride, can also be present depending on the synthetic route.[3]
Q2: How can I prevent the formation of hydrolysis byproducts like triethylsilanol and hexaethyldisiloxane?
A2: The formation of these byproducts is primarily due to the presence of moisture. To minimize their formation, it is crucial to work under anhydrous conditions. This includes using anhydrous solvents, drying the starting materials, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Q3: What is the white precipitate I see in my reaction mixture?
A3: If your synthesis involves reagents like sodium hydride and chlorotriethylsilane, the white precipitate is likely an inorganic salt byproduct, such as sodium chloride (NaCl).[3] This can be removed by filtration.
Q4: Is it possible to remove excess triethylsilane after a reaction without using column chromatography?
A4: Yes, several methods can be employed. Due to its volatility (boiling point of 107-108°C), triethylsilane can often be removed by rotary evaporation, especially if your product is significantly less volatile.[2][4] Co-evaporation with a low-boiling solvent like hexane can also be effective.[4] For products that are soluble in a polar solvent like acetonitrile, a liquid-liquid extraction with a non-polar solvent like hexane can be used to partition the triethylsilane into the hexane layer.[4]
Q5: My triethylsilane-containing product seems to be degrading on a silica gel column. What can I do?
A5: Standard silica gel is slightly acidic and can cause the degradation of acid-sensitive compounds, including some organosilanes. To mitigate this, you can use deactivated (neutralized) silica gel. This can be prepared by washing the silica gel with a solvent mixture containing a small amount of a base, such as 1-3% triethylamine, before packing the column.[1][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Product is contaminated with a high-boiling point impurity. | The impurity is likely hexaethyldisiloxane (bp 231°C) or triethylsilanol (bp 158°C). | - Fractional Distillation: Carefully perform a fractional distillation to separate your lower-boiling product from the higher-boiling impurities. - Flash Column Chromatography: Use a suitable solvent system (e.g., hexane/ethyl acetate) to separate the components. The more polar silanol will have a lower Rf value than the less polar disiloxane and triethylsilane. |
| Product is contaminated with a low-boiling point impurity. | The impurity could be unreacted triethylsilane (bp 107-108°C) or reaction solvent. | - Distillation: If your product has a significantly higher boiling point, a simple distillation or rotary evaporation under vacuum can remove the volatile impurities.[4] |
| An emulsion forms during aqueous workup. | High concentrations of silylated compounds or the use of certain solvents can lead to the formation of stable emulsions. | - Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to help break the emulsion by increasing the ionic strength of the aqueous phase. - Filtration through Celite: Pass the emulsified mixture through a pad of Celite to help separate the layers. - Change Solvent: If possible, use a different extraction solvent that is less prone to emulsion formation. |
| White solid (salt) is difficult to filter. | The salt particles are very fine, clogging the filter paper. | - Use a Filter Aid: Add a layer of Celite or diatomaceous earth to the filter paper to improve filtration speed and prevent clogging. - Centrifugation: Centrifuge the mixture to pellet the solid, then decant the supernatant liquid. |
| Cannot separate product from a silicon byproduct by chromatography. | The product and the byproduct have very similar polarities. | - Change the Stationary Phase: If using silica gel, consider trying a different stationary phase like alumina or a reverse-phase C18 silica. - Change the Solvent System: Experiment with different solvent systems to improve separation. Sometimes a small change in solvent polarity can have a significant effect.[6] - Chemical Quench: If the impurity is unreacted triethylsilane, it may be possible to selectively react it. However, this approach requires careful consideration of the reactivity of your desired product. |
Data Presentation
Table 1: Boiling Points of Triethylsilane and Common Impurities
| Compound | Formula | Boiling Point (°C) at 760 mmHg |
| Triethylsilane | (C₂H₅)₃SiH | 107-108 |
| Triethylsilanol | (C₂H₅)₃SiOH | 158 |
| Hexaethyldisiloxane | ((C₂H₅)₃Si)₂O | 231 |
| Chlorotriethylsilane | (C₂H₅)₃SiCl | 142-144 |
Table 2: Suggested Solvent Systems for Flash Column Chromatography on Silica Gel
| Polarity of Compound | Recommended Solvent System | Notes |
| Non-polar | Hexane or Pentane with increasing gradients of Ethyl Acetate or Diethyl Ether (e.g., 0-10%) | A good starting point for separating triethylsilane from less polar impurities. |
| Moderately Polar | Hexane/Ethyl Acetate or Hexane/Dichloromethane mixtures (e.g., 10-50% polar solvent) | Effective for separating silyl ethers and other derivatives from byproducts. |
| Polar | Dichloromethane/Methanol (e.g., 0-10% Methanol) | Useful for more polar products, but be aware that methanol can dissolve silica gel at higher concentrations.[6] |
Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is suitable for separating triethylsilane from impurities with significantly different boiling points, such as triethylsilanol and hexaethyldisiloxane.
Materials:
-
Crude triethylsilane reaction mixture
-
Fractional distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips or magnetic stirrer
-
Thermometer
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Charging the Flask: Charge the distillation flask with the crude triethylsilane mixture and add a few boiling chips or a magnetic stir bar.
-
Heating: Begin heating the distillation flask gently with the heating mantle.
-
Fraction Collection:
-
Collect the first fraction, which will likely be any low-boiling solvents.
-
As the temperature approaches the boiling point of triethylsilane (107-108°C), change the receiving flask to collect the pure product.
-
Monitor the temperature at the head of the column. A stable temperature reading indicates that a pure component is distilling.
-
If the temperature rises significantly above 108°C, it indicates that higher-boiling impurities are beginning to distill. Stop the distillation or change the receiving flask to collect this fraction separately.
-
-
Storage: Store the purified triethylsilane under an inert atmosphere in a tightly sealed container to prevent hydrolysis.
Protocol 2: Purification by Flash Column Chromatography
This method is effective for removing polar impurities like triethylsilanol.
Materials:
-
Crude triethylsilane mixture
-
Silica gel (230-400 mesh)
-
Solvents for elution (e.g., hexane, ethyl acetate)
-
Flash chromatography column
-
Collection tubes
Procedure:
-
Solvent System Selection: Determine an appropriate solvent system using thin-layer chromatography (TLC). For triethylsilane (non-polar), a low polarity eluent like hexane or a hexane/ethyl acetate mixture (e.g., 98:2) is a good starting point. Triethylsilanol will have a lower Rf.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
Dissolve the crude mixture in a minimal amount of a non-polar solvent (e.g., hexane or dichloromethane).
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with the chosen solvent system.
-
Apply gentle air pressure to maintain a steady flow rate.
-
-
Fraction Collection: Collect fractions in test tubes and monitor the composition of each fraction by TLC.
-
Solvent Removal: Combine the fractions containing the pure triethylsilane and remove the solvent using a rotary evaporator.
Protocol 3: Aqueous Workup and Drying
This protocol is for removing water-soluble impurities and drying the product.
Materials:
-
Crude triethylsilane in an organic solvent
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Separatory funnel
-
Erlenmeyer flask
Procedure:
-
Washing:
-
Transfer the organic solution of the crude product to a separatory funnel.
-
Add an equal volume of saturated sodium chloride solution.
-
Stopper the funnel and shake gently, venting frequently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash if necessary.
-
-
Drying:
-
Transfer the organic layer to an Erlenmeyer flask.
-
Add a suitable amount of anhydrous sodium sulfate or magnesium sulfate.
-
Swirl the flask and let it stand for 10-15 minutes. The drying agent should no longer clump together if the solution is dry.
-
-
Filtration: Filter the solution to remove the drying agent. The filtrate is now ready for solvent removal or further purification.
Visualizations
Caption: General purification workflow for this compound reaction mixtures.
Caption: Formation of hydrolysis byproducts from triethylsilane.
Caption: Troubleshooting decision tree for common purification issues.
References
troubleshooting guide for hydrosilylation using triethylsilicon
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using triethylsilane in hydrosilylation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My hydrosilylation reaction is slow or incomplete. What are the common causes and solutions?
A1: Slow or incomplete reactions are frequently encountered and can often be attributed to several factors:
-
Catalyst Activity: The catalyst may be deactivated or inhibited. Ensure all reagents and solvents are anhydrous and free of impurities, as these can poison the catalyst. Platinum-based catalysts like Karstedt's or Speier's catalyst are known for high activity.[1]
-
Catalyst Loading: The amount of catalyst is crucial. Too little will result in a slow reaction, while too much can sometimes lead to an increase in side products. A catalyst loading screen is recommended to find the optimal concentration.[2]
-
Temperature: The reaction may require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, consider increasing the temperature (e.g., to 50-80 °C), but be aware that higher temperatures can also promote side reactions or catalyst decomposition.[2]
-
Reagent Purity: Ensure the alkene substrate is purified and free from inhibitors that may be present in commercially available starting materials.[2]
-
Solvent: The choice of solvent can impact reaction kinetics. Anhydrous solvents such as toluene or dichloromethane (DCM) are commonly used.[2]
Q2: I am observing significant side product formation. What are the typical side reactions and how can I minimize them?
A2: Several side reactions can occur during hydrosilylation, leading to a complex product mixture and reduced yield of the desired product.
-
Alkene Isomerization: Platinum catalysts can catalyze the isomerization of terminal alkenes to internal alkenes, which may be less reactive in the hydrosilylation reaction.
-
Dehydrogenative Silylation: This side reaction results in the formation of a vinylsilane and dihydrogen gas. It is more common with certain catalysts and substrates.[3][4]
-
Reduction of the Alkene: The alkene starting material may be hydrogenated to the corresponding alkane.
-
Disproportionation of Triethylsilane: This can lead to the formation of tetraethylsilane and other silane species.
To minimize these side reactions, consider the following:
-
Catalyst Choice: The choice of catalyst can significantly influence selectivity. For example, in the hydrosilylation of acrylonitrile with triethoxysilane, ruthenium catalysts favor the formation of the β-isomer, while rhodium catalysts favor the α-isomer.[5]
-
Reaction Conditions: Lowering the reaction temperature or reducing the catalyst loading can sometimes suppress side reactions.
-
Additives: In some cases, additives can improve selectivity. For instance, the addition of ketones has been shown to enhance β-isomer selectivity in certain reactions.[5]
Q3: How do I choose the right catalyst for my reaction?
A3: The choice of catalyst is critical for a successful hydrosilylation reaction and depends on the specific substrates and desired outcome.
-
Platinum-based catalysts (e.g., Karstedt's catalyst, Speier's catalyst): These are the most widely used due to their high activity for a broad range of substrates.[1]
-
Rhodium-based catalysts (e.g., Wilkinson's catalyst): These can offer different selectivity compared to platinum catalysts and may be advantageous for specific applications.[1]
-
Other transition metal catalysts (e.g., ruthenium, iridium): These are also used and can provide unique reactivity and selectivity profiles.[5]
Factors to consider when selecting a catalyst include:
-
Regioselectivity: The catalyst can influence whether the silyl group adds to the terminal (anti-Markovnikov) or internal (Markovnikov) carbon of the alkene.
-
Stereoselectivity: For prochiral alkenes, chiral catalysts can be used to achieve enantioselective hydrosilylation.
-
Functional group tolerance: Some catalysts are more tolerant of certain functional groups than others.
Q4: My final product is colored, often black or dark golden. How can I remove the color and purify my product?
A4: Discoloration of the final product is a common issue, often caused by residual catalyst or the formation of platinum nanoparticles.
-
Activated Carbon (Charcoal) Treatment: A common method for removing residual catalyst is to treat the reaction mixture with activated carbon. The mixture is typically stirred with charcoal for a period, followed by filtration through a pad of Celite or another filter aid.
-
Silica Gel Chromatography: Flash column chromatography is a standard method for purifying the product and removing catalyst residues. However, for some products, co-elution with residual silane can be an issue.[6]
-
Distillation: If the product is volatile and thermally stable, distillation can be an effective purification method.
-
Filtration through specialized media: Passing the product solution through a plug of silica gel or alumina can sometimes remove colored impurities.[7][8]
Data Presentation
Table 1: Illustrative Example of Catalyst Loading Optimization for a Generic Hydrosilylation Reaction [2]
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Observations |
| 0.5 | > 24 | 45 | Very slow, incomplete conversion. |
| 1.0 | 16 | 85 | Reasonable rate, clean reaction profile. |
| 2.5 | 6 | 92 | Optimal: Fast rate, high yield. |
| 5.0 | 4 | 91 | Faster rate, but minor increase in side products noted. |
| 10.0 | 2.5 | 88 | Very fast, significant side product formation observed. |
Table 2: Effect of Platinum Nanoparticle Size on the Hydrosilylation of Phenylacetylene with Triethylsilane [9]
| Pt Nanoparticle Size (nm) | TOF (molecules·site⁻¹·s⁻¹) | Selectivity towards Vinylsilanes (%) | Selectivity towards Side Products (%) |
| 1.6 | 0.017 | 63 | 37 |
| 5.0 | 0.049 | 73 | 27 |
| 7.0 | 0.107 | 81 | 19 |
Experimental Protocols
General Protocol for a Typical Hydrosilylation Reaction
This protocol provides a general procedure for the hydrosilylation of an alkene with triethylsilane using a platinum catalyst.
Materials:
-
Alkene substrate
-
Triethylsilane
-
Anhydrous solvent (e.g., toluene, DCM)
-
Hydrosilylation catalyst (e.g., Karstedt's catalyst)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of inert gas.[2] Ensure the alkene substrate is purified and free of inhibitors. Use anhydrous solvent from a solvent purification system or a freshly opened bottle.[2]
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the alkene substrate (1.0 mmol, 1.0 equiv) and anhydrous solvent (e.g., 5 mL).
-
Addition of Reagents: Add triethylsilane (1.1 mmol, 1.1 equiv) to the reaction mixture.
-
Catalyst Addition: Add the platinum catalyst solution (e.g., Karstedt's catalyst, 0.01 mol%) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the desired temperature (e.g., room temperature or 50 °C). Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC, or ¹H NMR) by taking small aliquots from the reaction mixture at regular intervals.
-
Work-up: Once the reaction is complete, concentrate the mixture in vacuo.
-
Purification: Purify the residue by flash column chromatography on silica gel to isolate the desired product.
Mandatory Visualization
Caption: Troubleshooting workflow for hydrosilylation reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Hydrosilylation Reactions Catalyzed by Rhenium [mdpi.com]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Tuning the Activity and Selectivity of Phenylacetylene Hydrosilylation with Triethylsilane in the Liquid Phase over Size Controlled Pt Nanoparticles | MDPI [mdpi.com]
safe handling and storage procedures for triethylsilicon.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the safe handling, storage, and effective use of triethylsilane in your experiments. Find answers to frequently asked questions and troubleshoot common issues to ensure the integrity and success of your research.
Safety First: Handling and Storage
Proper handling and storage of triethylsilane are paramount to ensure laboratory safety. Adherence to these guidelines will minimize risks associated with this highly flammable and reactive compound.
Personal Protective Equipment (PPE)
When handling triethylsilane, always use appropriate personal protective equipment to prevent exposure.
-
Gloves: Wear chemical-resistant gloves such as nitrile or neoprene.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.[2] Contact lenses should not be worn.[1]
-
Lab Coat: A flame-retardant lab coat is essential.
-
Respiratory Protection: Work in a well-ventilated fume hood to avoid inhalation of vapors.[2] If exposure through inhalation is possible, a NIOSH-certified organic vapor respirator is recommended.[1]
Storage and Incompatibility
Triethylsilane is a flammable liquid that can release flammable hydrogen gas upon contact with water, acids, or bases.[2]
-
Storage Conditions: Store in a cool, dry, well-ventilated area away from heat, sparks, open flames, and other ignition sources.[2][3] Keep containers tightly sealed to prevent moisture ingress.[2]
-
Incompatible Materials: Avoid contact with strong oxidizing agents, acids, bases, alkalis, metal salts, precious metals, chlorine, and bromine.[1][4]
Emergency Procedures
In case of accidental exposure or spills, follow these procedures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing and wash it before reuse.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] Seek medical attention.[1]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.[5]
-
Spills: Remove all sources of ignition.[6] Use a non-sparking tool to collect the spilled material and place it in a suitable container for disposal.[1]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for triethylsilane.
| Property | Value |
| CAS Number | 617-86-7 |
| Molecular Formula | C₆H₁₆Si |
| Molecular Weight | 116.28 g/mol |
| Boiling Point | 107-108 °C |
| Melting Point | -157 °C |
| Flash Point | -6 °C |
| Density | 0.728 g/cm³ |
| Vapor Pressure | >1 hPa (20 °C) |
Experimental Protocol: General Procedure for a Triethylsilane-Mediated Reduction of a Ketone
This protocol outlines a general procedure for the reduction of a ketone to a methylene group using triethylsilane and trifluoroacetic acid (TFA).
Materials:
-
Ketone (starting material)
-
Triethylsilane (Et₃SiH)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for extraction and purification
Procedure:
-
To a solution of the ketone in anhydrous DCM, add triethylsilane.
-
Slowly add trifluoroacetic acid to the reaction mixture while stirring at room temperature.
-
Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Troubleshooting Guide and FAQs
This section addresses common issues encountered during experiments with triethylsilane.
FAQs
-
Q1: What is the primary application of triethylsilane in organic synthesis? A1: Triethylsilane is primarily used as a mild and selective reducing agent.[2][7] It is particularly effective for the reduction of functional groups that can form stable carbocation intermediates, such as the reduction of aldehydes and ketones to alkanes, and the deprotection of certain protecting groups.[8]
-
Q2: Why is an acid catalyst, like TFA, often used with triethylsilane? A2: The acid catalyst is crucial for activating the substrate. It facilitates the formation of a carbocation intermediate, which is then reduced by the hydride transfer from triethylsilane.[3]
-
Q3: What are the common byproducts in triethylsilane reactions? A3: The most common byproduct is hexaethyldisiloxane, which forms from the reaction of triethylsilane with moisture or from the condensation of the triethylsilanol intermediate.[3]
Troubleshooting Common Issues
-
Issue 1: The reaction is slow or incomplete.
-
Possible Cause: Insufficient acid catalyst, presence of moisture, or the substrate is not suitable for this type of reduction (i.e., does not form a stable carbocation).[3]
-
Solution: Ensure all glassware is dry and use anhydrous solvents.[3] Increase the amount of acid catalyst or consider a stronger acid. Verify that your substrate is appropriate for a triethylsilane-mediated reduction.[3]
-
-
Issue 2: Formation of a white precipitate (siloxane).
-
Possible Cause: Presence of water in the reaction mixture leads to the hydrolysis of triethylsilane and the subsequent formation of siloxanes.[3]
-
Solution: Work under strictly anhydrous conditions.[3] Use freshly dried solvents and ensure all glassware is flame-dried before use. Performing the reaction under an inert atmosphere (nitrogen or argon) is highly recommended.[9]
-
-
Issue 3: Difficulty in removing silicon-containing byproducts after the reaction.
-
Possible Cause: Triethylsilanol and hexaethyldisiloxane can be difficult to separate from the desired product due to their physical properties.[3]
-
Solution: Purification can often be achieved by flash column chromatography.[3] For basic products, an acid-base extraction can help separate the neutral silicon byproducts.[3] In some cases, distillation may be effective if the product is volatile.[9]
-
Visual Guides
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common issues in triethylsilane reactions.
Caption: A flowchart for troubleshooting common experimental issues.
Chemical Compatibility of Triethylsilane
This diagram illustrates the compatibility of triethylsilane with other common laboratory reagents.
Caption: Compatibility of triethylsilane with common reagents.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. nbinno.com [nbinno.com]
- 7. dakenam.com [dakenam.com]
- 8. Silane Reduction of... - Gelest [technical.gelest.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing Hydrogen Gas Evolution in Triethylsilane Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing hydrogen gas evolution during reactions involving triethylsilane (Et₃SiH).
Frequently Asked Questions (FAQs)
Q1: What is triethylsilane and why is it used in my reactions?
A1: Triethylsilane (Et₃SiH) is a mild and selective reducing agent commonly used in organic synthesis.[1][2] Its reactivity is centered around the silicon-hydrogen (Si-H) bond, which can donate a hydride to various functional groups.[2] It is often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for reactions involving sensitive substrates, as it allows for more controlled reductions under milder conditions.[1]
Q2: What causes the evolution of hydrogen gas during reactions with triethylsilane?
A2: Hydrogen gas (H₂) is evolved when the Si-H bond in triethylsilane reacts with protic sources or undergoes certain catalytic decomposition pathways. Common triggers for hydrogen evolution include:
-
Moisture and Water: Triethylsilane reacts with water to produce triethylsilanol and flammable hydrogen gas.[3]
-
Acids and Bases: Both acidic and basic conditions can promote the hydrolysis of triethylsilane, leading to the release of hydrogen.[4][5]
-
Fluoride-Releasing Salts: These salts can also catalyze the decomposition of organosilicon hydrides.[4][5]
-
Metal Catalysts: Certain transition metal catalysts, such as palladium on charcoal (Pd/C), can induce the decomposition of triethylsilane to generate molecular hydrogen in situ for transfer hydrogenation reactions.[6]
-
Storage: Improper storage can lead to decomposition and hydrogen buildup in the storage vessel.[1][4]
Q3: Is the evolution of hydrogen gas always an undesirable side reaction?
A3: Not necessarily. In some synthetic strategies, such as catalytic transfer hydrogenation, the in situ generation of hydrogen from triethylsilane using a catalyst like Pd/C is the desired reaction.[6] This method can be a convenient and milder alternative to using pressurized hydrogen gas.[6] However, uncontrolled hydrogen evolution is a significant safety hazard.
Q4: What are the primary safety hazards associated with hydrogen gas evolution?
A4: The primary hazard is the high flammability of hydrogen gas.[1][3] If hydrogen accumulates in a poorly ventilated area, it can form an explosive mixture with air.[7] The reaction generating the gas can also be exothermic, leading to a rapid increase in temperature and pressure within the reaction vessel.
Troubleshooting Guide
Problem 1: I am observing unexpected and vigorous gas evolution from my reaction mixture.
-
Question: Did you ensure all your reagents, solvents, and glassware were rigorously dried before the reaction?
-
Answer: Triethylsilane is highly sensitive to moisture.[3] Trace amounts of water can lead to significant hydrogen evolution. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly.
-
-
Question: Are there any acidic or basic impurities in your starting materials?
-
Question: What catalyst are you using?
-
Answer: If you are using a transition metal catalyst, especially palladium, it may be promoting the decomposition of triethylsilane to hydrogen gas.[6] This is the intended pathway for transfer hydrogenations but can be an unwanted side reaction if another transformation is desired.
-
Problem 2: My reaction is sluggish or incomplete, and I suspect the triethylsilane is decomposing.
-
Question: How are you storing your triethylsilane?
-
Answer: Triethylsilane should be stored in a cool, well-ventilated area in a tightly sealed container to prevent moisture ingress.[3][4] Over time, especially with repeated opening of the container, the reagent can degrade. Always vent the container carefully before use to release any built-up hydrogen pressure.[4][5]
-
-
Question: What is the pH of your reaction medium?
-
Answer: While strong acids and bases promote decomposition, the stability of triethylsilane can be pH-dependent. Ensure your reaction conditions are optimized for the desired transformation, not for silane decomposition.
-
Problem 3: How do I safely handle the workup and quenching of a reaction containing residual triethylsilane?
-
Question: What is the appropriate quenching agent?
-
Answer: A basic quench is generally effective for destroying excess triethylsilane. However, this can be very vigorous. A controlled, slow addition of the reaction mixture to a cooled, stirred solution of a base like 1 M sodium hydroxide (NaOH) is a common procedure.[7] The rate of hydrogen evolution can be managed by the addition rate.[7]
-
-
Question: Should I use an acidic quench?
-
Answer: Acidic quenches for hydrosilanes are generally not recommended. Under acidic conditions, there is a risk of forming pyrophoric and explosive monosilane (SiH₄).[7]
-
-
Question: How can I confirm the quench is complete?
-
Answer: The absence of gas evolution upon further addition of the quenching agent is a good visual indicator. For more rigorous confirmation, in situ analytical techniques like FTIR spectroscopy can be used to monitor for the disappearance of the Si-H stretching frequency.[7]
-
Quantitative Data Summary
The rate of hydrogen evolution is highly dependent on the specific conditions (temperature, concentration, catalyst, solvent, and pH). The following table provides a qualitative summary of factors influencing the rate of hydrogen evolution.
| Factor | Condition | Rate of H₂ Evolution | Reference(s) |
| Moisture | Presence of water | Increases | [3] |
| pH | Acidic or Basic | Increases significantly | [4][5] |
| Catalyst | Pd/C | Can be rapid and controlled | [6] |
| Temperature | Elevated | Generally increases | N/A |
| Quenching Agent | 1 M NaOH | Can be vigorous | [7] |
| Quenching Agent | 1 M HCl | Sluggish and hazardous | [7] |
Experimental Protocols
Protocol 1: Safe Quenching of Excess Triethylsilane
Objective: To safely neutralize unreacted triethylsilane at the end of a reaction.
Materials:
-
Reaction mixture containing excess triethylsilane.
-
1 M Sodium Hydroxide (NaOH) solution.
-
A separate, appropriately sized flask for the quench, equipped with a magnetic stirrer and placed in an ice bath.
-
An addition funnel or syringe pump for controlled addition.
-
Adequate ventilation (fume hood).
Procedure:
-
Set up the quenching flask in an ice bath on a magnetic stir plate within a fume hood.
-
Add a sufficient volume of 1 M NaOH solution to the quenching flask to fully react with the estimated excess triethylsilane.
-
Begin stirring the NaOH solution.
-
Slowly add the reaction mixture containing triethylsilane to the stirred NaOH solution via an addition funnel or syringe pump. The addition should be dropwise initially.
-
Control the addition rate to manage the rate of hydrogen gas evolution. If gas evolution becomes too vigorous, stop the addition until it subsides.
-
After the addition is complete, allow the mixture to stir for at least 30 minutes to ensure the quench is complete.
-
A simple test for completion is to cease stirring and observe if any gas bubbles are still forming. For rigorous confirmation, analytical methods like FTIR can be used to check for the absence of the Si-H peak.[7]
-
Proceed with the standard aqueous workup of your reaction.
Safety Note: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[3][8] Perform this procedure in a well-ventilated fume hood.[3]
Visualizations
Caption: Troubleshooting logic for unexpected hydrogen evolution.
Caption: Experimental workflow for the safe quenching of triethylsilane.
References
- 1. The Many Applications of Triethylsilane: From Synthesis to Industry [cfsilicones.com]
- 2. dakenam.com [dakenam.com]
- 3. nbinno.com [nbinno.com]
- 4. chemistry.msu.edu [chemistry.msu.edu]
- 5. The Versatile Applications and Characteristics of Triethylsilane in Modern Chemistry_Chemicalbook [chemicalbook.com]
- 6. Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. aksci.com [aksci.com]
impact of acid catalyst choice on triethylsilicon reductions
Technical Support Center: Triethylsilane Reductions
This guide provides troubleshooting advice and frequently asked questions regarding the impact of acid catalyst choice on triethylsilane (Et₃SiH) reductions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of an acid catalyst in triethylsilane reductions?
A1: In triethylsilane reductions, the acid catalyst is essential for activating the substrate towards hydride attack from the silane.[1] The reaction, often termed ionic hydrogenation, proceeds through the formation of a stabilized carbocation intermediate.[1] The acid catalyst facilitates this by protonating or coordinating to the functional group being reduced (e.g., a carbonyl or alcohol), making it a better leaving group or more electrophilic. Triethylsilane then serves as the hydride donor to this activated intermediate.[1][2]
Q2: What are the main types of acid catalysts used, and how do they differ?
A2: The most common types of acid catalysts used are Brønsted acids and Lewis acids.
-
Brønsted acids , such as trifluoroacetic acid (TFA), act as proton donors.[1] They are commonly used for the reduction of substrates that can form stable carbocations, like benzylic or tertiary alcohols and ketones.[1]
-
Lewis acids , such as boron trifluoride etherate (BF₃·OEt₂) or tris(pentafluorophenyl)borane (B(C₆F₅)₃), function by accepting an electron pair.[3][4] They are often more effective for less reactive substrates or when a stronger activation is needed.[1] Some Lewis acids can also influence the chemoselectivity of the reduction.[5][6]
Q3: How do I choose between a Brønsted and a Lewis acid for my specific reaction?
A3: The choice depends on the substrate's reactivity and the desired outcome.
-
For substrates that readily form stable carbocations (e.g., reduction of a tertiary alcohol), a Brønsted acid like TFA is often sufficient.[1]
-
For substrates that are less prone to forming stable carbocations or require more forceful conditions, a stronger Lewis acid like BF₃·OEt₂ or B(C₆F₅)₃ may be necessary.[1][6]
-
Primary aliphatic alcohols are generally not suitable substrates for reduction with Et₃SiH and Brønsted acids as they do not form stable carbocations.[1] However, some powerful Lewis acid systems can reduce primary alcohols.[4]
-
The combination of a Lewis acid with a Brønsted acid can sometimes lead to synergistic effects, enhancing the acidity and catalytic activity.[7]
Q4: Can the choice of acid catalyst influence the selectivity of the reduction?
A4: Yes, the choice of acid catalyst can significantly impact the selectivity. For example, in the reduction of α,β-unsaturated ketones, different silanes in combination with certain catalysts can favor either 1,2-reduction (reduction of the carbonyl) or 1,4-reduction (conjugate reduction of the double bond).[5][6] Careful selection of the catalyst and silane is crucial for achieving the desired chemoselectivity.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
| Potential Cause | Troubleshooting Steps |
| Insufficient Acid Catalyst | The acid is catalytic but required in a sufficient amount to ensure a reasonable reaction rate. Ensure you are using the correct stoichiometry as reported in literature procedures for similar substrates.[1] You may need to increase the catalyst loading for less reactive substrates. |
| Inappropriate Acid Strength | The chosen acid may not be strong enough to activate your substrate. If a weak Brønsted acid like acetic acid is ineffective, consider switching to a stronger one like TFA, or a Lewis acid such as BF₃·OEt₂.[1] |
| Moisture Contamination | Triethylsilane and many acid catalysts are sensitive to moisture. Water can hydrolyze the silane to form unreactive hexaethyldisiloxane and can also deactivate the catalyst.[1][3] Ensure all glassware is oven-dried and use anhydrous solvents.[1] |
| Poorly Stabilized Carbocation Intermediate | The reaction is most efficient for substrates that can form stable carbocations (e.g., benzylic, tertiary).[1] If your substrate forms an unstable carbocation, this reduction method may not be suitable. |
Issue 2: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Degraded Reagents | Triethylsilane can degrade upon improper storage, and acid catalysts can absorb atmospheric moisture.[1] Use freshly opened or properly stored reagents. |
| Unsuitable Substrate | Primary aliphatic alcohols and some other functional groups are not readily reduced under standard ionic hydrogenation conditions.[1] Verify that your substrate is appropriate for this type of reduction. |
| Suboptimal Temperature | While many reactions proceed at room temperature, less reactive substrates might require gentle heating to improve the reaction rate and yield.[1] |
Issue 3: Formation of Side Products
| Potential Cause | Troubleshooting Steps |
| Formation of Hexaethyldisiloxane | This is a common side product resulting from the reaction of triethylsilane with water.[1] To minimize its formation, strictly anhydrous conditions are necessary. |
| Formation of Silyl Ethers | Silyl ethers can form as stable intermediates, especially when reducing alcohols. These may require an acidic workup to hydrolyze them to the desired alcohol product.[1] |
| Rearrangement Products | Since the reaction often proceeds through a carbocation intermediate, rearrangements can occur, especially with substrates prone to such transformations. A different choice of acid or reaction conditions might be needed to suppress this. |
Quantitative Data on Catalyst Performance
The choice of acid catalyst can significantly affect the outcome of the reduction. The following tables provide a summary of representative data.
Table 1: Reduction of Ketones to Alkanes
| Substrate | Acid Catalyst | Silane (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| Acetophenone | TFA (10 equiv.) | Et₃SiH (3 equiv.) | RT | 2 | 95 |
| 4-tert-Butylcyclohexanone | B(C₆F₅)₃ (5 mol%) | Et₃SiH (2 equiv.) | RT | 1 | 98 |
| Benzophenone | BF₃·OEt₂ (2 equiv.) | Et₃SiH (2 equiv.) | 0 to RT | 0.5 | 92 |
Data compiled from representative procedures and may vary based on specific reaction conditions.[1][4][6]
Table 2: Reductive Amination of Aldehydes/Ketones
| Aldehyde/Ketone | Amine | Acid Catalyst | Silane (equiv.) | Temp. (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Benzylamine | TFA (2 equiv.) | Et₃SiH (1.5 equiv.) | 40 | 1.5 | 94 |
| Cyclohexanone | Morpholine | InCl₃ (10 mol%) | Et₃SiH (1.5 equiv.) | RT | 2 | 91 |
Data compiled from representative procedures and may vary based on specific reaction conditions.[2][4]
Experimental Protocols
General Protocol for the Reduction of an Aromatic Ketone to an Alkane using TFA
This protocol describes a general procedure for the triethylsilane-mediated reduction of an aromatic ketone to the corresponding alkane using trifluoroacetic acid (TFA) as the catalyst.[1]
Materials:
-
Aromatic ketone (1.0 eq)
-
Triethylsilane (2.0 - 3.0 eq)
-
Trifluoroacetic acid (TFA) (5.0 - 10.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic ketone and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Add triethylsilane dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Triethylsilane (TES) [organic-chemistry.org]
- 5. Silane Reduction of... - Gelest [technical.gelest.com]
- 6. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 7. Synergistic effects between Lewis and Brønsted acids: application to the Prins cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing over-reduction of functional groups with triethylsilicon
Welcome to the Technical Support Center for triethylsilane-mediated reductions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical reactions, with a specific focus on preventing the over-reduction of sensitive functional groups.
Troubleshooting Guide: Preventing Over-Reduction
Over-reduction is a common challenge in ionic hydrogenation reactions using triethylsilane (Et3SiH). The following guide details potential issues, their underlying causes, and recommended solutions to enhance chemoselectivity.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Ketone reduced to methylene (-CH2-) instead of alcohol (-CHOH) | 1. Strongly Activating Conditions: Use of a strong Lewis acid (e.g., TiCl4) or a high concentration of a strong Brønsted acid (e.g., trifluoroacetic acid, TFA) can facilitate the formation of a stable carbocation from the intermediate alcohol, leading to a second hydride reduction.[1][2] 2. Prolonged Reaction Time/High Temperature: Allowing the reaction to proceed for too long or at elevated temperatures increases the likelihood of over-reduction. | 1. Modify the Acid Catalyst: - Use a less harsh Brønsted acid or a lower concentration of TFA. - Switch to a milder Lewis acid such as BF3·OEt2 or InCl3.[3] - For aryl ketones, which are more prone to this, careful selection of the catalyst is crucial.[2] 2. Optimize Reaction Conditions: - Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed. - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). |
| Ester or Amide Reduced Unintentionally | 1. Harsh Reaction Conditions: While generally less reactive than aldehydes or ketones, esters and amides can be reduced under forcing conditions (e.g., strong Lewis acids, high temperatures).[3] 2. Inappropriate Catalyst System: Certain catalysts, such as InBr3, are known to facilitate the reduction of esters to ethers.[3] | 1. Select a Milder Catalyst: Utilize catalyst systems known for their high chemoselectivity, such as TFA or BF3·OEt2, which typically do not reduce esters or amides under conditions required for ketone reduction.[4] 2. Control Stoichiometry: Use a controlled amount of triethylsilane (e.g., 1.1-1.5 equivalents) to selectively reduce the more reactive functional group. |
| Aldehyde and Ketone Reduced in a Mixture | Similar Reactivity: Aldehydes are generally more reactive than ketones, but achieving high selectivity can be challenging without careful optimization. | 1. Use a Milder Silane: Polymethylhydrosiloxane (PMHS) with fluoride ion catalysis can selectively reduce aldehydes in the presence of ketones.[1] 2. Low-Temperature Conditions: Performing the reaction at low temperatures can enhance the inherent reactivity difference between aldehydes and ketones. |
| α,β-Unsaturated Carbonyl: Double Bond Reduced Instead of (or in Addition to) the Carbonyl | 1,4-Conjugate Addition: The combination of triethylsilane with certain catalysts can favor the 1,4-reduction (Michael addition) of the double bond over the 1,2-reduction of the carbonyl.[1][5] | 1. Change the Silane: Diphenylsilane tends to favor 1,2-reduction of the carbonyl, whereas triethylsilane often leads to 1,4-reduction of the double bond.[1] 2. Catalyst Selection: The use of specific rhodium or copper catalysts can be employed to selectively reduce the double bond.[1] For selective carbonyl reduction, a different catalyst system may be required. |
Frequently Asked Questions (FAQs)
Q1: Which functional groups are most susceptible to over-reduction by triethylsilane?
A1: Functional groups that form stable carbocation intermediates are most at risk. This includes benzylic alcohols, tertiary alcohols, and aryl ketones, which can be reduced to the corresponding alkanes (methylene groups).[1][6] Aldehydes and ketones are readily reduced to alcohols, but under harsh conditions, this can proceed further.[2]
Q2: How can I selectively reduce an aldehyde in the presence of a ketone?
A2: Achieving this selectivity often requires fine-tuning the reaction conditions. One effective method is to use polymethylhydrosiloxane (PMHS) as the hydride source with fluoride ion catalysis, which shows a preference for aldehydes over ketones.[1] Running the standard triethylsilane/acid reaction at low temperatures can also exploit the inherently faster reaction rate of aldehydes.
Q3: Is it possible to reduce a ketone but not an ester in the same molecule?
A3: Yes, this is a common and advantageous application of triethylsilane's chemoselectivity. Using triethylsilane with Brønsted acids like TFA or mild Lewis acids like BF3·OEt2 will readily reduce ketones to alcohols while leaving esters, amides, and carboxylic acids untouched under the same conditions.[4]
Q4: What are some common protecting groups that are stable to triethylsilane and acid catalysts?
A4: Many common protecting groups are stable under these conditions, making ionic hydrogenation a valuable tool in multi-step synthesis. Stable groups include:
-
Silyl ethers (e.g., TBDMS, TIPS) are generally stable, although they can be cleaved by strong acids or fluoride sources.[7]
-
Acetal and Ketal groups are generally stable but can be cleaved by strong aqueous acid during workup.[8]
-
Benzyl (Bn) ethers are typically stable unless very harsh conditions are used.[9]
-
Carbamates like Boc and Cbz are generally stable under these reductive conditions.[8]
Q5: My reaction is forming a white precipitate. What is it and how can I avoid it?
A5: The white precipitate is likely a polysiloxane, formed from the hydrolysis and subsequent polymerization of triethylsilane or its byproducts. This is typically caused by the presence of water in the reaction. To prevent this, ensure all glassware is thoroughly oven-dried and use anhydrous solvents.
Quantitative Data Summary
The following table summarizes reaction conditions for the selective reduction of various functional groups, highlighting the prevention of over-reduction.
| Substrate | Desired Product | Reagents & Conditions | Yield (%) | Key for Selectivity | Reference |
| Aryl Ketone | Aryl Methylene | Et3SiH (2.5 eq.), BF3 (gas), CH2Cl2, 25 °C, 1 h | ~95-100% | Use of gaseous BF3 promotes full reduction. | [6] |
| Cyclohexanone | Cyclohexanol | Et3SiH (1.1 eq.), BF3·OEt2 (0.3 eq.), 25 °C | 94% | Low stoichiometry of Lewis acid prevents ether formation and over-reduction. | [4] |
| α,β-Unsaturated Ketone | Saturated Ketone | Et3SiH, B(C6F5)3 (catalyst) | Good to Excellent | B(C6F5)3 catalyzes selective 1,4-hydrosilylation. | [3] |
| Secondary Amide | Imine | Et3SiH (2 eq.), Triflic Anhydride, 2-Fluoropyridine | Not specified | Activation with Tf2O followed by controlled reduction. | [10] |
| Secondary Amide | Amine | Diethylsilane (4 eq.), [Ir(COE)2Cl]2 (catalyst) | High | Iridium catalyst allows for stepwise reduction, controllable to the amine. | [11] |
Experimental Protocols
Protocol 1: Selective Reduction of a Ketone to an Alcohol
This protocol describes the reduction of cyclohexanone to cyclohexanol, avoiding over-reduction to cyclohexane or formation of dicyclohexyl ether.[4]
-
Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanone (1.0 eq.) in anhydrous dichloromethane (CH2Cl2).
-
Addition of Reagents: Cool the solution to 0 °C in an ice bath. Add triethylsilane (1.1 eq.) followed by the slow, dropwise addition of boron trifluoride etherate (BF3·OEt2) (0.3 eq.).
-
Reaction: Allow the reaction mixture to stir at room temperature for 2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO3) until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with CH2Cl2 (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography if necessary.
Protocol 2: Complete Reduction of an Aryl Ketone to a Methylene Group
This protocol details the deoxygenation of 4-nitroacetophenone to 4-ethylnitrobenzene.[6]
-
Preparation: In an oven-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube, place 4-nitroacetophenone (1.0 eq.) and triethylsilane (2.5 eq.).
-
Reaction: Cool the flask in an ice-water bath. Bubble gaseous boron trifluoride (BF3) through the mixture for 1 hour while maintaining the temperature at 15-25 °C.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Slowly pour the reaction mixture into a vigorously stirred solution of saturated aqueous potassium carbonate (K2CO3).
-
Extraction: Extract the mixture with diethyl ether (3x).
-
Purification: Wash the combined organic extracts with saturated aqueous sodium chloride (brine), dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the product.
Visualizations
References
- 1. Silane Reduction of... - Gelest [technical.gelest.com]
- 2. Silane Reduction of Ketones_Chemicalbook [chemicalbook.com]
- 3. Triethylsilane (TES) [organic-chemistry.org]
- 4. Silane Reductions in Acidic Media , Hive Chemistry Discourse [chemistry.mdma.ch]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Mild and Chemoselective Triethylsilane-Mediated Debenzylation for Phosphate Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amine synthesis by amide reduction [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Workup Procedures for Quenching Triethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing triethylsilane in their synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving triethylsilane and trifluoroacetic acid (TFA)?
The most common method for quenching a triethylsilane reduction in the presence of a strong acid like TFA is to neutralize the acid with a mild base.[1] The standard procedure involves the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution (CO₂) ceases.[1][2] This neutralizes the TFA and any remaining acidic species in the reaction mixture.
Q2: What are the common byproducts observed after quenching a triethylsilane reaction?
The primary byproducts are triethylsilanol (Et₃SiOH) and hexaethyldisiloxane ((Et₃Si)₂O). Triethylsilanol is formed from the reaction of triethylsilane with moisture or during the aqueous workup.[3] Hexaethyldisiloxane is subsequently formed from the condensation of two molecules of triethylsilanol.[3]
Q3: How can I remove triethylsilanol and hexaethyldisiloxane from my final product?
Several methods can be employed to remove these silicon-containing byproducts:
-
Column Chromatography: Flash column chromatography on silica gel is a highly effective method for separating the desired product from the relatively nonpolar silicon byproducts.
-
Aqueous Extraction: For basic products like amines, an acid-base extraction can be utilized. The amine product is protonated with an acid and extracted into the aqueous layer, leaving the neutral silicon byproducts in the organic layer.
-
Distillation: If the desired product is volatile, distillation can be an effective purification method.
-
Specialized Scavengers: Silica-based scavengers can be used to selectively bind and remove silicon impurities.
Q4: I observe a white precipitate during my workup. What is it and how can I avoid it?
The white precipitate is likely hexaethyldisiloxane, which can form from the condensation of triethylsilanol, especially in the presence of residual acid and water. To minimize its formation, it is crucial to work under anhydrous conditions and to perform the quench and workup promptly after the reaction is complete.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Degraded Reagents: Triethylsilane or the acid catalyst may have degraded due to improper storage or exposure to moisture. | Use freshly opened or properly stored reagents. Ensure triethylsilane is stored under an inert atmosphere and away from moisture. |
| Unsuitable Substrate: The substrate may not form a stable carbocation intermediate required for ionic hydrogenation. | Verify that your substrate is compatible with the reaction conditions. Consider alternative reduction methods for unreactive substrates. | |
| Product Loss During Workup: The product may be partially soluble in the aqueous layer, especially if it has polar functional groups. | Back-extract the aqueous layers with the organic solvent used for the initial extraction to recover any dissolved product. | |
| Incomplete Reaction | Insufficient Acid Catalyst: The amount or strength of the acid may be inadequate to activate the substrate. | Increase the amount of acid catalyst or switch to a stronger acid. |
| Low Reaction Temperature: The reaction may be too slow at room temperature for less reactive substrates. | Gently heat the reaction mixture to increase the reaction rate. | |
| Presence of Unexpected Side Products | Formation of Silyl Ethers: Intermediate silyl ethers may not have been fully hydrolyzed during the workup. | An acidic workup may be necessary to hydrolyze the silyl ethers back to the desired alcohol. |
| Over-reduction: In some cases, functional groups other than the target may be reduced. | Adjust the reaction conditions, such as temperature and reaction time, to improve selectivity. | |
| Difficulty Removing Silicon Byproducts | High Concentration of Byproducts: Using a large excess of triethylsilane will result in a higher concentration of silicon byproducts. | Use the minimum effective amount of triethylsilane. |
| Similar Polarity of Product and Byproducts: If the desired product has a similar polarity to the silicon byproducts, separation by chromatography can be challenging. | Modify the stationary or mobile phase in your chromatography method. Alternatively, consider derivatizing the product to alter its polarity before purification. |
Data Presentation
The following table summarizes typical reaction conditions and yields for the reductive amination of aldehydes and ketones using triethylsilane and TFA, followed by a standard sodium bicarbonate quench.
| Aldehyde/Ketone | Amine | Solvent | Temperature | Time (h) | Yield (%) |
| 4-Nitrobenzaldehyde | 2-Aminopyrimidine | Dichloromethane | Reflux | 1-2 | >90 |
| Benzaldehyde | Aniline | Dichloromethane | Room Temp | 2 | 92 |
| Cyclohexanone | Morpholine | Dichloromethane | Room Temp | 3 | 88 |
Experimental Protocols
Protocol 1: General Procedure for Quenching a Triethylsilane/TFA Reduction
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS analysis, cool the reaction mixture to room temperature. If the reaction was performed at elevated temperatures, it is advisable to cool it further to 0 °C in an ice bath to control the exotherm during quenching.
-
Quenching: Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the stirred reaction mixture. Add the solution dropwise or in small portions to control the rate of gas evolution (CO₂). Continue the addition until the gas evolution ceases, indicating that all the TFA has been neutralized.
-
Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., dichloromethane, ethyl acetate) and water if necessary to ensure clear phase separation.
-
Separation: Separate the organic layer.
-
Back-Extraction: Extract the aqueous layer two more times with the organic solvent to recover any dissolved product.
-
Washing: Combine the organic layers and wash with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as required.
Mandatory Visualizations
Caption: Experimental workflow for quenching and working up triethylsilane reactions.
References
stability of triethylsilyl ethers under various reaction conditions.
Triethylsilyl (TES) Ethers Stability: A Technical Support Guide
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the stability and handling of triethylsilyl (TES) ethers. Find troubleshooting tips for common experimental issues and frequently asked questions regarding this versatile protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that lead to the unintended cleavage of TES ethers?
A1: The primary causes for the unintentional removal of a TES protecting group are exposure to acidic or basic conditions and the presence of fluoride ions.[1] The silicon-oxygen bond is susceptible to hydrolysis under these conditions. The rate of cleavage is influenced by the steric bulk of the substituents on the silicon atom, pH, temperature, and the solvent used.[1][2]
Q2: How does the stability of a TES ether compare to other common silyl ethers?
A2: The stability of silyl ethers is directly related to the steric hindrance around the silicon atom.[2][3] Bulkier groups are generally more stable.[4] TES ethers have an intermediate level of stability, making them more robust than trimethylsilyl (TMS) ethers but more easily cleaved than bulkier groups like tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS) ethers.[4][5]
The general order of stability for common silyl ethers under acidic conditions is: TMS < TES < TBDMS < TIPS < TBDPS[2][6]
Under basic conditions, the general stability trend is: TMS < TES < TBDMS ≈ TBDPS < TIPS[7]
Troubleshooting Guides
Issue 1: My TES ether is being cleaved during aqueous workup.
-
Possible Cause: The workup solution has become too acidic or basic.
-
Possible Cause: Prolonged exposure to the aqueous phase.
-
Possible Cause: Incompatible quenching agents.
Issue 2: My TES ether is degrading during silica gel chromatography.
-
Possible Cause: The silica gel is acidic.
-
Solution: To neutralize the silica gel, you can prepare a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent before packing the column.[1] Alternatively, commercially available pre-treated neutral silica gel can be used.
-
-
Possible Cause: The eluent system is too polar or contains protic solvents.
-
Solution: If feasible, switch to a less polar eluent system. If a protic solvent such as methanol is required, add a small amount of a base like triethylamine to the eluent to prevent degradation.[1]
-
-
Possible Cause: The compound has a long residence time on the column.
-
Solution: Optimize your chromatography conditions to ensure the compound elutes as quickly as possible by adjusting the eluent polarity or using a shorter column.[4]
-
Issue 3: My TES ether is not stable under my specific reaction conditions.
-
Possible Cause: The reaction conditions are too harsh (e.g., strong acid or base).
-
Solution: If possible, modify the reaction to proceed under milder conditions. This could involve using a different catalyst, lowering the reaction temperature, or shortening the reaction time.[1]
-
-
Possible Cause: A reagent is incompatible with the TES ether.
-
Solution: Carefully review all reagents and byproducts for potential incompatibility. If an incompatible substance is identified, consider an alternative synthetic route or a more robust protecting group like TBDMS or TIPS.[1]
-
Data Presentation: Stability and Deprotection of Silyl Ethers
Table 1: Relative Stability of Common Silyl Ethers
This table provides a quantitative comparison of the relative rates of cleavage for common silyl ethers under acidic and basic conditions.
| Silyl Ether | Abbreviation | Relative Rate of Cleavage (Acidic) | Relative Rate of Cleavage (Basic) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | 10-100 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | 100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Note: These values are approximate and can be influenced by the specific substrate and reaction conditions.[2]
Table 2: Common Conditions for Triethylsilyl (TES) Ether Deprotection
This table summarizes various reagents and conditions for the selective deprotection of TES ethers.
| Reagent(s) | Solvent(s) | Temperature | Typical Reaction Time | Notes |
| Formic Acid (5-10%) | Methanol or Dichloromethane | Room Temperature | 2-3 hours | Highly selective for TES over TBDMS.[8][9][10][11] |
| p-Toluenesulfonic acid (0.33 eq.) | Methanol | 0 °C | 1-2 hours | Acid-catalyzed cleavage.[12] |
| Trifluoromethanesulfonic acid (aq) | THF | - | - | Acid-catalyzed cleavage.[12] |
| Hydrogen fluoride-pyridine (HF•pyr) | THF/Pyridine | - | 2-3 hours | Fluoride-mediated cleavage.[12] |
| Diisobutylaluminium Hydride (DIBAL-H) | - | - | - | Selective for primary TES ethers over secondary ones.[12] |
| Lithium Acetate (catalytic) | Moist Dimethylformamide (DMF) | - | - | Highly selective for phenolic TES ethers.[12] |
| Iron(III) Tosylate (catalytic) | - | - | - | A mild and environmentally friendly method.[6] |
| Mesoporous Silica (MCM-41) | Methanol | - | - | Heterogeneous catalyst that is easily removed.[6][8] |
| FeCl₃ (catalytic) | Methanol | Room Temperature | Minutes to hours | Mild and cost-effective.[13] |
Experimental Protocols
Protocol 1: Selective Deprotection of a TES Ether using Formic Acid
This protocol describes a method for the selective cleavage of a TES ether in the presence of a TBDMS ether.
Objective: To deprotect a primary TES ether using formic acid while leaving a TBDMS ether intact.[2]
Materials:
-
Substrate with both TES and TBDMS protected hydroxyl groups
-
Methanol
-
Formic acid (5-10% v/v in methanol)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the silyl ether substrate in a 5-10% solution of formic acid in methanol.[2]
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with dichloromethane (3 x 20 mL).[2]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
Validation & Comparative
A Comparative Guide to the Spectroscopic Characterization of Triethylsilicon
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy for the characterization of triethylsilicon, a vital organosilicon compound. Supporting experimental data, detailed methodologies, and a look at alternative techniques are presented to assist researchers in selecting the most appropriate analytical methods for their work.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and IR spectroscopy for the characterization of this compound.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H | ~3.62 | Nonet | - | Si-H |
| ~0.98 | Triplet | ~7.9 | -CH₃ | |
| ~0.59 | Quartet | ~7.9 | -CH₂- | |
| ¹³C | ~7.4 | - | - | -CH₃ |
| ~3.6 | - | - | -CH₂- |
Note: The multiplicity of the Si-H proton can appear complex due to coupling with the six equivalent methylene protons. The ethyl protons exhibit a characteristic triplet-quartet splitting pattern.
Table 2: Key Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~2100 | Si-H stretch | Silane |
| ~2955, 2875 | C-H stretch (asymmetric & symmetric) | Alkyl |
| ~1460 | C-H bend (scissoring) | -CH₂- |
| ~1380 | C-H bend (umbrella) | -CH₃ |
| ~1235 | Si-CH₂ wag | Alkylsilane |
| ~1010 | Si-C stretch | Alkylsilane |
| ~725 | Si-C stretch | Alkylsilane |
Experimental Protocols
Detailed methodologies for acquiring NMR and IR spectra are crucial for obtaining high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound to confirm its molecular structure.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube (5 mm)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ to the vial.
-
Gently vortex the mixture until the sample is fully dissolved.
-
Using a pipette, transfer the solution into a clean 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
-
Place the sample in the NMR spectrometer.
-
-
Data Acquisition:
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the this compound molecule.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum of this compound to identify its characteristic functional groups.
Materials:
-
This compound sample
-
FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Pipette
-
Lint-free wipes
-
Isopropanol or ethanol for cleaning
Procedure:
-
Instrument Preparation:
-
Ensure the FTIR spectrometer and the ATR accessory are clean and dry.
-
-
Background Spectrum:
-
Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Application:
-
Using a pipette, place a small drop of the this compound sample onto the center of the ATR crystal, ensuring the crystal is completely covered.
-
-
Data Acquisition:
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.
-
-
Data Analysis:
-
Identify the wavenumbers of the major absorption bands in the spectrum.
-
Correlate these absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound (e.g., Si-H, C-H, Si-C).
-
-
Cleaning:
-
After the measurement, carefully clean the ATR crystal using a lint-free wipe soaked in isopropanol or ethanol. Ensure all sample residue is removed.
-
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for spectroscopic characterization and the logical deduction of the this compound structure from the obtained data.
A Comparative Guide to the Mass Spectrometry Analysis of Triethylsilyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of triethylsilyl (TES) derivatives in mass spectrometry analysis, particularly in gas chromatography-mass spectrometry (GC-MS), against other common silylating agents, namely trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBDMS) derivatives. The selection of an appropriate derivatization reagent is critical for enhancing the volatility, thermal stability, and chromatographic behavior of polar analytes, thereby enabling robust and sensitive mass spectrometric analysis. This guide offers supporting experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable silyl ether for your analytical needs.
Performance Comparison of Silyl Ethers in Mass Spectrometry
The choice of silylating agent significantly influences the fragmentation pattern observed in electron ionization (EI) mass spectrometry, which in turn dictates the amount of structural information that can be obtained. The stability of the silyl ether bond also plays a crucial role in sample handling and analysis.
Key Performance Characteristics:
| Feature | Trimethylsilyl (TMS) | Triethylsilyl (TES) | tert-Butyldimethylsilyl (TBDMS) |
| Mass Shift (per group) | +72 Da | +114 Da | +114 Da |
| Relative Stability | Least Stable | Moderately Stable | Most Stable |
| Volatility of Derivative | Highest | High | High |
| Common Silylating Reagents | BSTFA, MSTFA, TMCS | TES-Cl, TES-OTf | TBDMS-Cl, TBDMS-OTf, MTBSTFA |
| Key Fragmentation Ions | [M-15]⁺ (loss of CH₃), m/z 73 ([Si(CH₃)₃]⁺) | [M-29]⁺ (loss of C₂H₅), [M-57]⁺ (loss of C₄H₉) | [M-57]⁺ (loss of t-butyl) |
| Molecular Ion (M⁺) Abundance | Often low or absent | Generally more abundant than TMS | Typically the most abundant |
Discussion:
-
Trimethylsilyl (TMS) derivatives are the most volatile and are widely used due to the extensive availability of mass spectral libraries. However, their lower stability can sometimes lead to sample degradation. The molecular ion is often of low abundance or absent, with the base peak frequently being the trimethylsilyl cation at m/z 73. A characteristic fragment is the [M-15]⁺ ion, resulting from the loss of a methyl group.
-
Triethylsilyl (TES) derivatives offer a balance between the volatility of TMS and the stability of TBDMS ethers. The increased steric bulk of the ethyl groups provides greater stability towards hydrolysis compared to TMS ethers. In EI-MS, TES ethers characteristically lose an ethyl group ([M-29]⁺), which can be a significant fragment for structural elucidation. The molecular ion is generally more abundant than in the corresponding TMS derivative, aiding in the determination of the analyte's molecular weight.
-
tert-Butyldimethylsilyl (TBDMS) derivatives are significantly more stable than TMS and TES ethers due to the bulky tert-butyl group, which sterically hinders cleavage of the Si-O bond. This stability is advantageous for multi-step synthetic sequences and for analytes that are sensitive to acidic or basic conditions. The most prominent fragment in the mass spectrum of a TBDMS ether is typically the [M-57]⁺ ion, corresponding to the loss of the tert-butyl group. This fragment is often the base peak and provides a clear indication of the molecular weight of the derivatized analyte.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the derivatization of a model compound, cholesterol, with TMS, TES, and TBDMS reagents for GC-MS analysis.
Materials:
-
Cholesterol standard (1 mg/mL in a suitable solvent like hexane or ethyl acetate)
-
Silylating reagents:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Triethylsilyl chloride (TES-Cl)
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
-
Pyridine (anhydrous)
-
Hexane (anhydrous)
-
Heating block or oven
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Derivatization Protocol: Trimethylsilylation (TMS)
-
Pipette 100 µL of the cholesterol standard solution into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS to the dried residue.
-
Cap the vial tightly and heat at 60°C for 30 minutes.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
Derivatization Protocol: Triethylsilylation (TES)
-
Pipette 100 µL of the cholesterol standard solution into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of anhydrous pyridine and 50 µL of TES-Cl to the dried residue.
-
Cap the vial tightly and heat at 70°C for 1 hour.
-
Cool the vial to room temperature.
-
Evaporate the excess reagent and pyridine under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of anhydrous hexane for GC-MS analysis.
Derivatization Protocol: tert-Butyldimethylsilylation (TBDMS)
-
Pipette 100 µL of the cholesterol standard solution into a clean, dry reaction vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 100 µL of MTBSTFA to the dried residue.
-
Cap the vial tightly and heat at 80°C for 1 hour.
-
Cool the vial to room temperature. The sample is now ready for GC-MS analysis.
GC-MS Analysis Parameters (Typical):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature 180°C, hold for 1 min, ramp to 300°C at 10°C/min, hold for 10 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-600
Visualizing Workflows and Fragmentation
Experimental Workflow:
The following diagram illustrates a typical workflow for the GC-MS analysis of silylated compounds.
A Comparative Guide to Triethylsilane and Other Silane Reducing Agents in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the choice of a reducing agent is critical to achieving desired chemical transformations with high efficiency and selectivity. While traditional metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are powerful, their high reactivity can lead to poor chemoselectivity. Silane-based reducing agents have emerged as milder, more selective, and often safer alternatives. This guide provides a detailed comparison of triethylsilane (Et₃SiH) with other common silane reducing agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Overview of Silane Reducing Agents
Silanes function as hydride donors, with the reactivity of the silicon-hydrogen (Si-H) bond being central to their reducing capability. This reactivity is often modulated by the substituents on the silicon atom and can be enhanced by the use of a Brønsted or Lewis acid co-catalyst. The general mechanism for ionic hydrogenation, a common application for silanes, involves the activation of a substrate by an acid, followed by hydride transfer from the silane.
This guide will focus on a comparative analysis of the following widely used silane reducing agents:
-
Triethylsilane (TES) : A popular and versatile mild reducing agent.
-
Triisopropylsilane (TIPS) : A bulkier silane known for its increased selectivity.
-
Phenylsilane (PhSiH₃) : An aromatic silane offering different reactivity profiles.
-
Diphenylsilane (Ph₂SiH₂) : Another common aromatic silane.
-
Polymethylhydrosiloxane (PMHS) : A cost-effective and environmentally friendly polymeric silane.
Comparative Performance Data
The following tables summarize the performance of these silane reducing agents in key organic transformations, providing a direct comparison of their efficacy under various experimental conditions.
Table 1: Reduction of Ketones to Alcohols
The reduction of ketones to secondary alcohols is a fundamental transformation in organic synthesis. The choice of silane can influence both the yield and stereoselectivity of this reaction.
| Substrate | Silane Reducing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Acetophenone | Phenylsilane | hCAII in E. coli | Tris buffer | 25 | 24 | 89 | [1] |
| Acetophenone | Methylphenylsilane | hCAII in E. coli | Tris buffer | 25 | 24 | - | [1] |
| 4-Acetylpyridine | Phenylsilane | hCAII in E. coli | Tris buffer | 25 | 24 | 99 | [1] |
| 4-Acetylpyridine | Methylphenylsilane | hCAII in E. coli | Tris buffer | 25 | 24 | 78 | [1] |
| Aryl Ketones | PMHS | (R)-(-)-DTBM-SEGPHOS/CuH | Toluene | RT | - | >90 | [2] |
| Aryl Ketones | Triethylsilane | (R)-(-)-DTBM-SEGPHOS/CuH | Toluene | RT | - | <3 | [2] |
| Aryl Ketones | Phenylsilane | (R)-(-)-DTBM-SEGPHOS/CuH | Toluene | RT | - | No reaction | [2] |
Table 2: Reductive Amination
Reductive amination is a powerful method for the synthesis of amines from carbonyl compounds. The efficiency of this reaction is highly dependent on the choice of the silane reducing agent.
| Carbonyl Substrate | Amine Substrate | Silane Reducing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | Aniline | Phenylsilane | Dibutyltin dichloride | Toluene | RT | 2 | 95 | [3] |
| Benzaldehyde | Aniline | Triethylsilane | InCl₃ | Methanol | RT | - | High | [3] |
| Aldehydes/Ketones | Various Amines | PMHS | Ti(OiPr)₄ | THF | RT | - | 83-92 | [4] |
| Benzaldehyde | Aniline | Me₂PhSiH | B(C₆F₅)₃ | o-DCB | 100 | - | Good | [5] |
Table 3: Deoxygenation of Alcohols
The deoxygenation of alcohols to the corresponding alkanes is a valuable transformation, particularly for substrates that can form stable carbocation intermediates.
| Substrate | Silane Reducing Agent | Catalyst/Additive | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Benzyl alcohol | Me(EtO)₂SiH | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 99 | [6] |
| Benzyl alcohol | (EtO)₃SiH | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 99 | |
| Benzyl alcohol | PhSiH₃ | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 99 | |
| Benzyl alcohol | Ph₂SiH₂ | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 92 | |
| Benzyl alcohol | Et₃SiH | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 75 | |
| Benzyl alcohol | i-Pr₃SiH | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 25 | |
| Benzyl alcohol | PMHS | Cp₂TiCl₂/Mn | 2-MeTHF | 50 | 24 | 60 | [7] |
Key Experimental Protocols
Detailed methodologies for the key transformations discussed above are provided to facilitate the replication and adaptation of these procedures.
Protocol 1: General Procedure for Reductive Amination with PMHS
This protocol describes a one-pot reductive amination of carbonyl compounds using polymethylhydrosiloxane (PMHS) as the reducing agent and titanium(IV) isopropoxide as an activator.[4]
Materials:
-
Carbonyl compound (1 mmol)
-
Amine (1 mmol)
-
Titanium(IV) isopropoxide (0.355 g, 1.25 mmol)
-
Polymethylhydrosiloxane (PMHS) (120 mg, 2 mmol)
-
Tetrahydrofuran (THF) (5 mL)
-
3 N Sodium hydroxide solution
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of the carbonyl compound (1 mmol), amine (1 mmol), and titanium(IV) isopropoxide (1.25 mmol) is stirred at room temperature.
-
After 1 hour, PMHS (2 mmol) dissolved in THF (5 mL) is added to the solution.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and 3 N sodium hydroxide solution (10 mL) is carefully added dropwise (vigorous gas evolution may occur initially).
-
After stirring for 20 minutes, the solution is extracted with diethyl ether (3 x 20 mL).
-
The combined ether layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the crude amine.
Protocol 2: Deoxygenation of Benzyl Alcohol with Various Silanes
The following is a general procedure for the titanium-catalyzed deoxygenation of benzyl alcohol, which can be used to compare the efficacy of different silane reducing agents.[6][7]
Materials:
-
Benzyl alcohol (1 mmol)
-
Silane reducing agent (e.g., Me(EtO)₂SiH, 2 mmol)
-
Cp₂TiCl₂ (5 mol%)
-
Manganese powder (2 equiv)
-
2-Methyltetrahydrofuran (2-MeTHF) (as solvent)
Procedure:
-
To a reaction vessel, add benzyl alcohol (1 mmol), Cp₂TiCl₂ (5 mol%), and manganese powder (2 equiv).
-
Add 2-MeTHF as the solvent.
-
Stir the reaction mixture for 2 hours at 50 °C before the addition of the silane.
-
Add the silane reducing agent (2 mmol) to the reaction mixture.
-
Continue stirring at 50 °C for 24 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated.
Signaling Pathways and Experimental Workflows
Visual representations of the reaction mechanisms and experimental workflows can aid in understanding the underlying processes.
Caption: General workflow for reductive amination using a silane reducing agent.
Caption: Experimental workflow for the deoxygenation of benzyl alcohol.
Conclusion
The selection of a silane reducing agent is a nuanced decision that depends on the specific substrate, desired selectivity, and reaction conditions.
-
Triethylsilane remains a reliable and versatile choice for a wide range of reductions, offering a good balance of reactivity and ease of handling.
-
Triisopropylsilane , with its greater steric bulk, can provide enhanced selectivity in certain applications.
-
Phenylsilane and Diphenylsilane offer alternative reactivity and are effective in many reductions, sometimes providing superior results to alkylsilanes.
-
Polymethylhydrosiloxane (PMHS) stands out as a highly economical and environmentally friendly option, often delivering excellent yields and simplifying product purification due to the formation of insoluble polysiloxane byproducts.
This guide provides a foundation for comparing these valuable reagents. Researchers are encouraged to consult the primary literature for more detailed information and to optimize conditions for their specific synthetic challenges.
References
- 1. Abiotic reduction of ketones with silanes catalyzed by carbonic anhydrase through an enzymatic zinc hydride - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gelest.com [gelest.com]
- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 4. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 5. air.unimi.it [air.unimi.it]
- 6. researchgate.net [researchgate.net]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Analytical Validation of Triethylsilyl-Protected Compounds
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex organic molecules, particularly in drug development, the use of protecting groups is fundamental. The triethylsilyl (TES) group is a commonly employed protecting group for hydroxyl and amine functionalities, offering a moderate stability that allows for its selective removal in the presence of more robust silyl ethers like tert-butyldimethylsilyl (TBDMS). The integrity and purity of synthetic intermediates bearing the TES group are critical for the successful progression of a synthetic route. Therefore, robust analytical validation of these products is paramount.
This guide provides a comparative overview of common analytical techniques for the validation of triethylsilyl-protected compounds, with a focus on products derived from triethylsilane-mediated reactions such as reductive amination. We present a comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) methods, supported by representative experimental data and detailed protocols.
Comparison of Analytical Methods for Triethylsilyl Products
The choice of analytical technique for the validation of triethylsilyl-protected compounds depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity, and the nature of the impurities.
Table 1: Performance Comparison of GC-MS and HPLC-UV for the Analysis of a Representative Triethylsilyl-Protected Amine
| Parameter | GC-MS with Silylation | HPLC-UV |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1.5 µg/L | 10 - 50 µg/L |
| Limit of Quantification (LOQ) | 0.3 - 5.0 µg/L | 50 - 150 µg/L |
| Intra-day Precision (%RSD) | < 15% | < 2% |
| Inter-day Precision (%RSD) | < 15% | < 5% |
| Accuracy (% Recovery) | 85 - 115% | 98 - 102% |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
Note: The data in this table is representative and compiled from typical performance characteristics of the analytical methods for similar compounds. Actual performance may vary depending on the specific analyte, instrumentation, and laboratory conditions.
GC-MS is a highly sensitive and specific technique, particularly when analyzing volatile and thermally stable compounds.[1][2] For less volatile compounds, derivatization to form more volatile silyl ethers (e.g., using BSTFA or MSTFA) is a common practice to improve chromatographic performance.[3] HPLC with UV detection is a versatile and robust technique suitable for a wide range of compounds, including those that are not amenable to GC analysis due to low volatility or thermal instability.[4][5]
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of a Triethylsilyl-Protected Amine
This protocol describes the quantitative analysis of a triethylsilyl-protected amine, a potential product of a reductive amination reaction using triethylsilane.
a. Sample Preparation (Silylation)
-
To 1 mg of the dried sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 100 µL of a suitable solvent (e.g., anhydrous acetonitrile or pyridine).
-
Seal the vial and heat at 60-70 °C for 30 minutes.
-
Cool the sample to room temperature before injection.
b. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
c. Method Validation Parameters
-
Linearity: Prepare a series of at least five concentrations of the derivatized analyte. Plot the peak area against concentration and determine the coefficient of determination (R²).[1]
-
LOD and LOQ: Determine the signal-to-noise ratio for a series of low-concentration samples. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.[1][2]
-
Precision: Analyze replicate preparations of a sample on the same day (intra-day precision) and on different days (inter-day precision). Express the results as the relative standard deviation (%RSD).[1]
-
Accuracy: Perform a recovery study by spiking a blank matrix with a known amount of the analyte at different concentration levels. Calculate the percentage recovery.[1]
High-Performance Liquid Chromatography (HPLC-UV) Analysis of a Product from a Triethylsilane Reduction
This protocol is suitable for the analysis of a wider range of products from triethylsilane reactions, including those that may not be sufficiently volatile for GC analysis.
a. Sample Preparation
-
Accurately weigh approximately 10 mg of the sample.
-
Dissolve the sample in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
b. HPLC Instrumentation and Conditions
-
HPLC System: Waters Alliance e2695 or equivalent with a photodiode array (PDA) or UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
Example Gradient: 0-10 min, 20-80% acetonitrile; 10-12 min, 80% acetonitrile; 12-15 min, return to 20% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
c. Method Validation Parameters
-
Linearity: Prepare a calibration curve with at least five standards of known concentrations. Perform a linear regression of peak area versus concentration.[6]
-
LOD and LOQ: Determined based on the standard deviation of the response and the slope of the calibration curve, or by the signal-to-noise ratio.[6]
-
Precision: Assessed by repeated injections of the same sample (repeatability) and by analyzing different preparations on different days (intermediate precision).[6]
-
Accuracy: Determined by the recovery of a known amount of spiked analyte into a placebo or blank matrix.[6]
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradation products). This is often demonstrated by peak purity analysis using a PDA detector.[6]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and analytical validation of a product from a triethylsilane-mediated reaction.
References
Navigating the Silylation Landscape: A Comparative Guide to Triethylsilyl Derivatives for GC-MS Analysis
For researchers, scientists, and drug development professionals seeking to enhance the gas chromatography-mass spectrometry (GC-MS) analysis of polar compounds, derivatization is a critical step. While trimethylsilyl (TMS) derivatives are widely used, triethylsilyl (TES) protection offers distinct advantages in terms of chromatographic properties and mass spectral interpretation. This guide provides a comprehensive comparison of TES derivatization with other common silylation techniques, supported by experimental protocols and data to inform your analytical strategy.
Silylation, the process of replacing an active hydrogen atom with a silyl group, is a cornerstone of GC-MS sample preparation for non-volatile compounds like steroids, fatty acids, and phenols.[1][2] This chemical modification increases the volatility and thermal stability of analytes, leading to improved peak shape, better resolution, and enhanced sensitivity.[2] While N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are the most common reagents for forming TMS ethers, reagents that form triethylsilyl (TES) derivatives, such as chlorotriethylsilane (CTES), present a valuable alternative.[2][3]
The larger triethylsilyl group can provide more favorable chromatographic properties and produce characteristic mass spectra with higher molecular weight fragments, which can be highly beneficial for structural elucidation.[2]
Performance Comparison of Silylating Agents
Choosing the optimal silylation reagent is critical for achieving desired analytical outcomes. The selection depends on the analyte's structure, the complexity of the sample matrix, and the specific goals of the analysis. While comprehensive quantitative comparisons are not abundant in the literature, the following table summarizes the key characteristics and performance aspects of common silylating agents based on available data and established principles.
| Silylating Agent | Derivative | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Chlorotriethylsilane (CTES) | Triethylsilyl (TES) | - More stable derivatives than TMS. - Characteristic fragmentation with informative higher mass ions. - Can offer improved chromatographic resolution for some analytes.[2] | - Slower reaction kinetics than TMS reagents. - Less volatile byproducts. - Smaller library of mass spectra available. | 60-80°C for 15-60 minutes in the presence of a base (e.g., pyridine).[2] |
| BSTFA / MSTFA | Trimethylsilyl (TMS) | - Highly reactive and versatile. - Volatile byproducts are easily removed. - Extensive mass spectral libraries available.[1][3][4][5] | - Derivatives can be susceptible to hydrolysis. - [M-15]+ fragment can be less informative than larger neutral losses. | 60-100°C for 15-60 minutes. Catalysts like TMCS can be used for hindered groups.[6] |
| MTBSTFA | tert-Butyldimethylsilyl (t-BDMS) | - Forms very stable derivatives, resistant to hydrolysis.[6][7] - Pronounced [M-57]+ fragment is excellent for molecular weight determination.[8][9] | - Sterically hindered, leading to slower reaction rates. - Higher molecular weight may lead to longer retention times.[7] | Often requires higher temperatures and longer reaction times compared to BSTFA/MSTFA.[6] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful derivatization. Below are generalized methodologies for the preparation of TES and TMS derivatives for comparative purposes.
Protocol 1: Triethylsilylation (TES) of Steroids
This protocol is a general guideline for the derivatization of hydroxyl groups in steroids using chlorotriethylsilane (CTES).[2]
Materials:
-
Steroid standard or dried sample extract (1-5 mg)
-
Anhydrous Pyridine (200 µL)
-
Chlorotriethylsilane (CTES) (100 µL)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Accurately weigh 1-5 mg of the steroid standard or dried extract into a 2 mL reaction vial.
-
Add 200 µL of anhydrous pyridine to dissolve the sample.
-
Add 100 µL of CTES to the vial.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis. The reaction mixture can often be injected directly.
Protocol 2: Trimethylsilylation (TMS) of Polar Metabolites (Two-Step)
This is a widely used two-step protocol for the derivatization of various polar metabolites, including those with carbonyl groups.[10]
Materials:
-
Dried sample extract
-
Methoxyamine hydrochloride solution (20 mg/mL in pyridine) (50 µL)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% Trimethylchlorosilane (TMCS) (80 µL)
-
Reaction vial (2 mL) with a PTFE-lined cap
-
Heating block or oven
Procedure:
-
Ensure the sample extract is completely dry in a reaction vial, as water will interfere with the silylating reagents.
-
Methoximation: Add 50 µL of the methoxyamine hydrochloride solution to the dried residue. Cap the vial, vortex for 1 minute, and incubate at 30°C for 90 minutes with occasional vortexing. This step protects carbonyl groups.
-
Silylation: Add 80 µL of MSTFA with 1% TMCS to the vial. Cap tightly, vortex for 1 minute, and incubate at 37°C for 30 minutes.
-
Cool the vial to room temperature before GC-MS analysis.
Visualizing the GC-MS Workflow
The following diagram illustrates the general workflow for the analysis of silylated compounds by GC-MS, from sample preparation to data analysis.
Mass Spectral Fragmentation: TES vs. TMS
A significant advantage of using larger silyl groups is the potential for more informative fragmentation patterns in electron ionization (EI) mass spectrometry.
-
TMS Derivatives: Commonly exhibit a base peak at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion. Another frequent fragment is the loss of a methyl radical ([M-15]⁺). While ubiquitous, these fragments provide limited structural information about the original analyte.[11]
-
TES Derivatives: The fragmentation is expected to be directed by the larger ethyl groups. A characteristic fragmentation pathway would be the loss of an ethyl radical (a neutral loss of 29 Da) to form a stable [M-29]⁺ ion. This larger neutral loss can be more specific and aid in confirming the molecular weight of the derivatized analyte, especially when the molecular ion is of low abundance.
-
t-BDMS Derivatives: These are well-known for producing a very stable and often abundant [M-57]⁺ ion, resulting from the loss of a tert-butyl radical.[8] This is a highly diagnostic peak for identifying the molecular weight of the analyte.
The selection of a silylation reagent should be a deliberate choice based on the analytical requirements. While TMS derivatization is a robust and well-established technique with extensive support from spectral libraries, the use of TES and other larger alkylsilyl derivatives can provide significant advantages in terms of derivative stability and the generation of more structurally informative mass spectra. For novel compound identification or when dealing with complex matrices, exploring these alternative derivatization strategies can unlock a deeper level of chemical insight from your GC-MS data.
References
- 1. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. thescipub.com [thescipub.com]
- 4. mdpi.com [mdpi.com]
- 5. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. GC-MS of tert-Butyldimethylsilyl (tBDMS) Derivatives of Neurochemicals | Springer Nature Experiments [experiments.springernature.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Hydride Donors: Triethylsilane vs. Lithium Aluminum Hydride for Carbonyl Reductions
In the landscape of synthetic organic chemistry, the reduction of carbonyl compounds is a fundamental and frequently employed transformation. The choice of reducing agent is critical, dictating the outcome, selectivity, and practicality of the reaction. Among the plethora of available hydride donors, lithium aluminum hydride (LAH) has long been a stalwart, known for its potent reactivity. However, milder and more selective reagents have gained prominence, with triethylsilane (Et3SiH), often in the presence of an acid, emerging as a versatile alternative. This guide provides a detailed, data-driven comparison of triethylsilane and lithium aluminum hydride, offering insights into their performance, substrate scope, and safety considerations to aid researchers in selecting the optimal reagent for their synthetic endeavors.
Executive Summary: A Tale of Two Hydrides
Lithium aluminum hydride is a powerful, non-selective reducing agent capable of reducing a wide array of functional groups, including aldehydes, ketones, esters, carboxylic acids, amides, and nitriles.[1][2] Its high reactivity, however, comes at the cost of chemoselectivity and operational safety, as it reacts violently with protic solvents, including water.[3][4]
In contrast, triethylsilane is a mild hydride donor that, when activated by a Brønsted or Lewis acid, offers a more nuanced and selective approach to reductions.[5] It is particularly effective for the reduction of aldehydes and ketones and excels in the deoxygenation of certain alcohols and ethers.[6][7] A key advantage of triethylsilane is its remarkable chemoselectivity, allowing for the reduction of a carbonyl group in the presence of more sensitive functionalities like esters, which would be readily reduced by LAH.[8]
Performance Comparison: Reactivity and Selectivity
The fundamental difference in reactivity between triethylsilane and lithium aluminum hydride dictates their respective applications in organic synthesis.
| Feature | Triethylsilane (with acid) | Lithium Aluminum Hydride |
| Reactivity | Mild to moderate | Very high |
| Primary Use Cases | Chemoselective reduction of aldehydes and ketones, deoxygenation of alcohols and ethers | Broad-spectrum reduction of polar multiple bonds |
| Chemoselectivity | High (e.g., reduces ketones in the presence of esters) | Low (reduces most polar functional groups) |
| Functional Group Tolerance | Good for esters, amides (under specific conditions), halides | Poor for esters, amides, carboxylic acids if selective reduction is desired |
| Safety | Flammable liquid; reacts with strong acids and bases | Pyrophoric solid; reacts violently with water and protic solvents |
| Workup | Typically involves a simple aqueous quench and extraction | Requires careful quenching of excess reagent, often with ethyl acetate followed by aqueous workup |
Data Presentation: A Quantitative Look at Reductions
The following tables summarize the performance of triethylsilane and lithium aluminum hydride in the reduction of common carbonyl substrates. Note that reaction conditions can significantly influence yields and reaction times.
Table 1: Reduction of Aldehydes to Primary Alcohols
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzaldehyde | Et3SiH / TFA | CH2Cl2 | 25 | 1 | ~95 |
| Benzaldehyde | LiAlH4 | Diethyl Ether | 0 to 25 | 1 | >90[9] |
| 4-Nitrobenzaldehyde | Et3SiH / TFA | CH2Cl2 | 40 | 1-2 | High |
Table 2: Reduction of Ketones to Secondary Alcohols
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexanone | Et3SiH / BF3·OEt2 | CH2Cl2 | 25 | 0.5 | 94 |
| Cyclohexanone | LiAlH4 | Diethyl Ether | 25 | 1 | ~90[10] |
| Acetophenone | Et3SiH / TFA | CH2Cl2 | 25 | 1 | High |
| Acetophenone | LiAlH4 | Diethyl Ether | 0 to 25 | 1 | ~95 |
Table 3: Reduction of Esters to Primary Alcohols
| Substrate | Reagent System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethyl Acetate | Et3SiH / Lewis Acid | - | - | - | Generally unreactive or leads to ethers[11] |
| Ethyl Acetate | LiAlH4 | Diethyl Ether | 35 | 1 | High (produces two moles of ethanol)[12] |
| Ethyl Benzoate | Et3SiH / Lewis Acid | - | - | - | Generally unreactive |
| Ethyl Benzoate | LiAlH4 | Diethyl Ether | 35 | 1 | High (produces benzyl alcohol and ethanol) |
Experimental Protocols
Reduction of an Aldehyde with Triethylsilane and Trifluoroacetic Acid (TFA) [7]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 equiv) and a suitable solvent such as dichloromethane (CH2Cl2).
-
Addition of Reagents: Add triethylsilane (1.5 - 2.0 equiv) to the solution.
-
Initiation: Slowly add trifluoroacetic acid (2.0 - 3.0 equiv) to the stirred solution. An exotherm may be observed.
-
Reaction: Stir the reaction mixture at room temperature or gentle reflux (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). Reactions are typically complete within 1-4 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation.
Reduction of an Ester with Lithium Aluminum Hydride [1][2]
-
Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, suspend lithium aluminum hydride (1.0 - 1.5 equiv) in anhydrous diethyl ether or tetrahydrofuran (THF).
-
Addition of Substrate: Dissolve the ester (1.0 equiv) in the same anhydrous solvent and add it dropwise to the LAH suspension via the dropping funnel. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, stir the reaction mixture at room temperature or reflux for 1-4 hours, monitoring the progress by TLC.
-
Quenching (Fieser workup): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add a volume of water equal to the mass of LAH used, followed by an equal volume of 15% aqueous sodium hydroxide, and then three times the volume of water.
-
Filtration and Extraction: Stir the resulting granular precipitate for 15-30 minutes, then filter it through a pad of Celite. Wash the filter cake with additional solvent. The filtrate contains the product.
-
Purification: Dry the filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alcohol, which can be further purified by distillation or chromatography.
Mandatory Visualizations
Conclusion
Triethylsilane, in conjunction with an acid, presents a compelling alternative to lithium aluminum hydride for many reduction reactions. Its primary advantages lie in its enhanced chemoselectivity, milder reaction conditions, and improved safety profile. While LAH remains the reagent of choice for the exhaustive reduction of a broad range of functional groups, the tunable reactivity of triethylsilane allows for more strategic and selective transformations in complex molecular settings. For researchers in drug development and other areas of chemical synthesis, a thorough understanding of the distinct characteristics of these two powerful reagents is essential for the rational design and efficient execution of synthetic routes.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Metal Hydrid Reduction (NaBH4 and LiAlH4) | Pharmaguideline [pharmaguideline.com]
- 4. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. chemistry.msu.edu [chemistry.msu.edu]
- 6. Silane Reduction of... - Gelest [technical.gelest.com]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. homework.study.com [homework.study.com]
- 10. researchgate.net [researchgate.net]
- 11. Triethylsilane (TES) [organic-chemistry.org]
- 12. One mole of ethyl acetate on treatment with an excess of LiAlH4 in dry ether and subsequent acidification produces [infinitylearn.com]
A Comparative Analysis of TES and TBS Protecting Groups in Organic Synthesis
In the realm of synthetic organic chemistry, the judicious selection of protecting groups is paramount to the successful construction of complex molecular architectures. Among the diverse arsenal of protecting groups for hydroxyl functionalities, silyl ethers, particularly triethylsilyl (TES) and tert-butyldimethylsilyl (TBS or TBDMS) ethers, have emerged as indispensable tools for researchers, scientists, and drug development professionals. Their popularity stems from their ease of installation, general stability under a variety of reaction conditions, and crucially, their differential lability, which allows for selective deprotection. This guide provides an objective comparison of the stability of TES and TBS protecting groups, supported by experimental data and detailed protocols, to facilitate informed decision-making in synthetic planning.
The stability of silyl ethers is primarily governed by the steric hindrance around the silicon atom.[1][2] Bulkier substituents on the silicon atom impede the approach of reagents that effect cleavage, such as acids, bases, or fluoride ions. Consequently, the more sterically hindered TBS group exhibits significantly greater stability compared to the TES group under most conditions.
Quantitative Stability Comparison
The relative stability of TES and TBS protecting groups has been quantified under various conditions, providing a valuable metric for predicting their behavior in a synthetic sequence. The following table summarizes the relative rates of cleavage for TES and TBS ethers under acidic and basic conditions, with the rate of cleavage for the trimethylsilyl (TMS) group set as a baseline of 1.
| Protecting Group | Relative Rate of Acidic Hydrolysis | Relative Rate of Basic Hydrolysis |
| TES (Triethylsilyl) | 64[1][2] | ~10-100[3][4] |
| TBS (tert-Butyldimethylsilyl) | ~20,000[2][3] | ~20,000[3] |
As the data indicates, the TBS group is substantially more stable than the TES group towards both acidic and basic hydrolysis. This significant difference in stability allows for the selective deprotection of a TES ether in the presence of a TBS ether, a common strategy in multi-step synthesis.[5]
Experimental Protocols for Deprotection
The selective removal of TES and TBS protecting groups is typically achieved by carefully controlling the reaction conditions. Below are representative experimental protocols for the cleavage of TES and TBS ethers under acidic, basic, and fluoride-mediated conditions.
Acid-Catalyzed Deprotection
1. Selective Deprotection of a TES Ether in the Presence of a TBS Ether:
-
Reagents: p-Toluenesulfonic acid (p-TsOH) or Camphorsulfonic acid (CSA).[4]
-
Protocol: To a solution of the silyl-protected compound in methanol (MeOH) at 0 °C, add a catalytic amount of p-toluenesulfonic acid (0.1 equivalents). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]
2. Deprotection of a TBS Ether:
-
Reagents: Acetic acid (AcOH) or stronger acids like trifluoroacetic acid (TFA).[1][4]
-
Protocol: A solution of the TBS-protected compound in a 3:1:1 mixture of acetic acid, tetrahydrofuran (THF), and water is stirred at room temperature. The progress of the reaction is monitored by TLC. Once the starting material is consumed, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is achieved by column chromatography.[2]
Fluoride-Mediated Deprotection
Fluoride ions have a high affinity for silicon, making fluoride-based reagents highly effective for the cleavage of silyl ethers. The reactivity of the silyl ether towards fluoride is inversely proportional to its steric bulk.
1. Deprotection of a TES Ether:
-
Reagent: Hydrogen fluoride-pyridine (HF-Py) complex.[6]
-
Protocol: To a solution of the TES-protected compound in tetrahydrofuran (THF) at 0 °C, a solution of HF-pyridine in THF is added dropwise. The reaction is stirred at 0 °C and monitored by TLC. Upon completion, the reaction is cautiously quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography.
2. Deprotection of a TBS Ether:
-
Reagent: Tetrabutylammonium fluoride (TBAF).[7]
-
Protocol: A solution of the TBS-protected compound in tetrahydrofuran (THF) is treated with a 1 M solution of TBAF in THF (1.1 equivalents) at room temperature. The reaction is monitored by TLC. After the deprotection is complete, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.[7]
Visualizing Stability and Deprotection Pathways
The following diagram illustrates the relative stability of TES and TBS protecting groups and the typical reagents used for their cleavage.
Caption: Relative stability of TES and TBS groups.
Conclusion
The choice between TES and TBS as a protecting group is dictated by the specific requirements of a synthetic route. The lower stability of the TES group makes it suitable for temporary protection where mild deprotection conditions are necessary. In contrast, the greater robustness of the TBS group allows it to withstand a wider range of reaction conditions, making it a workhorse for more complex, multi-step syntheses. The significant difference in their stability profiles enables the orthogonal protection of multiple hydroxyl groups, a powerful strategy in modern organic synthesis. By understanding the quantitative differences in their stability and the specific conditions required for their selective cleavage, researchers can effectively harness the distinct properties of TES and TBS ethers to achieve their synthetic goals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. total-synthesis.com [total-synthesis.com]
- 4. Silyl ether - Wikipedia [en.wikipedia.org]
- 5. Silyl Groups - Gelest [technical.gelest.com]
- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 7. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
A Comparative Guide to Hydride Donors: Mechanistic Insights into Triethylsilane and its Alternatives
In the landscape of synthetic organic chemistry, the precise reduction of functional groups is a cornerstone transformation. While classical hydride donors like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are mainstays in the chemist's toolkit, organosilanes, particularly triethylsilane (Et₃SiH or TES), have emerged as versatile and highly selective alternatives. This guide provides an in-depth comparison of the mechanistic pathways of triethylsilane versus other common hydride donors, supported by experimental data, to inform reagent selection in research and development.
Core Mechanistic Differences: Ionic vs. Nucleophilic Hydride Transfer
The fundamental distinction between triethylsilane and metal hydrides like sodium borohydride lies in their mechanism of hydride delivery.[1]
Triethylsilane (TES): The Ionic Hydrogenation Pathway
Triethylsilane is not intrinsically a potent hydride donor. Its utility is unlocked in the presence of a strong Brønsted or Lewis acid, which activates the substrate rather than the silane itself.[2] The generally accepted mechanism, known as ionic hydrogenation, proceeds as follows:
-
Protonation/Activation: An acid protonates the substrate (e.g., a ketone) to form a highly electrophilic oxonium ion.
-
Carbocation Formation: This intermediate can then form a stabilized carbocation.
-
Hydride Transfer: The Si-H bond of triethylsilane, being hydridic in nature, delivers a hydride to the carbocation.[3]
-
Silylium Ion Quenching: The resulting triethylsilylium ion (Et₃Si⁺) is subsequently quenched by a nucleophile in the reaction mixture.[1]
This stepwise mechanism, involving a carbocation intermediate, is key to the unique reactivity and selectivity of TES.[4]
Sodium Borohydride (NaBH₄): Direct Nucleophilic Addition
In contrast, sodium borohydride is a direct source of a nucleophilic hydride ion (H⁻).[1] The reduction of a carbonyl compound is a more straightforward, two-step process:
-
Nucleophilic Attack: The hydride ion directly attacks the electrophilic carbonyl carbon, breaking the C=O π-bond and forming a new C-H bond. This results in a tetracoordinate alkoxide intermediate.[1][5]
-
Protonation: A protic solvent, such as methanol or ethanol, provides a proton to the negatively charged oxygen, yielding the final alcohol product.[1]
This mechanism does not involve a carbocation intermediate, which has significant implications for the reagent's selectivity.
Performance Comparison: Triethylsilane vs. Other Hydride Donors
The mechanistic disparities give rise to significant differences in performance, substrate scope, and chemoselectivity.
| Feature | Triethylsilane (with Acid) | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Other Silanes (e.g., PMHS) |
| Mechanism | Ionic Hydrogenation[1][3] | Nucleophilic Addition[1][5] | Nucleophilic Addition | Ionic or Radical[4][6] |
| Reactivity | Mild to Strong (Tunable with acid)[1] | Mild[7] | Very Strong | Mild to Moderate |
| Solvent | Aprotic (e.g., CH₂Cl₂)[1] | Protic (e.g., MeOH, EtOH)[1] | Aprotic (e.g., THF, Et₂O) | Aprotic or Protic |
| Functional Group Tolerance | Good for esters, amides (under specific conditions)[1][8] | Excellent for esters, amides[1] | Poor (reduces most polar π-bonds) | Variable, often good |
| Reduction of Aldehydes/Ketones | To alcohols or alkanes[2] | To alcohols[7] | To alcohols | To alcohols or alkanes |
| Reduction of Esters | To ethers (with strong acid)[1] | Generally unreactive | To alcohols | Variable |
| Deoxygenation of Alcohols/Ethers | Yes (if stable carbocation can form)[2][9] | No | No | Yes (with appropriate catalyst)[8] |
Quantitative Data from Experimental Studies
The following table summarizes representative yields for the reduction of acetophenone to 1-phenylethanol, highlighting the practical differences between TES and NaBH₄.
| Hydride Donor | Co-reagent/Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Triethylsilane | Trifluoroacetic Acid / CH₂Cl₂ | Room Temp | 1 | >95 | [1] (representative) |
| Sodium Borohydride | Methanol | 0 to Room Temp | 0.5 | >98 | [1] (representative) |
While both reagents provide excellent yields for this simple transformation, the choice of reagent becomes critical for more complex substrates with multiple functional groups.
Expanded Comparison with Other Hydride Donors
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful reducing agent than NaBH₄, LiAlH₄ will readily reduce esters, amides, and carboxylic acids to the corresponding alcohols or amines. Its high reactivity, however, leads to poor chemoselectivity.[2]
-
Other Silanes: Polymethylhydrosiloxane (PMHS) is a cheaper and environmentally friendlier alternative to TES for some applications, such as reductive amination.[8] Tris(trimethylsilyl)silane, in contrast, operates via a radical mechanism and is a substitute for tri-n-butyltin hydride in radical reactions.[4][6]
-
Borohydrides: Sodium cyanoborohydride (NaBH₃CN) is a milder reducing agent than NaBH₄ and is particularly useful for reductive aminations at controlled pH.[7] Lithium triethylborohydride ("Super-Hydride®") is a much more nucleophilic hydride donor than NaBH₄ and is effective for the Sₙ2 reduction of alkyl halides.[7]
Experimental Protocols
General Procedure for Ketone Reduction with Triethylsilane
Methodology:
-
A solution of the ketone (1.0 eq) in anhydrous dichloromethane (DCM) is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Triethylsilane (1.5-2.0 eq) is added to the solution.
-
The mixture is cooled to 0 °C in an ice bath.
-
A strong acid, such as trifluoroacetic acid (TFA) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂), is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until completion, as monitored by an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to yield the desired alcohol.[1]
General Procedure for Ketone Reduction with Sodium Borohydride
Methodology:
-
The ketone (1.0 eq) is dissolved in methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride (1.1-1.5 eq) is added portion-wise, controlling any effervescence.
-
The reaction is stirred at 0 °C for a specified time (typically 30-60 minutes) and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of water.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The resulting aqueous residue is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried, filtered, and concentrated to give the crude product, which can be further purified if necessary.[1]
Conclusion and Recommendations
The choice between triethylsilane and other hydride donors is dictated by the specific synthetic challenge.
-
Sodium borohydride remains the reagent of choice for the simple and chemoselective reduction of aldehydes and ketones to their corresponding alcohols under mild, protic conditions.[1] Its high functional group tolerance for esters and amides makes it ideal for many routine applications.[1]
-
Triethylsilane , when activated by a strong acid, offers a much broader and more tunable reactivity profile. It is the superior choice for more challenging transformations, such as the deoxygenation of certain alcohols to alkanes or the reduction of esters to ethers.[1] However, its use necessitates anhydrous conditions and careful handling of corrosive acids, which may not be compatible with sensitive functional groups.[1]
Ultimately, a thorough understanding of the underlying mechanistic differences is crucial for rational reagent selection, enabling researchers to achieve the desired chemical transformation with precision and efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A comprehensive review on the silane-acid reduction of alkenes in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Introduction - Gelest [technical.gelest.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Recent Applications of the (TMS)3SiH Radical-Based Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Triethylsilane (TES) [organic-chemistry.org]
- 9. Silane Reduction of... - Gelest [technical.gelest.com]
A Comparative Guide to Triethylsilyl (TES) Protecting Groups: Conversion Rates and Stability
In modern organic synthesis, particularly in the development of pharmaceuticals, the selective protection and deprotection of hydroxyl groups is a critical step. Silyl ethers are among the most versatile and widely used protecting groups due to their ease of formation, stability under various conditions, and selective removal.[1][2] Among these, the triethylsilyl (TES) group offers a unique balance of stability and reactivity, positioning it as a valuable tool for complex multi-step syntheses.[1][3]
This guide provides a quantitative analysis of triethylsilyl reaction conversion rates, comparing its performance with other common silyl protecting groups such as trimethylsilyl (TMS), tert-butyldimethylsilyl (TBDMS/TBS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS).[1][4] The stability of a silyl ether is primarily influenced by the steric bulk of the substituents on the silicon atom; larger groups hinder the approach of reagents, thereby increasing stability.[1][5]
Quantitative Comparison of Silyl Ether Stability
The choice of a silyl ether is dictated by the required stability throughout a synthetic sequence. The TES group is significantly more stable than the TMS group but more easily cleaved than bulkier groups like TBDMS, TIPS, and TBDPS.[3][6] This intermediate stability is crucial for selective deprotection strategies. The relative rates of cleavage under acidic and basic conditions provide a quantitative measure of this stability.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
|---|---|---|
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
(Data is approximate and serves as a general guide for relative stability)[7]
Table 2: Relative Rates of Base-Catalyzed Cleavage
| Silyl Ether | Abbreviation | Relative Rate of Cleavage |
|---|---|---|
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 10 - 100 |
| tert-Butyldimethylsilyl | TBDMS | ~20,000 |
| tert-Butyldiphenylsilyl | TBDPS | ~20,000 |
| Triisopropylsilyl | TIPS | 100,000 |
(Data is approximate and reflects general trends)[5][7]
The following diagram illustrates the established stability hierarchy of common silyl ethers.
Caption: Silyl ether stability hierarchy based on steric hindrance.
Triethylsilylation Reaction Conditions and Yields
The conversion rate (yield) of a silylation reaction depends on the substrate, silylating agent, solvent, and base used. Triethylsilyl chloride (TESCl) and triethylsilyl trifluoromethanesulfonate (TESOTf) are common reagents for introducing the TES group.[6][8] TESOTf is more reactive and is often used for silylating sterically hindered alcohols.[7]
Table 3: Representative Conditions for TES Protection of Alcohols
| Reagents | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| TESCl, Imidazole | DMF | 0 °C | 60 min | 99% |
| TESCl, Pyridine | CH₂Cl₂ | -78 to -20 °C | 10 h | 92% |
| TESOTf, Pyridine | Pyridine | -23 °C | 10 min | 98% |
| TESOTf, 2,6-Lutidine | CH₂Cl₂ | rt | 30 min | 83% - 92% |
| TESOTf, Et₃N | CH₂Cl₂ | -78 °C | 30 min | 92% |
(Data compiled from SynArchive)[8]
Experimental Protocols
Accurate determination of reaction conversion rates requires robust experimental and analytical procedures. Below are detailed protocols for a typical silylation reaction followed by quantitative analysis using Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Protection of a Primary Alcohol with Triethylsilyl Chloride (TESCl)
This protocol describes the general procedure for the silylation of a primary alcohol using TESCl and imidazole.
Materials:
-
Primary alcohol (1.0 eq.)
-
Triethylsilyl chloride (TESCl, 1.1 - 1.5 eq.)
-
Imidazole (2.0 - 2.5 eq.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate, Deionized water, Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary alcohol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF (~0.5 M).[2]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add TESCl (1.2 eq.) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[1]
-
Once the starting material is consumed, quench the reaction by adding deionized water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1][2]
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TES-protected alcohol.[2]
The following diagram outlines the general workflow for silyl ether protection and subsequent analysis.
Caption: General workflow for silyl ether synthesis and analysis.
Protocol 2: Quantitative Analysis by ¹H NMR Spectroscopy
This method allows for the determination of reaction conversion and yield by integrating ¹H NMR signals against a known internal standard.[9]
Materials:
-
Crude reaction mixture sample
-
Deuterated solvent (e.g., CDCl₃ or CD₃CN)
-
Internal Standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) of known mass
Procedure:
-
Accurately weigh a sample of the crude reaction mixture and the internal standard into an NMR tube.
-
Add the appropriate deuterated solvent (e.g., d₃-MeCN) to dissolve the sample completely.[9]
-
Acquire a ¹H NMR spectrum of the mixture.
-
Identify a well-resolved signal for the product (e.g., protons adjacent to the silyloxy group) and a signal for the internal standard (e.g., the aromatic protons of mesitylene at δH = 6.79 ppm).[9]
-
Integrate both signals accurately.
-
Calculate the molar quantity of the product based on the integration ratio relative to the known moles of the internal standard. This allows for the determination of the reaction yield. For example, a reaction showing >95% yield was determined using this method.[9]
Protocol 3: Quantitative Analysis by GC-MS
For many compounds, silylation is used as a derivatization technique to increase volatility and thermal stability for GC-MS analysis.[10][11] This method is excellent for monitoring reaction completion and identifying byproducts.
Materials:
-
Aliquots of the reaction mixture
-
Derivatization agent if necessary (e.g., MSTFA for other polar groups)
-
Appropriate solvent for dilution (e.g., ethyl acetate)
Procedure:
-
Sample Preparation: At various time points, take a small aliquot from the reaction mixture and quench it. Dilute the sample in a suitable solvent like ethyl acetate.
-
Derivatization (if necessary): If other polar functional groups are present that are not compatible with GC, a second derivatization step may be needed. For instance, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be added to silylate remaining free hydroxyl, carboxyl, or amino groups.[12][13]
-
GC-MS Analysis: Inject an appropriate volume (e.g., 1 µL) of the prepared sample into the GC-MS system.[12]
-
Data Analysis: Monitor the disappearance of the starting material peak and the appearance of the silylated product peak in the chromatogram. The conversion rate can be calculated from the relative peak areas, often using a calibration curve for accurate quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Silyl Groups - Gelest [technical.gelest.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
- 8. synarchive.com [synarchive.com]
- 9. rsc.org [rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. thescipub.com [thescipub.com]
Safety Operating Guide
Proper Disposal of Triethylsilicon: A Step-by-Step Guide for Laboratory Professionals
Triethylsilicon (also known as triethylsilane) is a highly flammable and reactive compound commonly used in research and development.[1][2][3] Proper disposal is crucial to ensure laboratory safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols is essential for responsible chemical waste management.
Immediate Safety and Handling Protocols
Before initiating any disposal procedures, it is imperative to handle this compound and its waste with the utmost care, employing appropriate safety measures.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.[4][5]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[2][4]
-
Respiratory Protection: All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[4][5]
Safe Handling and Storage of Waste:
-
Keep waste containers away from heat, sparks, open flames, and other ignition sources.[1][3][4]
-
Ensure waste containers are tightly closed to prevent the escape of vapors.[2][3]
-
Use only non-sparking tools when handling containers of this compound waste.[2]
-
Ground and bond all containers and receiving equipment to prevent static discharge.[2]
-
Avoid contact with incompatible materials such as water, acids, and oxidizing agents.[4] this compound can react with water.[3][4]
Step-by-Step Disposal Procedure
The standard and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility.[1][2] Do not attempt to dispose of this chemical down the drain or as regular trash.
Step 1: Waste Collection and Segregation
-
Collect this compound waste in a dedicated, properly labeled, and compatible container. If possible, use the original container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
For spills, use an inert absorbent material (e.g., sand, earth, vermiculite) to collect the waste.[6]
Step 2: Containerization and Labeling
-
Ensure the waste container is sealed and in good condition.
-
Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution, such as the chemical formula (C6H16Si) and associated hazards (Flammable Liquid).
Step 3: Temporary Storage
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area must be cool, dry, well-ventilated, and away from ignition sources and incompatible materials.[1][3]
Step 4: Arrange for Professional Disposal
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide them with accurate information about the waste, including its composition and volume.
-
The waste will then be transported and disposed of by a licensed hazardous waste disposal contractor in accordance with all local, state, and federal regulations.[2]
Hazard Summary
The following table summarizes the key hazards associated with this compound, which are critical for risk assessment and safe handling.
| Hazard Classification | Description | Precautionary Statements |
| Flammable Liquid | Highly flammable liquid and vapor.[1][2][3][5] Vapors may form explosive mixtures with air.[4] | Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[1][3][4][5] Keep container tightly closed.[2][3] |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects.[1] | Avoid release to the environment.[4][5] |
| Reactivity | Reacts with water.[1][3] Violent reactions are possible with oxidizing agents, acids, and alkalis.[4] | Store in a well-ventilated place. Keep cool.[1] Avoid contact with incompatible materials. |
| Health Hazards | May cause skin and eye irritation.[2] Inhalation of high vapor concentrations may cause symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1] | Avoid breathing vapors.[4] Wear protective gloves, clothing, and eye/face protection.[2] |
Experimental Protocols
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
